4-Bromofuran-3-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromofuran-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLARRSUFEPMDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)Br)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromofuran-3-sulfonyl fluoride CAS 2229443-22-3 properties
The following technical guide details the properties, reactivity, and application workflows for 4-Bromofuran-3-sulfonyl fluoride (CAS 2229443-22-3).[1]
A Bifunctional SuFEx Linchpin for Modular Drug Discovery[1]
CAS: 2229443-22-3 Formula: C₄H₂BrFO₃S Molecular Weight: 229.02 g/mol Class: Heteroaryl Sulfonyl Fluoride / Halogenated Furan[1]
Executive Summary
4-Bromofuran-3-sulfonyl fluoride is a specialized bifunctional building block designed for high-throughput medicinal chemistry and chemical biology.[1] It features two orthogonal reactive handles:
-
Sulfonyl Fluoride (-SO₂F): A latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1][2][3] It is stable to hydrolysis and chromatography but reacts selectively with nucleophiles (phenols, amines) under specific activation.
-
Aryl Bromide (-Br): A handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This dual-functionality allows researchers to use the furan core as a "hub," sequentially attaching a drug pharmacophore and a probe (or solubility tag) without protecting group manipulations.[1]
Chemical & Physical Properties[1][4][5]
The following data aggregates predicted and empirical characteristics for CAS 2229443-22-3.
| Property | Value / Description | Context |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Furan derivatives are often liquids; -SO₂F increases viscosity/MP.[1] |
| Boiling Point | ~230–250 °C (Predicted @ 760 mmHg) | High boiling point due to polarity; distillable under high vacuum.[1] |
| Density | ~1.8–1.9 g/cm³ (Predicted) | High density attributed to bromine and sulfonyl content.[1] |
| LogP | 1.51 ± 0.3 | Moderate lipophilicity; suitable for CNS-active fragments.[1] |
| Solubility | DCM, THF, Acetonitrile, DMSO | Hydrolytically stable in neutral aqueous mixtures for short durations.[1] |
| Stability | Moisture Stable / Acid Stable | Unlike sulfonyl chlorides, it resists hydrolysis in open air.[1] |
Synthetic Utility & Reactivity Profile[3][6][7][8]
The SuFEx Advantage (The -SO₂F Handle)
Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and reduction, the sulfonyl fluoride moiety in 4-Bromofuran-3-sulfonyl fluoride is redox-neutral and thermally stable.[1] It behaves as a "sleeping beauty" electrophile—inert until activated by a Lewis base (e.g., DBU, BEMP) or silyl interaction.[1]
-
Key Application: Covalent protein modification (targeting Tyrosine or Lysine residues) or synthesis of fluorosulfates/sulfonamides.[1]
-
Mechanism: Nucleophilic substitution at Sulfur(VI) via a trigonal bipyramidal transition state.[1]
The Cross-Coupling Advantage (The -Br Handle)
The bromine at the C4 position of the furan ring is electronically primed for oxidative addition to Pd(0).[1] Crucially, the -SO₂F group is compatible with standard Pd-catalysis conditions , allowing the bromine to be reacted first without degrading the sulfonyl fluoride.[1]
Visualizing the Divergent Workflow
The following diagram illustrates how this molecule serves as a divergent hub.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the Bromine and Sulfonyl Fluoride handles.[1]
Experimental Protocols
General Handling of Sulfonyl Fluorides[2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). While stable to moisture, prolonged exposure to humidity can lead to slow hydrolysis to the sulfonic acid.
-
Glassware: Standard borosilicate glass is compatible.[1] Avoid strong aqueous bases (NaOH/KOH) which will hydrolyze the fluoride.[1]
Protocol A: Suzuki-Miyaura Coupling (Preserving -SO₂F)
Use this protocol to attach the furan core to an aryl scaffold.[1]
-
Setup: In a glovebox or under Argon, charge a reaction vial with 4-Bromofuran-3-sulfonyl fluoride (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).[1]
-
Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).
-
Base: Add anhydrous K₃PO₄ (2.0 equiv).[1] Note: Avoid aqueous bases if possible to maximize SO₂F retention, though biphasic systems (DCM/Water) are often tolerated.[1]
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.[1]
-
Workup: Dilute with EtOAc, filter through a pad of Celite/Silica. Concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The -SO₂F group is stable on silica gel.[1]
Protocol B: SuFEx Ligation (Sulfonamide Synthesis)
Use this protocol to react the sulfonyl fluoride with a secondary amine or aniline.[1]
-
Reactants: Dissolve 4-Bromofuran-3-sulfonyl fluoride (1.0 equiv) and the Amine (1.1 equiv) in Acetonitrile or DCM.
-
Activator: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv).[1]
-
Alternative: For silyl ethers (R-OTMS), use BEMP or Tbat (tetrabutylammonium difluorotriphenylsilicate).[1]
-
-
Conditions: Stir at Room Temperature for 1–4 hours.
-
Observation: The reaction releases Fluoride ions.[1] In glass vessels, this may etch the glass slightly over very long periods, but is negligible for standard synthesis.
-
Workup: Quench with dilute HCl (to neutralize DBU). Extract with DCM.[1]
Safety & Hazards (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; wash immediately upon contact.[1] |
| Eye Irritation | Causes serious eye irritation (H319) | Wear safety goggles.[1] |
| Enzyme Inhibition | Potential irreversible inhibitor | Biohazard: Sulfonyl fluorides can covalently modify Serine proteases.[1] Handle as a potential bioactive agent.[1][4] |
| Incompatibility | Strong Oxidizers, Strong Bases | Avoid mixing with concentrated hydroxide solutions.[1] |
Disposal: Dispose of as halogenated organic waste. Do not pour down the drain due to potential aquatic toxicity and biological activity.[1]
References
-
Sharpless, K. B., et al. (2014).[1][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]
-
Dong, J., et al. (2020).[1] "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Nature Reviews Chemistry.[1] [1]
-
PubChem. (n.d.).[1] "Compound Summary: 4-Bromofuran-3-sulfonyl fluoride (CAS 2229443-22-3)." National Library of Medicine.[1] [1]
-
ChemScene. (n.d.). "Product Data: 4-Bromo-2-methoxybenzenesulfonyl fluoride (Analogous Structure Data)." ChemScene Catalog.
Sources
- 1. (S)-3-(4-((3-bromophenyl)sulfonyl)-6-((((1,1,1-trifluoro-2-methylpropan-2-yl)oxy)carbonyl)amino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)propanoic acid | C22H22BrF3N2O7S | CID 118191851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. academic.oup.com [academic.oup.com]
- 5. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
An In-Depth Technical Guide to 4-Bromo-3-Furansulfonyl Fluoride: A Representative Heterocyclic Covalent Probe
Disclaimer: As of the latest database search, 4-bromo-3-furansulfonyl fluoride is not a readily available or extensively documented compound in major chemical literature or commercial catalogs. This guide, therefore, uses its putative structure as a representative model to provide a comprehensive technical overview of heterocyclic sulfonyl fluorides—a class of reagents with significant and growing importance in drug discovery and chemical biology. The properties and protocols described are based on established principles for this chemical class.
Introduction
In the landscape of modern drug development, the use of targeted covalent inhibitors has seen a remarkable resurgence. These molecules form a stable, permanent bond with their biological target, offering advantages in potency, duration of action, and the ability to overcome drug resistance. While traditional covalent drugs have primarily targeted cysteine residues, there is a pressing need for novel electrophilic "warheads" that can engage other nucleophilic amino acids.[1][2] Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophiles precisely for this purpose.[3][4]
Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability and reactivity; they are remarkably stable in aqueous environments yet can be "activated" within the microenvironment of a protein's binding pocket to covalently modify residues such as lysine, tyrosine, serine, and histidine.[1][3][4] This guide focuses on the hypothetical molecule 4-bromo-3-furansulfonyl fluoride as a model to explore the structure, synthesis, reactivity, and application of heteroaromatic sulfonyl fluorides for researchers, medicinal chemists, and drug development professionals.
Section 1: Chemical Identity and Structure
The core of the molecule is a furan ring, a five-membered aromatic heterocycle. This scaffold is substituted with a bromine atom at the 4-position and a sulfonyl fluoride group at the 3-position. The bromine atom can serve as a vector for further chemical modification or influence binding orientation, while the sulfonyl fluoride is the key functional group for covalent protein modification.
Predicted Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-bromofuran-3-sulfonyl fluoride |
| Molecular Formula | C₄H₂BrFO₃S |
| Molecular Weight | 229.03 g/mol |
| Canonical SMILES | C1=C(C(O=C1)=S(=O)(=O)F)Br |
Chemical Structure Diagram
The proposed two-dimensional structure of 4-bromo-3-furansulfonyl fluoride is depicted below.
Caption: 2D structure of 4-bromo-3-furansulfonyl fluoride.
Section 2: Synthesis and Reactivity Principles
Plausible Synthetic Strategy
The synthesis of heteroaromatic sulfonyl fluorides often leverages established organometallic or diazotization chemistry. A plausible and versatile route to 4-bromo-3-furansulfonyl fluoride would likely start from a precursor such as 3-aminofuran, followed by bromination and a Sandmeyer-type fluorosulfonylation.
Causality in Experimental Choices:
-
Starting Material: A readily available, substituted furan is essential. 3-Aminofuran provides a direct handle for introducing the sulfonyl fluoride group.
-
Bromination: Selective bromination at the 4-position is required. The directing effects of the furan oxygen and the amino group would need to be carefully considered, potentially requiring protecting groups.
-
Diazotization: The conversion of the amino group to a diazonium salt (-NH₂ → -N₂⁺) is a classic method for introducing a wide range of functional groups. This is typically performed at low temperatures (0-5 °C) with nitrous acid (generated in situ from NaNO₂) to prevent decomposition of the unstable diazonium intermediate.
-
Fluorosulfonylation: The diazonium salt is then reacted with a source of sulfur dioxide (e.g., SO₂ gas or a solid surrogate like DABSO) and a fluoride source (e.g., Selectfluor or KF).[5] Copper catalysis is often employed to facilitate this transformation.[5] This step forms the critical C-S bond and installs the sulfonyl fluoride moiety.
Caption: Plausible synthetic workflow for the target compound.
Reactivity as a Covalent Warhead
The utility of a sulfonyl fluoride lies in the S(VI)-F bond. This bond is significantly more stable to hydrolysis than the S-Cl bond in sulfonyl chlorides, making it "biocompatible" for use in aqueous biological systems.[4] However, within the unique chemical environment of a protein binding site, the electrophilicity of the sulfur atom is enhanced, allowing it to react with proximal nucleophilic amino acid side chains.
The reaction proceeds via a nucleophilic substitution mechanism, where the amino acid residue attacks the sulfur atom, displacing the fluoride ion and forming a stable sulfonamide or sulfonate ester linkage.[1] This selectivity for context-specific residues (Ser, Thr, Tyr, Lys, His) over the generally more nucleophilic cysteine is a key advantage, dramatically expanding the portion of the proteome that can be targeted with covalent drugs.[2][3]
Section 3: Applications in Drug Discovery and Chemical Biology
The unique reactivity profile of sulfonyl fluorides makes them powerful tools for modern drug discovery.
-
Targeted Covalent Inhibitors: By incorporating a sulfonyl fluoride warhead into a ligand that binds non-covalently to a target protein, researchers can create highly specific and potent covalent inhibitors.[1] This strategy is particularly valuable for challenging targets or when long-lasting inhibition is desired.
-
Activity-Based Protein Profiling (ABPP): Sulfonyl fluoride probes can be used to map active enzyme sites or identify functionally important residues within a proteome.[3] A probe can be designed with a reporter tag (like an alkyne for click chemistry) to allow for the identification and isolation of protein targets from complex biological samples.
-
Fragment-Based Drug Discovery (FBDD): Small, simple molecules ("fragments") containing a sulfonyl fluoride group can be screened against a target protein. Fragments that form a covalent bond can be identified by mass spectrometry, providing a starting point for the development of more elaborate and potent inhibitors.
Caption: General mechanism of covalent protein modification.
Section 4: Exemplary Experimental Protocol
This protocol provides a self-validating workflow for assessing the covalent modification of a target protein by a sulfonyl fluoride probe using liquid chromatography-mass spectrometry (LC-MS).
Objective: To confirm covalent bond formation between a target protein and 4-bromo-3-furansulfonyl fluoride and identify the modified amino acid residue(s).
Methodology:
-
Protein and Compound Preparation:
-
Prepare a stock solution of the target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a 10 mM stock solution of the sulfonyl fluoride probe in DMSO.
-
-
Incubation:
-
In a microcentrifuge tube, combine the protein solution (e.g., to a final concentration of 5 µM) and the sulfonyl fluoride probe (e.g., to a final concentration of 50 µM, a 10-fold molar excess).
-
Prepare a control reaction containing the protein and an equivalent volume of DMSO.
-
Incubate both reactions at room temperature or 37°C for a defined period (e.g., 1-4 hours). The optimal time should be determined empirically.
-
-
Intact Protein Analysis (Validation of Covalent Modification):
-
Quench a small aliquot of the reaction by adding 0.1% formic acid.
-
Analyze the sample by LC-MS. The mass spectrometer should be set to detect the expected mass of the intact protein.
-
Self-Validation Check: A successful covalent modification will result in a mass shift corresponding to the molecular weight of the fragment that remains after displacing the fluorine atom (Mass of Probe - 19.00 Da). The control sample should show only the mass of the unmodified protein.
-
-
Proteolytic Digestion (Identification of Modification Site):
-
Denature the remaining protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide in the dark for 30 minutes.
-
Dilute the sample with buffer to reduce the urea concentration to <2 M.
-
Add a protease (e.g., trypsin) and incubate overnight at 37°C.
-
-
Peptide Analysis by LC-MS/MS:
-
Acidify the digested peptide mixture with formic acid and desalt using a C18 ZipTip.
-
Analyze the peptide mixture by high-resolution LC-MS/MS.
-
Use proteomic data analysis software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against the protein sequence.
-
Self-Validation Check: The software search must include a variable modification corresponding to the mass of the covalently attached probe fragment on all potential nucleophilic residues (K, Y, S, T, H). Identification of a peptide with this specific mass modification confirms the site of covalent attachment.
-
Conclusion
While 4-bromo-3-furansulfonyl fluoride itself remains a hypothetical construct for this guide, it serves as a valuable model for a promising and underexplored chemical space. Heterocyclic sulfonyl fluorides offer a unique combination of a biocompatible covalent warhead with a diverse range of scaffolds that can be tailored for specific protein targets. Their ability to engage non-cysteine residues provides a powerful strategy to expand the "druggable" proteome, opening new avenues for tackling diseases that have been intractable with traditional small-molecule inhibitors. As synthetic methodologies improve and our understanding of their reactivity deepens, these compounds are poised to become indispensable tools in the arsenal of medicinal chemists and chemical biologists.
References
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).
- Kelly, M. J., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). ScienceDirect.
- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). Taylor & Francis Online.
- Applications of Sulfonyl Fluorides. (2025).
- Synthesis of sulfonyl fluorides. (n.d.). Organic Chemistry Portal.
Sources
A Technical Guide to Heteroaryl Sulfonyl Fluorides: Next-Generation Covalent Probes and Therapeutics in Medicinal Chemistry
Abstract: The field of drug discovery is experiencing a renaissance in covalent therapeutics, driven by the need for inhibitors with enhanced potency, selectivity, and prolonged duration of action.[1] Within this landscape, the sulfonyl fluoride moiety has emerged as a privileged electrophile, offering a unique combination of stability and tunable reactivity.[2][3] This guide provides a comprehensive technical overview of heteroaryl sulfonyl fluorides, a class of building blocks that synergistically combines the versatile covalent reactivity of the sulfonyl fluoride "warhead" with the rich chemical and biological diversity of heteroaromatic scaffolds. We will explore the strategic advantages of this pairing, delve into modern synthetic methodologies, dissect the mechanism of covalent modification, and showcase cutting-edge applications through recent case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools to address challenging biological targets.
Introduction: The Covalent Renaissance and the Rise of Sulfonyl Fluorides
A Paradigm Shift: From Reversible to Covalent Inhibition
For decades, the dominant paradigm in drug design centered on reversible, non-covalent inhibitors. However, the pursuit of more durable and potent pharmacological effects has led to a resurgence of interest in targeted covalent inhibitors (TCIs).[4] Unlike their reversible counterparts, TCIs form a stable chemical bond with their target protein, offering distinct advantages such as:
-
Enhanced Potency: The irreversible nature of the interaction can lead to a significant increase in biological potency.[1]
-
Prolonged Pharmacodynamics: The drug's effect can persist long after it has been cleared from systemic circulation, as the target protein remains modified.[1]
-
Overcoming Resistance: Covalent inhibition can be an effective strategy against drug resistance mutations that weaken non-covalent binding interactions.
The Sulfonyl Fluoride Moiety: A Privileged Electrophile
The success of a TCI hinges on the nature of its electrophilic "warhead." The ideal warhead should be stable enough to avoid off-target reactions while traveling to its destination, yet reactive enough to form a bond with the intended nucleophilic amino acid residue within the target's binding site. The sulfonyl fluoride (SF) group has emerged as a nearly ideal warhead in this regard.[2][3]
-
Chemical Stability and Tunable Reactivity: The sulfur(VI)-fluoride bond is remarkably stable to hydrolysis, reduction, and thermolysis compared to other sulfonyl halides like sulfonyl chlorides.[5][6] This stability minimizes off-target reactions. However, within the unique microenvironment of a protein binding pocket, its reactivity can be unleashed to form covalent bonds with a range of nucleophilic residues.[7]
-
Expanded Nucleophile Targeting: While traditional covalent drugs have predominantly targeted the highly nucleophilic cysteine residue, many protein binding sites lack an accessible cysteine.[8][9] Sulfonyl fluorides significantly expand the targetable proteome by reacting with a broader array of amino acids, including lysine, tyrosine, serine, threonine, and histidine.[1][3][5] This versatility is a major advantage in modern drug discovery.[8]
| Feature | Acrylamides (Cysteine-reactive) | Sulfonyl Fluorides (Multi-residue reactive) |
| Primary Target(s) | Cysteine | Lysine, Tyrosine, Serine, Threonine, Histidine[1] |
| Reactivity Mechanism | Michael Addition | Nucleophilic Substitution (SuFEx)[9] |
| Relative Stability | Moderate; can react with other nucleophiles | High; generally inert until activated in a binding pocket[10] |
| Target Scope | Limited by Cysteine availability | Broad; targets more abundant amino acid residues[11] |
| Table 1: Comparison of Sulfonyl Fluorides with a Traditional Covalent Warhead. |
The Heteroaryl Advantage: Beyond a Simple Scaffold
Incorporating the sulfonyl fluoride group onto a heteroaromatic ring creates a powerful building block for medicinal chemistry. Heterocycles are ubiquitous in pharmaceuticals, and their inclusion provides several strategic benefits:
-
Modulation of Physicochemical Properties: The specific heteroaryl ring system can be chosen to fine-tune critical drug-like properties such as solubility, metabolic stability, and membrane permeability.
-
Vectorial Engagement and Reactivity Tuning: The electronic properties of the heteroaryl ring directly influence the electrophilicity of the sulfur center. Electron-withdrawing rings (e.g., pyridine, pyrimidine) increase the reactivity of the sulfonyl fluoride, while electron-rich rings have the opposite effect. This allows for the rational tuning of the warhead's reactivity.
-
Exploitation of Specific Binding Pockets: Heterocycles can form key hydrogen bonds and other non-covalent interactions within a target's binding site, providing the necessary affinity and orientation to position the sulfonyl fluoride for a successful covalent reaction.[10]
Synthetic Strategies for Accessing Heteroaryl Sulfonyl Fluorides
The preparation of heteroaryl sulfonyl fluorides has evolved from classical methods to more modern, efficient routes, expanding the diversity of available building blocks.[12]
Classical Approach: From Heteroaryl Thiols
A well-established and reliable method involves the two-step conversion of readily available heteroaryl thiols.[13][14] This approach is valued for its use of inexpensive reagents and operational simplicity.
Protocol 2.1.1: General Procedure for Conversion of Heteroaryl Thiols to Sulfonyl Fluorides [13][14]
-
Oxidative Chlorination: The heteroaryl thiol is dissolved in a biphasic solvent system (e.g., CH₂Cl₂ and 1 M HCl) and cooled to between -25 °C and -5 °C.
-
Aqueous sodium hypochlorite (NaOCl, ~3 equivalents) is added dropwise while vigorously stirring, maintaining the low temperature. This in situ generates the heteroaryl sulfonyl chloride intermediate.
-
Halogen Exchange (HALEX): Upon completion of the oxidation (monitored by TLC or LC-MS), an aqueous solution of potassium bifluoride (KHF₂) is added to the reaction mixture.
-
The mixture is allowed to warm to room temperature and stirred until the conversion of the sulfonyl chloride to the sulfonyl fluoride is complete.
-
Workup and Purification: The organic layer is separated, washed, dried, and concentrated. The resulting crude heteroaryl sulfonyl fluoride is then purified, typically by silica gel chromatography.
Causality Note: The initial low temperature is critical to control the exothermic oxidation and prevent degradation of the often-unstable sulfonyl chloride intermediate.[13] The subsequent fluoride exchange is a robust transformation driven by the thermodynamic favorability of forming the S-F bond.
Modern Methodologies
Recent advances have provided new routes that offer broader substrate scope and allow for late-stage functionalization.[15][16]
-
From Heteroaryl Halides: Palladium-catalyzed methods now allow for the conversion of heteroaryl bromides or chlorides into sulfonyl fluorides. One approach involves an initial sulfonylation using a sulfur dioxide source (like DABSO) to form a sulfinate intermediate, which is then fluorinated.[15]
-
From Grignard Reagents: The reaction of heteroaryl Grignard reagents with sulfuryl fluoride (SO₂F₂) gas provides a direct route to the desired products.[6][16]
-
From Disulfides or Sulfonyl Hydrazides: The use of electrophilic fluorine sources like Selectfluor® can directly convert heteroaryl disulfides or sulfonyl hydrazides into the corresponding sulfonyl fluorides.[16]
Reactivity and Mechanism of Covalent Modification
The SuFEx (Sulfur(VI) Fluoride Exchange) Click Reaction
The reaction of a sulfonyl fluoride with a protein nucleophile is a prime example of a Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept championed by Nobel laureate K. Barry Sharpless.[17][18] This reaction is characterized by the remarkable stability of the S-F bond, which remains latent until it encounters a suitably positioned and activated nucleophile, often within a protein's binding pocket.[7][19]
The process begins with the non-covalent binding of the heteroaryl sulfonyl fluoride inhibitor to the target protein. This "recognition" step orients the electrophilic warhead in close proximity to a nucleophilic amino acid residue (e.g., the ε-amino group of lysine or the hydroxyl group of tyrosine).[20] The protein microenvironment facilitates the reaction, which proceeds via a nucleophilic attack on the electron-deficient sulfur atom, displacing the fluoride ion and forming a highly stable sulfonamide or sulfonate ester linkage.[10][21]
Caption: Mechanism of targeted covalent inhibition by a heteroaryl sulfonyl fluoride.
Kinetic Evaluation of Covalent Inhibition
The potency of a covalent inhibitor is not described by a simple IC₅₀ or Kᵢ value but by the second-order rate constant of inactivation, k_inact/K_I .[21] This parameter reflects both the initial binding affinity (K_I) and the maximum rate of covalent bond formation (k_inact). A common method for its determination involves incubating the target protein with various concentrations of the inhibitor and measuring the loss of enzymatic activity over time.[22]
Protocol 3.2.1: Workflow for Kinetic Analysis using LC-MS [21][22]
-
Preparation: Prepare solutions of the purified target protein and the heteroaryl sulfonyl fluoride inhibitor at a range of concentrations in a suitable assay buffer.
-
Incubation: Initiate the reaction by mixing the protein and inhibitor solutions. At defined time points (e.g., 0, 5, 15, 30, 60 minutes), quench a small aliquot of the reaction, typically by adding a denaturing agent like formic acid.
-
LC-MS Analysis: Analyze the quenched samples using liquid chromatography-mass spectrometry (LC-MS) to determine the relative abundance of the unmodified protein and the covalently modified protein-inhibitor adduct.
-
Data Analysis: For each inhibitor concentration, plot the fraction of unmodified protein remaining versus time. Fit these data to a single exponential decay equation to obtain the observed rate of inactivation (k_obs).
-
k_inact/K_I Determination: Plot the calculated k_obs values against the corresponding inhibitor concentrations. Fit this new plot to a hyperbolic equation to determine the parameters k_inact and K_I. The ratio k_inact/K_I represents the overall potency of the covalent inhibitor.
Caption: Experimental workflow for determining the kinetic parameters of a covalent inhibitor.
Applications in Medicinal Chemistry and Chemical Biology
Heteroaryl sulfonyl fluorides are being actively explored across a range of therapeutic areas and as probes to interrogate complex biological systems.
Case Study: Targeting Cereblon (CRBN) with Sulfonyl Fluoride Probes
Cereblon (CRBN) is a critical component of the CRL4-CRBN E3 ubiquitin ligase complex and the primary target of immunomodulatory imide drugs (IMiDs). Developing novel CRBN modulators is a major goal in the field of targeted protein degradation.
Recently, researchers developed a series of sulfonyl fluoride-containing ligands to covalently target a histidine residue in the sensor loop of CRBN.[23] The key synthetic steps involved a palladium-mediated conversion of an aryl bromide to a sulfide, which was then oxidized and converted to the sulfonyl fluoride warhead.[23]
One compound, isoindoline EM364-SF , was identified as a potent covalent binder of CRBN in cells. This discovery was significant because this scaffold lacked a key hydrogen bond acceptor typically found in other CRBN molecular glues. The covalent probe enabled the development of a corresponding reversible binder, CPD-2743 , which demonstrated potent degradation of the neosubstrate IKZF1 without degrading SALL4, a protein linked to the teratogenic effects of some IMiDs. This work showcases how a heteroaryl sulfonyl fluoride probe can be a pivotal tool for validating a target and discovering new therapeutic agents with improved safety profiles.[23]
| Compound | Scaffold Type | Binding Mode | Key Outcome |
| EM12-SF | Phthalimide-based | Covalent (His-targeting) | Validated CRBN sensor loop as a targetable site[23] |
| EM364-SF | Isoindoline | Covalent (His-targeting) | Identified a potent new scaffold for CRBN binding |
| CPD-2743 | Isoindoline | Reversible | Selective IKZF1 degrader, avoiding SALL4 degradation |
| Table 2: Summary of Sulfonyl Fluoride Probes and Derived Modulators for Cereblon. |
Use as Activity-Based Probes for Chemoproteomics
Beyond targeted inhibition, heteroaryl sulfonyl fluorides are valuable as activity-based protein profiling (ABPP) probes. By including a reporter tag (like an alkyne for click chemistry), these probes can be used to "fish" for novel binding partners in complex cell lysates or even in living cells. This agnostic screening approach can rapidly identify new drug targets or uncover previously unknown off-targets of existing drugs, providing crucial insights for drug development.[17]
Future Directions and Outlook
The field of heteroaryl sulfonyl fluorides is poised for significant growth. Future research will likely focus on:
-
Expansion of the Building Block Toolbox: The development of novel and more efficient synthetic methods will continue to expand the chemical diversity of available heteroaryl sulfonyl fluoride building blocks.[12]
-
Enhanced Selectivity: Fine-tuning the electronics and sterics of the heteroaryl scaffold will lead to covalent inhibitors with even greater selectivity for their intended targets.
-
Integration with New Modalities: Combining the sulfonyl fluoride warhead with other drug discovery technologies, such as proteolysis-targeting chimeras (PROTACs), will create powerful new therapeutic strategies. The covalent nature of the interaction can lead to more durable and efficient targeted protein degradation.
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- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).
- A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry.
- Sulfonyl Fluorides. (n.d.). Enamine.
- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC - NIH.
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- Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjug
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- A Researcher's Guide to the Validation of Cyclobutylmethanesulfonyl Fluoride as a Covalent Inhibitor. (n.d.). Benchchem.
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An In-depth Technical Guide to 4-Bromofuran-3-sulfonyl fluoride: A Novel Building Block for Covalent Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular and physical properties, a plausible synthetic route, and potential applications of the novel compound 4-Bromofuran-3-sulfonyl fluoride. As a bifunctional molecule, it incorporates a reactive sulfonyl fluoride moiety, a privileged warhead in covalent inhibitor design, and a synthetically versatile bromofuran scaffold. This guide is intended to serve as a foundational resource for researchers interested in leveraging this unique chemical entity for the development of targeted covalent therapeutics and other advanced chemical applications. It is important to note that, as a novel compound, much of the data presented herein is predictive and based on the well-established chemistry of analogous structures.
Introduction: The Emerging Potential of 4-Bromofuran-3-sulfonyl fluoride
The strategic design of small molecules that can form a stable, covalent bond with their biological targets has witnessed a renaissance in modern drug discovery.[1][2] Covalent inhibitors offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.[3] Within the arsenal of electrophilic "warheads" used to achieve covalent modification, the sulfonyl fluoride group has emerged as particularly promising.[4] Its unique balance of stability in aqueous media and context-dependent reactivity with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine makes it a versatile tool for chemical biology and medicinal chemistry.[1][4][5]
4-Bromofuran-3-sulfonyl fluoride is a novel chemical entity that strategically combines this privileged sulfonyl fluoride warhead with a furan core. The furan ring system is a common motif in numerous natural products and pharmaceuticals, offering a rich platform for chemical modification. The presence of a bromine atom at the 4-position provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, allowing for the elaboration of the core structure to achieve desired potency and selectivity. This guide will delve into the predicted properties and a potential synthetic pathway for this promising, yet uncharacterized, molecule.
Predicted Molecular and Physical Properties
Due to the novelty of 4-Bromofuran-3-sulfonyl fluoride, experimental data on its physical properties are not available in the public domain. The following properties have been predicted based on its chemical structure and data from structurally related compounds.
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₄H₂BrFO₃S | PubChem |
| Molecular Weight | 228.99 g/mol | Calculated |
| Monoisotopic Mass | 227.8892 Da | PubChem |
| Appearance | Colorless to pale yellow solid or oil | Analogy to other small, halogenated organic molecules. |
| Boiling Point | > 200 °C (decomposes) | Estimated based on similar sulfonyl fluorides. |
| Melting Point | Not available | --- |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); Insoluble in water. | General solubility of non-polar organic compounds. |
| Calculated LogP | 1.5 | PubChem |
Proposed Synthesis of 4-Bromofuran-3-sulfonyl fluoride
While no specific synthesis for 4-Bromofuran-3-sulfonyl fluoride has been reported, a plausible and efficient route can be designed based on modern methods for the synthesis of aryl and heteroaryl sulfonyl fluorides from their corresponding bromides. The following proposed synthesis is a two-step, one-pot procedure.
Reaction Scheme
Caption: Proposed one-pot synthesis of 4-Bromofuran-3-sulfonyl fluoride.
Detailed Experimental Protocol
Materials:
-
4-Bromofuran (starting material)
-
PdCl₂(AmPhos)₂ (Palladium catalyst)
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (SO₂ source)
-
Triethylamine (Et₃N) (Base)
-
Isopropyl alcohol (i-PrOH) (Solvent)
-
N-Fluorobenzenesulfonimide (NFSI) (Fluorinating agent)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromofuran (1.0 eq.), PdCl₂(AmPhos)₂ (0.05 eq.), and DABSO (1.2 eq.).
-
Solvent and Base Addition: Add anhydrous isopropyl alcohol to the flask, followed by the addition of triethylamine (3.0 eq.).
-
Sulfonylation: Heat the reaction mixture to 75 °C and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Fluorination: After the initial sulfonylation is complete, cool the reaction mixture to room temperature. Add N-Fluorobenzenesulfonimide (NFSI) (1.5 eq.) in one portion.
-
Reaction Completion and Work-up: Stir the reaction mixture at room temperature for an additional 2-4 hours. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-Bromofuran-3-sulfonyl fluoride.
Predicted Spectroscopic Data
The following spectroscopic data are predicted for 4-Bromofuran-3-sulfonyl fluoride based on characteristic values for furan and sulfonyl fluoride moieties.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.5-7.8 (m, 1H, furan-H)
-
δ 6.5-6.8 (m, 1H, furan-H)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 140-145 (C-O)
-
δ 120-125 (C-SO₂F)
-
δ 110-115 (C-Br)
-
δ 105-110 (C-H)
-
-
¹⁹F NMR (CDCl₃, 376 MHz):
-
δ +40 to +70 (SO₂F )
-
-
IR (ATR, cm⁻¹):
-
3150-3100 (C-H stretch, furan)
-
1420-1460 (S=O asymmetric stretch)
-
1210-1240 (S=O symmetric stretch)
-
800-850 (S-F stretch)
-
-
Mass Spectrometry (EI):
-
M⁺ peak at m/z 228/230 (due to bromine isotopes)
-
Chemical Reactivity and Stability
The chemical reactivity of 4-Bromofuran-3-sulfonyl fluoride is dictated by its two key functional groups: the furan ring and the sulfonyl fluoride moiety.
-
Furan Ring: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. However, the presence of the strongly electron-withdrawing sulfonyl fluoride group will deactivate the ring towards electrophiles. The bromine atom at the 4-position offers a site for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of a wide range of substituents.
-
Sulfonyl Fluoride: The sulfonyl fluoride group is a stable yet reactive electrophile. It is generally resistant to hydrolysis under physiological conditions but can react with potent nucleophiles, particularly the side chains of amino acids like lysine, tyrosine, and serine within the microenvironment of a protein binding pocket.[4][5] This "tunable" reactivity is a key feature that makes sulfonyl fluorides attractive as covalent warheads.
Applications in Drug Discovery and Chemical Biology
The unique structural features of 4-Bromofuran-3-sulfonyl fluoride make it a highly attractive building block for the design of targeted covalent inhibitors.
Covalent Warhead for Targeted Therapy
The sulfonyl fluoride moiety can act as a "warhead" to form a covalent bond with a nucleophilic amino acid residue in the binding site of a target protein. By incorporating this compound into a ligand that has affinity for a specific protein, researchers can develop highly potent and selective inhibitors. This is particularly relevant for challenging targets where high affinity non-covalent binders are difficult to obtain.[2][6]
Caption: Covalent inhibition of a target protein by a 4-Bromofuran-3-sulfonyl fluoride derivative.
Fragment-Based Drug Discovery (FBDD)
Due to its relatively small size, 4-Bromofuran-3-sulfonyl fluoride can be used as a starting point in fragment-based drug discovery campaigns. The furan and sulfonyl fluoride moieties can make initial low-affinity interactions with a target protein, and the bromine atom can then be used as a vector for growing the fragment into a more potent lead compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromofuran-3-sulfonyl fluoride is not available, the following precautions should be taken based on the known hazards of related compounds.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Health Hazards: Sulfonyl fluorides are corrosive and can cause severe skin and eye irritation. Inhalation may cause respiratory tract irritation.
-
Fire Hazards: The compound is likely combustible. Use standard fire extinguishers (dry chemical, CO₂, or foam).
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Bromofuran-3-sulfonyl fluoride represents a promising, albeit currently under-explored, chemical entity with significant potential in the field of drug discovery. Its combination of a tunable covalent warhead and a versatile synthetic handle on a biocompatible furan core makes it an attractive building block for the development of novel targeted covalent inhibitors. This technical guide provides a foundational understanding of its predicted properties and a plausible synthetic route, with the aim of stimulating further research and application of this intriguing molecule.
References
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. [Link]
-
Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. PubMed. [Link]
-
Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. ResearchGate. [Link]
-
Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. RSC Publishing. [Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]
-
Applications of Sulfonyl Fluorides. ResearchGate. [Link]
-
Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. PubMed. [Link]
-
APGC-MS/MS Investigation of a Complex Mixture of Polyhalogenated Dioxins and Furans (PXDD/Fs) Generated in Fire Debris. Waters. [Link]
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Novel Furan-Based Electrophiles in Targeted Covalent Drug Discovery: Mechanisms, Applications, and Protocols
Executive Summary
The resurgence of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, offering prolonged pharmacodynamics and the ability to drug "undruggable" targets. However, the overreliance on acrylamide-based Michael acceptors has raised concerns regarding off-target toxicity and immune hypersensitivity[1]. Furan-based electrophiles have emerged as a highly versatile, tunable, and triggerable alternative. This whitepaper provides an in-depth technical analysis of furan-based warheads, dividing them into two distinct mechanistic paradigms: constitutively active nitrofuran derivatives and proximity-induced, photo-oxidizable caged furans.
Mechanistic Paradigms of Furan Electrophiles
Constitutive Electrophiles: The Nitrofuran Warhead
Nitrofuran derivatives act as potent, constitutively active electrophiles capable of forming irreversible covalent bonds with target nucleophiles, predominantly cysteine residues. A landmark application of this chemotype is the inhibition of the Stimulator of Interferon Genes (STING) pathway.
Mechanism of Action (C-178 & C-176): STING is a critical adaptor protein in the cGAS-STING innate immune pathway. Upon activation by cGAMP, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it undergoes essential palmitoylation at membrane-proximal cysteine residues (e.g., Cys91). This palmitoylation facilitates multimeric assembly and the subsequent recruitment of TBK1[2].
Nitrofuran derivatives like C-178 and C-176 covalently target Cys91[3]. The highly electrophilic nitrofuran motif undergoes a nucleophilic addition by the Cys91 thiolate, followed by a "nitrobenzyl rearrangement-like" intramolecular rearrangement to form a stable covalent adduct[2],[4]. By permanently occupying Cys91, C-178 blocks STING palmitoylation, trapping it in a signaling-incompetent state and preventing the release of Type I interferons[5].
Caption: Mechanism of cGAS-STING pathway blockade via Cys91 covalent modification by nitrofuran C-178.
Caged Electrophiles: Proximity-Induced Furan Oxidation
Unlike nitrofurans, unsubstituted or alkyl-substituted furans are relatively inert under physiological conditions, acting as "caged" warheads. This provides a distinct advantage in mitigating off-target toxicity[6]. Furan can be selectively activated via oxidation to generate a highly reactive 4-oxo-2-enal (keto-enal) intermediate[7].
The Photo-Oxidation Cross-Linking Mechanism:
In biological systems, furan activation is elegantly achieved using singlet oxygen (
-
[4+2] Cycloaddition: Singlet oxygen reacts with the furan ring to form an endoperoxide intermediate[7].
-
Rearrangement: The endoperoxide hydrolyzes and eliminates hydrogen peroxide to yield the electrophilic 4-oxo-2-enal[7].
-
Covalent Trapping: This intermediate rapidly undergoes Michael addition or Schiff base formation with spatially proximate nucleophiles. While historically known to target lysine amines, recent studies demonstrate robust reactivity with cysteine thiols and tyrosine residues[9].
This spatiotemporal control has been successfully utilized to covalently trap weak protein-protein interactions (e.g., cross-linking thymosin β4 to actin)[10] and to design antagonistic nanobodies that covalently trap the Epidermal Growth Factor Receptor (EGFR)[11].
Quantitative Profiling of Furan-Based Inhibitors
To facilitate compound selection and experimental design, the following table synthesizes the quantitative and mechanistic parameters of leading furan-based electrophiles currently utilized in chemical biology and drug discovery.
| Compound / Probe | Furan Chemotype | Primary Target | Targeted Residue(s) | Activation Mechanism | Efficacy / Potency |
| C-178 / C-176 | Nitrofuran | Mouse STING | Cys91 | Constitutive (Nucleophilic addition) | Blocks palmitoylation; IFN-Luc activity reduced to 0.1-0.4[4] |
| Fua-Tβ4 | Unsubstituted Furan | Actin-Tβ4 Complex | Lysine | Singlet Oxygen (Rose Bengal + Light) | High-yield site-specific cross-linking[10],[8] |
| EgA1-Furan | Unsubstituted Furan | sEGFR | Lys/Cys/Tyr | Singlet Oxygen (Rose Bengal + Light) | Covalent trapping of EGFR on MDA-MB-231 cells[11] |
| C646 | Pyrazolone-furan | p300 (KAT) | Cysteine (Multiple) | Constitutive (Michael addition) | Irreversible proteome reactivity; inhibits tubulin[12] |
Experimental Methodologies
The following self-validating protocols outline the critical steps for executing and verifying furan-based covalent engagement. Causality is embedded within the steps to ensure rigorous scientific integrity.
Protocol 1: Proximity-Induced Photo-Crosslinking Assay
This protocol details the use of a furan-tagged ligand to covalently trap a target protein in vitro.
Rationale: Rose Bengal is selected as the photosensitizer because its absorption maximum (~549 nm) allows for green light irradiation. Green light penetrates biological buffers effectively and avoids the direct phototoxicity to aromatic amino acids associated with UV light[7],[8].
Step-by-Step Workflow:
-
Complex Formation: Incubate the furan-modified ligand (e.g., 10 μM) with the target recombinant protein (10 μM) in a physiologically relevant buffer (e.g., PBS, pH 7.4) for 30 minutes at room temperature to allow non-covalent equilibrium binding[8].
-
Photosensitizer Addition: Add Rose Bengal to a final concentration of 1-5 μM. Critical: Keep samples protected from ambient light from this point forward to prevent premature background oxidation.
-
Irradiation: Place the reaction tubes in a temperature-controlled block (25°C) and irradiate with a 549 nm LED light source (approx. 10-20 mW/cm²) for 15 to 60 minutes.
-
Quenching (Self-Validation): In parallel control samples, add a singlet oxygen quencher (e.g., sodium azide, 10 mM) prior to irradiation. A lack of cross-linking in this control validates that the reaction is strictly
-dependent. -
Analysis: Quench the reaction with SDS-PAGE loading buffer containing β-mercaptoethanol, boil for 5 mins, and resolve via SDS-PAGE. The covalent adduct will appear as a higher molecular weight band corresponding to the sum of the ligand and target protein masses.
Caption: Step-by-step workflow of proximity-induced furan photo-oxidation and covalent cross-linking.
Protocol 2: LC-MS/MS Validation of Covalent Adducts
To confirm the specific residue targeted by a constitutive furan electrophile (e.g., C-178 on STING), intact protein mass spectrometry followed by bottom-up proteomics is required[4].
Rationale: Because covalent modifications alter the mass of the target residue, identifying the specific mass shift (
Step-by-Step Workflow:
-
Labeling: Incubate the target protein (e.g., STING transmembrane domain) with a 10-fold molar excess of the furan inhibitor for 2 hours at 37°C.
-
Denaturation & Alkylation: Denature the protein using 8M Urea. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C), and alkylate free, unreacted cysteines with 20 mM iodoacetamide (30 min, dark). Note: The targeted Cys91 will be protected from iodoacetamide alkylation by the furan adduct.
-
Digestion: Dilute urea to <2M and digest overnight with Trypsin at 37°C.
-
LC-MS/MS Acquisition: Desalt peptides using C18 spin columns and analyze via High-Resolution Orbitrap Mass Spectrometry.
-
Data Analysis: Search the resulting spectra against the target protein sequence, setting the exact mass of the furan inhibitor as a variable modification on Cysteine, Lysine, and Tyrosine. A mass shift corresponding to the inhibitor on the Cys91-containing peptide confirms the mechanism of action[2].
References
- Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin.
- Furan warheads for covalent trapping of weak protein-protein interactions: cross-linking of thymosin β4 to actin.
- Development of "Furan Warhead"-Equipped Antagonistic Nanobodies for Covalent Cross-Linking to the Epidermal Growth Factor Receptor. PubMed.
- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC.
- Characterizing the Covalent Targets of a Small Molecule Inhibitor of the Lysine Acetyltransferase P300. PMC.
- WO2019122202A1 - Sting inhibitors.
- Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation of Peptides and Oligonucleotides. TCI Chemicals.
- Immune Regulation of the cGAS-STING Signaling Pathway in the Tumor Microenvironment and Its Clinical Applic
- The role of the cGAS-STING pathway in chronic pulmonary inflamm
- Protein-protein interactions in cGAS-STING pathway: a medicinal chemistry perspective. Taylor & Francis.
- Mechanism of furan activation via reaction with singlet oxygen.
- Furan Oxidation Based Cross-Linking: A New Approach for the Study and Targeting of Nucleic Acid and Protein Interactions.
- Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners. Frontiers.
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A Technical Guide to the Solubility of Brominated Furan Sulfonyl Fluorides
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of brominated furan sulfonyl fluorides. This class of molecules is of increasing interest to researchers in drug discovery and chemical biology, primarily due to the unique properties of the sulfonyl fluoride moiety as a covalent warhead for targeting non-cysteine residues in proteins.[1][2] Solubility is a critical physicochemical parameter that dictates the utility of these compounds, influencing everything from reaction kinetics in synthesis to bioavailability and efficacy in biological systems. Due to the nascent stage of research into this specific chemical class, a wealth of direct experimental solubility data is not yet publicly available. Therefore, this guide synthesizes foundational chemical principles with data from structurally analogous compounds to provide a robust predictive framework. We will explore the theoretical underpinnings of their solubility, present detailed protocols for its experimental determination, and discuss the practical implications for researchers in the field.
Introduction: The Emerging Role of Brominated Furan Sulfonyl Fluorides
The furan ring is a key heterocyclic scaffold found in numerous natural products and pharmaceuticals.[3] Its functionalization with a sulfonyl fluoride group (-SO₂F) and one or more bromine atoms creates a molecule with a distinct combination of properties.
-
The Sulfonyl Fluoride Moiety: This group is remarkably stable under many physiological and synthetic conditions, yet it can be activated to react with nucleophilic residues on proteins, such as serine, threonine, and lysine.[2][4] This reactivity, harnessed through Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," makes sulfonyl fluorides powerful tools for developing covalent inhibitors and chemical probes.[5][6]
-
The Brominated Furan Core: Bromine atoms serve as versatile synthetic handles, enabling further molecular diversification through cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[3] They also modulate the lipophilicity and electronic properties of the molecule, directly impacting its solubility and biological activity.
Understanding the solubility of these compounds is paramount. Poor solubility can hinder synthetic purification, lead to precipitation in biological assays, and ultimately result in failed drug development campaigns. This guide aims to equip researchers with the knowledge to anticipate, measure, and manage the solubility of this promising class of molecules.
Theoretical Framework for Solubility
The solubility of a brominated furan sulfonyl fluoride is a result of the interplay between its constituent parts and the properties of the solvent.
Molecular Structure Analysis
-
Furan Ring: A five-membered aromatic heterocycle, the furan ring is relatively non-polar but possesses a dipole moment due to the oxygen heteroatom. It can be considered moderately hydrophobic.
-
Sulfonyl Fluoride Group (-SO₂F): This is a strongly polar, electron-withdrawing group. The oxygen atoms are effective hydrogen bond acceptors, enhancing solubility in protic solvents.
-
Bromine Atom(s): Bromination increases the molecular weight and surface area of the molecule, which generally decreases solubility. It also increases the compound's polarizability, which can lead to favorable dispersion interactions with certain organic solvents.
The overall solubility profile is a balance between the hydrophobicity of the brominated furan core and the hydrophilicity of the sulfonyl fluoride group.
Factors Influencing Solubility
The following diagram outlines the key molecular and external factors that govern the solubility of these compounds.
Caption: Key factors influencing the solubility of organic compounds.
Predicted Solubility Profile
Based on the principles above and data from related sulfonyl fluorides, we can predict a general solubility profile.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents effectively solvate the polar -SO₂F group without the risk of hydrolysis. DMSO is a recommended solvent for creating stock solutions.[7] |
| Polar Protic | Methanol, Ethanol | Moderate to High | Alcohols can act as hydrogen bond donors and acceptors, interacting favorably with the sulfonyl fluoride group. However, prolonged storage may lead to solvolysis.[7][8] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good general solvents for a wide range of organic molecules, capable of solvating both the furan core and the polar functional groups. |
| Ethers | THF, Dioxane | Moderate | Less polar than alcohols but still capable of solvating the molecule through dipole-dipole interactions. |
| Aqueous | Water, Buffers | Low | The hydrophobic character of the brominated furan core is expected to dominate, leading to poor water solubility.[8] The sulfonyl fluoride group is also susceptible to hydrolysis, especially at neutral to alkaline pH.[7] |
| Non-polar | Hexanes, Toluene | Very Low | The high polarity of the -SO₂F group makes these compounds largely insoluble in non-polar hydrocarbon solvents. |
Experimental Determination of Solubility
When predictive models are insufficient, experimental measurement is required. Both thermodynamic and kinetic solubility are important, particularly in drug discovery.[9]
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials:
-
Brominated furan sulfonyl fluoride (solid)
-
Selected solvent (e.g., pH 7.4 phosphate-buffered saline)
-
Vials with screw caps
-
Orbital shaker or rotator at a controlled temperature (e.g., 25 °C)
-
Syringe filters (0.45 µm, PTFE or other chemically resistant membrane)
-
Analytical balance
-
HPLC-UV or LC-MS system for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial, ensuring enough solid will remain undissolved at equilibrium.
-
Solvent Addition: Add a known volume of the solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached. A preliminary time-course experiment is recommended to determine the time to equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the samples at high speed.
-
Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or LC-MS method to determine the concentration.
-
Calculation: The solubility is the measured concentration multiplied by the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Measurement.
Practical Considerations for Researchers
Stock Solution Preparation
For biological screening, compounds are typically prepared as concentrated stock solutions in an organic solvent, most commonly DMSO.[7]
-
Recommendation: Prepare a 10-20 mM stock solution in anhydrous DMSO.
-
Caution: Sulfonyl fluorides can be sensitive to moisture, which can cause hydrolysis over time.[7] Use anhydrous solvents and store stock solutions at -20°C or -80°C in tightly sealed containers.
Aqueous Buffer Precipitation
A common issue is the precipitation of the compound when the DMSO stock is diluted into an aqueous assay buffer.[7]
-
Mitigation Strategies:
-
Decrease Final Concentration: Use the lowest effective concentration in your assay.
-
Increase Co-solvent: If the assay permits, increase the final percentage of DMSO (e.g., from 0.5% to 1.0%).
-
Rapid Mixing: Add the stock solution dropwise to the vigorously vortexing buffer to ensure rapid dispersion.[7]
-
Hydrolytic Stability
The stability of the S-F bond is pH-dependent. While generally stable, hydrolysis is accelerated under alkaline conditions.[7]
-
Experimental Design: For aqueous-based experiments, it is recommended to work at a neutral or slightly acidic pH to maximize compound stability. Prepare fresh working solutions immediately before use.
The Role of Predictive Modeling
Given the vast chemical space, it is impractical to experimentally measure the solubility of every synthesized compound. In silico predictive models, leveraging machine learning and large datasets, are becoming indispensable tools.[10][11] These models use molecular descriptors to predict solubility in various solvents, enabling rapid screening and prioritization of compounds for synthesis.[9] For novel scaffolds like brominated furan sulfonyl fluorides, these tools can provide valuable initial estimates to guide experimental work.
Conclusion
Brominated furan sulfonyl fluorides represent a frontier in covalent drug discovery. Their successful application hinges on a thorough understanding of their physicochemical properties, with solubility being of primary importance. While specific experimental data for this class is still emerging, a robust predictive framework can be built from first principles and data on analogous structures. These compounds are expected to exhibit high solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols and chlorinated solvents, but low solubility in aqueous and non-polar media. Researchers must pay careful attention to experimental protocols, particularly regarding potential precipitation and hydrolytic instability in aqueous buffers. By integrating theoretical predictions with rigorous experimental validation, the scientific community can effectively harness the potential of this exciting class of molecules.
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An In-Depth Technical Guide to the Safe Handling of 4-Bromofuran-3-sulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Bromofuran-3-sulfonyl fluoride is a specialty research chemical for which a comprehensive, publicly available Safety Data Sheet (SDS) has not been formally compiled and published by global safety bodies. This guide is therefore constructed from first principles, analyzing the constituent functional groups, data from analogous structures, and established safety protocols for highly reactive chemical classes. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment. All operations should be preceded by a thorough, case-specific risk assessment conducted by qualified personnel.
Executive Summary: A Compound Demanding Utmost Caution
4-Bromofuran-3-sulfonyl fluoride is a heterocyclic compound featuring three distinct structural motifs that dictate its hazard profile: a furan ring, a bromine substituent, and a highly reactive sulfonyl fluoride group. While specific toxicological data is absent, a composite analysis indicates that this compound should be treated as acutely toxic, corrosive, and a potent covalent modifier of biological molecules.
The primary hazards stem from the sulfonyl fluoride moiety, a class of compounds increasingly used as "warheads" in covalent inhibitor drug design due to their ability to react with nucleophilic amino acid residues in proteins.[1] This inherent reactivity, desirable from a pharmacological standpoint, presents a significant occupational hazard. Furthermore, hydrolysis of the sulfonyl fluoride can release hydrogen fluoride (HF), a substance with unique and severe toxicity that can cause deep tissue damage and systemic effects.[2][3] The brominated furan core contributes to potential toxicity, with related compounds known to exhibit adverse health outcomes.[4][5]
This guide provides a framework for understanding these risks and outlines the necessary engineering controls, personal protective equipment (PPE), and emergency procedures required for its safe handling.
Hazard Identification and Inferred Classification
Based on the analysis of its functional groups, 4-Bromofuran-3-sulfonyl fluoride can be assigned a provisional hazard classification.
| Hazard Class | Category | Basis for Classification |
| Acute Toxicity (All Routes) | Category 2/3 (Inferred) | The sulfonyl fluoride group is a highly reactive electrophile capable of indiscriminate covalent modification of biological macromolecules.[1][6] The bromofuran moiety may contribute to systemic toxicity.[4] |
| Skin Corrosion/Irritation | Category 1B (Inferred) | Sulfonyl fluorides are known to be corrosive.[7][8] More critically, hydrolysis on contact with skin moisture can generate hydrofluoric acid (HF), causing severe, deep-tissue burns.[3] |
| Serious Eye Damage | Category 1 (Inferred) | Direct contact is expected to cause irreversible eye damage due to both the parent compound's reactivity and potential HF formation.[2][9] |
| Specific Target Organ Toxicity | (Inferred) | Potential for respiratory tract damage upon inhalation and systemic effects due to fluoride ion absorption (e.g., hypocalcemia).[2][10] |
The Chemistry of the Hazard: Understanding Reactivity
The Sulfonyl Fluoride "Warhead"
The sulfonyl fluoride (-SO₂F) group is an electrophilic center. It is more stable to hydrolysis than its sulfonyl chloride counterpart but remains highly susceptible to attack by strong nucleophiles.[11][12] In a biological context, these nucleophiles include the side chains of amino acids like serine, threonine, tyrosine, and lysine.[1] This reactivity is the basis for its use in chemical biology and drug discovery as a covalent probe. However, in an occupational setting, this means the compound can covalently and irreversibly damage proteins in the skin, eyes, and respiratory tract.
-
Skin Exposure:
-
Immediately proceed to the safety shower and begin flushing with copious amounts of water for at least 15-30 minutes. [13] 2. While flushing, have another person call emergency services.
-
Remove all contaminated clothing and jewelry while under the shower to avoid secondary contamination. [13] 4. After flushing, liberally apply 2.5% calcium gluconate gel to the affected area. [10]Don clean gloves before applying the gel. Massage it into the skin continuously while awaiting medical personnel. [14] 5. All skin exposures, regardless of apparent severity, require immediate professional medical evaluation.
-
-
Eye Exposure:
-
Immediately flush the eyes with an eyewash station for at least 30 minutes, holding the eyelids open. [13] 2. Do not allow the victim to rub their eyes.
-
Have another person call emergency services.
-
Transport to a medical facility for specialist ophthalmological evaluation is mandatory. Continue irrigation during transport if possible. [13]Medical professionals may administer a 1% calcium gluconate solution for irrigation. [14]
-
-
Inhalation:
-
Immediately move the victim to fresh air.
-
Call for emergency medical assistance.
-
If breathing is difficult, qualified personnel may administer oxygen.
-
The victim must be transported to a hospital for observation, as symptoms like pulmonary edema can be delayed. Medical treatment may involve nebulized 2.5% calcium gluconate. [13][14]
-
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Alert: Notify laboratory supervisors and institutional Environmental Health & Safety (EHS).
-
Contain: If the spill is small and you are trained and equipped to handle it, contain the spill using a chemical-absorbent material that is compatible with reactive and corrosive substances (e.g., universal spill pads). Do NOT use combustible materials like paper towels.
-
Neutralize (with caution): For larger spills, or if you are not equipped to handle them, await the professional response team. They may use a neutralizing agent before absorption.
-
Cleanup: Collect absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste according to institutional and local regulations. [15]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for highly toxic and reactive chemicals. The storage area should be separate from incompatible materials such as strong bases, oxidizing agents, and water/moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.
-
Disposal: This material and its containers must be treated as acute hazardous waste. Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of down the drain. Contact your institution's EHS department for specific disposal procedures.
References
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- CEFIC. (n.d.). Guidelines in case of a Hydrogen Fluoride Exposure. European Chemical Industry Council.
- Bjurlid, F. (2018). Polybrominated dibenzo-p-dioxins and furans: from source of emission to human exposure. Örebro Studies in Chemistry 20.
- ECHEMI. (n.d.).
- EWG/Commonweal. (n.d.). Brominated dioxins & furans. Human Toxome Project.
- American Chemistry Council. (n.d.). EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF).
- Kelly, C. B., et al. (2020). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Science, 11(42), 11366–11384.
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Brominated flame retardants and the formation of dioxins and furans in fires and combustion.
- University of Pittsburgh. (n.d.). HF EXPOSURE.
- Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife.
- California Department of Industrial Relations. (2022). Protecting Workers Exposed to Hydrogen Fluoride (HF).
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- Haihang Industry. (n.d.). MSDS of Perfluorobutanesulfonyl Fluoride.
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- Smith, A. M. R., & Bull, J. A. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 7(3), 124-138.
- Chen, W., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystal Growth & Design, 22(12), 7385–7392.
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A Technical Guide to Furan Sulfonyl Chlorides and Fluorides: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive comparison of furan sulfonyl chlorides and furan sulfonyl fluorides, two classes of reagents with significant, yet divergent, applications in organic synthesis and drug discovery. While structurally similar, the seemingly minor substitution of chlorine for fluorine imparts dramatic differences in stability, reactivity, and handling. This document will delve into the core principles governing these differences, offering field-proven insights into their synthesis, a detailed examination of their disparate stability profiles, a comparative analysis of their reactivity with nucleophiles, and a look into their strategic applications, particularly the burgeoning role of furan sulfonyl fluorides in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. This guide is intended to empower researchers to make informed decisions when selecting the appropriate furan sulfonyl halide for their specific synthetic challenges.
Introduction: The Furan Sulfonamide Moiety in Medicinal Chemistry
The furan ring is a privileged heterocycle in medicinal chemistry, and its incorporation into a sulfonamide scaffold can significantly modulate a molecule's physicochemical properties and biological activity.[1] Furan-containing sulfonamides have demonstrated a wide spectrum of biological activities, including carbonic anhydrase inhibition and antimicrobial effects.[1] The synthesis of these valuable compounds typically proceeds through the reaction of a furan sulfonyl halide with a primary or secondary amine. The choice between a furan sulfonyl chloride and a furan sulfonyl fluoride as the synthetic precursor is a critical decision that has profound implications for reaction success, purification, and overall efficiency. This guide will illuminate the fundamental chemical differences that underpin this crucial choice.
Synthesis of Furan Sulfonyl Halides
The synthetic routes to furan sulfonyl chlorides and fluorides often share a common intermediate, the corresponding sulfonic acid. However, the final halogenation step and the isolation of the product highlight the first major divergence between these two classes of compounds.
Furan Sulfonyl Chlorides: A Classical but Challenging Synthesis
The preparation of furan sulfonyl chlorides typically involves the electrophilic sulfonation of a furan derivative, followed by chlorination of the resulting sulfonic acid. A common method involves the treatment of a furan, such as ethyl 3-furoate, with chlorosulfonic acid to generate the sulfonic acid intermediate.[2][3] This is then converted to the sulfonyl chloride using a chlorinating agent like phosphorus pentachloride.[2][3]
Experimental Protocol: Synthesis of Ethyl 2-(chlorosulfonyl)-4-furoate [3]
-
Step 1: Sulfonation. Dissolve ethyl 3-furoate (0.1 moles) in methylene chloride (150 ml) and cool to -10°C under a nitrogen atmosphere. Add a solution of chlorosulfonic acid (0.125 moles) in methylene chloride (25 ml) dropwise over 15 minutes. Stir the reaction mixture at this temperature to form the sulfonic acid.
-
Step 2: Chlorination. To the reaction mixture from Step 1, add pyridine followed by phosphorus pentachloride at a temperature below 0°C. Allow the mixture to stir overnight at room temperature.
-
Step 3: Isolation. After an aqueous workup, the sulfonyl chloride is typically isolated as an oil.
The primary challenge in the synthesis of furan sulfonyl chlorides is their inherent instability, which will be discussed in detail in the following section. This instability often necessitates their immediate use without purification or storage.[4][5]
Furan Sulfonyl Fluorides: Leveraging Stability for Cleaner Synthesis
The synthesis of furan sulfonyl fluorides can be achieved through several methods, with the most common being the halogen exchange of a pre-formed or in-situ generated sulfonyl chloride.[2] This approach benefits from the greater stability of the final sulfonyl fluoride product, which allows for more rigorous purification and storage.
Experimental Protocol: One-Pot Synthesis of Heteroaryl Sulfonyl Fluorides from Thiols [4][5]
This method is particularly advantageous as it avoids the isolation of the unstable sulfonyl chloride intermediate.
-
Step 1: Oxidative Chlorination. A heteroaryl thiol (e.g., 2-mercaptopyrimidine as an analogue for a furan thiol) is oxidized with aqueous sodium hypochlorite at low temperatures (-25 °C) to form the sulfonyl chloride in situ.[4][5]
-
Step 2: Fluoride Exchange. Potassium bifluoride (KHF₂) is then added to the reaction mixture to facilitate the exchange of the chloride for a fluoride, yielding the more stable sulfonyl fluoride.[4]
Alternatively, furan sulfonyl fluorides can be prepared from their corresponding sulfonic acids or sulfonates in a one-pot, two-step procedure using a chlorinating agent followed by a fluorine source like KHF₂.[2]
Stability: The Defining Difference
The most significant distinction between furan sulfonyl chlorides and fluorides is their stability. This disparity is so pronounced that it often dictates the choice of reagent for a given application.
The Instability of Furan Sulfonyl Chlorides
Furan sulfonyl chlorides are notoriously unstable and are prone to complex decomposition.[4][6] This instability is attributed to the electron-rich nature of the furan ring, which makes it susceptible to degradation in the presence of the electrophilic sulfonyl chloride moiety.[6] The decomposition pathways can be complex and often result in the formation of a mixture of unidentified byproducts.[4] This inherent instability makes the purification and long-term storage of furan sulfonyl chlorides highly challenging, if not impossible.[4][5]
The Robust Nature of Furan Sulfonyl Fluorides
In stark contrast, furan sulfonyl fluorides exhibit significantly greater stability. This enhanced stability is a general feature of sulfonyl fluorides and is attributed to the strong, highly polarized S-F bond.[7] Sulfonyl fluorides are generally resistant to hydrolysis and thermolysis compared to their chloride counterparts.[7][8] This robustness allows for their isolation, purification, and storage, making them more reliable and convenient reagents in a research and development setting.[4][5]
The following diagram illustrates the workflow for the synthesis of furan sulfonamides, highlighting the stability-driven choice between the sulfonyl chloride and fluoride.
Caption: Synthetic workflows for furan sulfonamides.
Reactivity: A Tale of Two Halides
The difference in the S-X bond strength and the leaving group ability of the halide directly influences the reactivity of furan sulfonyl halides.
Furan Sulfonyl Chlorides: High Reactivity, Low Selectivity
Furan sulfonyl chlorides are highly reactive electrophiles due to the good leaving group ability of the chloride ion. This high reactivity can be advantageous for reactions with less nucleophilic amines. However, it can also lead to a lack of selectivity and the formation of side products, especially in the presence of multiple nucleophilic sites in a substrate. The inherent instability of furan sulfonyl chlorides further complicates their use, as decomposition can compete with the desired reaction.
Furan Sulfonyl Fluorides: Controlled Reactivity and the Dawn of SuFEx
Furan sulfonyl fluorides are generally less reactive than their chloride counterparts.[9] The fluoride ion is a poorer leaving group than chloride, which results in a more controlled and often more selective reaction with nucleophiles. This lower reactivity is a key feature of the "click chemistry" platform known as Sulfur(VI) Fluoride Exchange (SuFEx).[10] SuFEx chemistry relies on the remarkable balance of stability and "clickable" reactivity of the sulfonyl fluoride group.[10] While stable under many conditions, the S-F bond can be activated to react with nucleophiles under specific conditions, often with high yields and minimal purification.[10]
The following table summarizes the key differences between furan sulfonyl chlorides and fluorides.
| Feature | Furan Sulfonyl Chlorides | Furan Sulfonyl Fluorides |
| Stability | Highly unstable, prone to decomposition[4][6] | Significantly more stable, can be isolated and stored[4][5] |
| Synthesis | Challenging to isolate and purify[3] | Can be synthesized and purified using robust methods[2][4] |
| Reactivity | Highly reactive, less selective | Moderately reactive, highly selective (SuFEx)[9][10] |
| Handling | Typically generated and used in situ[4] | Can be handled as a stable reagent |
| Applications | Primarily for immediate synthesis of sulfonamides | Versatile reagent for sulfonamide synthesis and SuFEx click chemistry[10] |
Strategic Applications in Drug Discovery and Development
The choice between a furan sulfonyl chloride and fluoride has significant strategic implications in the context of drug discovery.
Furan Sulfonyl Chlorides: For Rapid, Small-Scale Syntheses
Due to their high reactivity, furan sulfonyl chlorides can be useful for the rapid synthesis of a small library of furan sulfonamides for initial biological screening, provided the instability issues can be managed. Their in-situ generation and immediate use can be a viable strategy in these scenarios.
Furan Sulfonyl Fluorides: Enabling Complex Syntheses and Bioconjugation
The superior stability and controlled reactivity of furan sulfonyl fluorides make them the reagents of choice for more complex and late-stage synthetic applications. Their ability to withstand a wider range of reaction conditions allows for their incorporation into intricate molecular scaffolds. Furthermore, the principles of SuFEx chemistry open up exciting possibilities for the use of furan sulfonyl fluorides in bioconjugation and the development of covalent inhibitors, where the selective reaction with a biological nucleophile is desired.[11]
The logical relationship between the properties of the sulfonyl halide and its applications is depicted in the following diagram.
Caption: Property-application relationship for furan sulfonyl halides.
Conclusion
The choice between furan sulfonyl chlorides and fluorides is a clear example of how a subtle change in molecular structure can have a profound impact on chemical behavior and synthetic utility. Furan sulfonyl chlorides, while highly reactive, are plagued by instability that limits their widespread application. In contrast, furan sulfonyl fluorides offer a compelling combination of stability and controlled reactivity, making them superior reagents for a broad range of synthetic applications, from the reliable synthesis of furan sulfonamides to their use in the cutting-edge field of SuFEx click chemistry. As the demand for more efficient and selective synthetic methods in drug discovery continues to grow, the importance and application of furan sulfonyl fluorides are poised to expand significantly.
References
- Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers - Benchchem. (URL: )
- A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds - Benchchem. (URL: )
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (URL: not available)
- US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google P
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (URL: [Link])
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. (URL: [Link])
-
A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC. (URL: [Link])
-
Unconventional reactivity of sulfonyl fluorides - Spiral. (URL: [Link])
-
Sulfonyl fluoride synthesis by fluorosulfonation - Organic Chemistry Portal. (URL: [Link])
-
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH. (URL: [Link])
-
Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC. (URL: [Link])
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. (URL: [Link])
-
Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (URL: [Link])
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (URL: [Link])
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed. (URL: [Link])
-
Furan-3-sulfonyl chloride Properties - EPA. (URL: [Link])
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. | Semantic Scholar. (URL: [Link])
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. (URL: [Link])
-
Sulfuryl fluoride - Wikipedia. (URL: [Link])
-
Furan-2-sulfonyl Chloride | C4H3ClO3S | CID 2795072 - PubChem. (URL: [Link])
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- 2. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
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- 8. Furan-2-sulfonyl Chloride | C4H3ClO3S | CID 2795072 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides from 4-Bromofuran-3-sulfonyl fluoride and Amines
Introduction: The Strategic Importance of the Sulfonamide Linkage
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents, from antibiotics to diuretics and anti-inflammatory drugs. The inherent stability and specific hydrogen bonding capabilities of the sulfonamide linkage make it a privileged scaffold in molecular design. Traditionally, the synthesis of sulfonamides has relied on the reaction of sulfonyl chlorides with amines. However, the high reactivity and instability of sulfonyl chlorides can lead to challenges in selectivity and storage.[1][2]
In recent years, sulfonyl fluorides have emerged as superior alternatives.[1][2][3] Their enhanced stability towards hydrolysis and reduction allows for greater functional group tolerance and compatibility with a broader range of reaction conditions, making them ideal for late-stage functionalization in complex molecule synthesis.[1][3] The reaction of a sulfonyl fluoride with an amine falls under the umbrella of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction for its reliability and broad applicability, earning it a place in the "click chemistry" family.[2][4][5]
This application note provides a detailed protocol for the reaction of 4-bromofuran-3-sulfonyl fluoride, a heteroaromatic sulfonyl fluoride, with various amines. We will explore the underlying reaction mechanisms, discuss the rationale behind the choice of reagents and conditions, and provide step-by-step procedures for both catalyzed and non-catalyzed reactions.
Reaction Mechanism and Rationale
The reaction between a sulfonyl fluoride and an amine is fundamentally a nucleophilic substitution at the sulfur atom (SN2-type).[6][7] The lone pair of the amine nitrogen attacks the electrophilic sulfur center, leading to the displacement of the fluoride ion and the formation of a stable S-N bond.
However, the inherent stability of the S-F bond necessitates specific strategies to facilitate this reaction.[1] The choice of methodology often depends on the nucleophilicity of the amine and the electronic properties of the sulfonyl fluoride.
Core Reaction Pathway
Sources
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- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chemrxiv.org [chemrxiv.org]
Synthesis of sulfonamides using 4-Bromofuran-3-sulfonyl fluoride
Application Note: Precision Synthesis of Furan-Based Sulfonamides via SuFEx Chemistry
Executive Summary
This guide details the synthetic utility of 4-Bromofuran-3-sulfonyl fluoride , a high-value heteroaromatic building block.[1] Unlike traditional sulfonyl chlorides, which are prone to hydrolysis and redox instability, this sulfonyl fluoride (–SO₂F) motif enables Sulfur-Fluoride Exchange (SuFEx) —a "click" chemistry transformation defined by its thermodynamic stability and kinetic selectivity.[2][3][4]
The 4-bromofuran scaffold offers a unique orthogonal reactivity profile :
-
C3–SO₂F Handle: Exclusively reactive toward nucleophiles (amines/phenols) under specific activation (SuFEx), remaining inert to standard oxidation/reduction or transition metal catalysis.
-
C4–Br Handle: A canonical electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), which can be engaged before or after sulfonamide formation.[1]
This note provides two validated protocols for sulfonamide synthesis and a strategic workflow for library generation.
Chemical Profile & Handling
| Property | Description |
| Compound | 4-Bromofuran-3-sulfonyl fluoride |
| CAS | 2413765-88-1 (Analogous structures) |
| Molecular Weight | ~229.02 g/mol |
| Stability | High hydrolytic stability (stable in water/alcohol at neutral pH).[1] |
| Hazards | Corrosive.[1] Reacts with strong nucleophiles.[1] Handle in fume hood. |
| Storage | 2–8 °C under inert atmosphere (Ar/N₂). |
Strategic Workflow: Orthogonality in Action
The power of this reagent lies in its ability to serve as a linchpin for divergent synthesis.[1] The sulfonyl fluoride is stable enough to survive Pd-catalyzed coupling on the bromine, yet reactive enough to form sulfonamides when activated.[1]
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the sulfonyl fluoride and aryl bromide moieties.
Experimental Protocols
Protocol A: Calcium-Mediated SuFEx (The "Gold Standard")
Best for: Weakly nucleophilic amines, sterically hindered substrates, and acid-sensitive functional groups.
Mechanistic Insight: This protocol utilizes Calcium Triflimide [Ca(NTf₂)₂] as a Lewis acid activator.[5][6][7] The Ca²⁺ ion coordinates to the sulfonyl fluoride oxygens and the fluoride, weakening the S–F bond and facilitating nucleophilic attack by the amine. This method avoids harsh bases and is highly chemoselective [1].[1][8][9]
Materials:
-
Amine substrate (1.2 equiv)
-
Ca(NTf₂)₂ (Calcium bis(trifluoromethanesulfonyl)imide) (0.2 – 0.5 equiv)
-
DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.2 equiv)
-
Solvent: tert-Amyl Alcohol (or Acetonitrile for solubility)
Step-by-Step Procedure:
-
Preparation: In a 1-dram vial equipped with a stir bar, charge 4-Bromofuran-3-sulfonyl fluoride (0.2 mmol, 1.0 equiv) and the amine (0.24 mmol, 1.2 equiv).
-
Activation: Add tert-Amyl Alcohol (1.0 mL, 0.2 M).
-
Catalyst Addition: Add DABCO (27 mg, 0.24 mmol) followed by Ca(NTf₂)₂ (12 mg, 0.02 mmol for 10 mol% loading). Note: For unreactive amines, increase Ca(NTf₂)₂ to 50 mol%.
-
Reaction: Cap the vial and stir at Room Temperature for 4–12 hours. Monitor by LC-MS (Target mass = M_amine + M_sulfonyl - HF).[1]
-
Workup: Dilute with EtOAc (5 mL) and wash with 0.5 M HCl (to remove DABCO/Amine) followed by brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Validation Criteria:
-
90% conversion by LC-MS.[1]
-
Retention of the Ar-Br signal in ¹H NMR (confirming no debromination occurred).
Protocol B: DBU-Mediated Direct Aminolysis
Best for: Primary aliphatic amines and robust substrates.[1]
Mechanistic Insight: Strong amidine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) act via general base catalysis and can form hypervalent silicon intermediates if silyl-amines are used.[1] For direct aminolysis, DBU deprotonates the amine-SO₂F zwitterionic intermediate, driving the equilibrium toward the sulfonamide [2].
Materials:
-
Primary Amine (1.1 equiv)
-
DBU (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or THF
Step-by-Step Procedure:
-
Dissolution: Dissolve 4-Bromofuran-3-sulfonyl fluoride (0.2 mmol) in anhydrous DCM (1.0 mL).
-
Addition: Add the primary amine (0.22 mmol) in one portion.
-
Base Trigger: Dropwise add DBU (0.3 mmol) at 0 °C.
-
Reaction: Allow to warm to Room Temperature and stir for 2 hours.
-
Quench: Add saturated NH₄Cl solution.
-
Isolation: Extract with DCM (3x), dry over MgSO₄, and concentrate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (Protocol A) | Amine is too electron-deficient (e.g., aniline).[1] | Increase Ca(NTf₂)₂ to 1.0 equiv or switch to elevated temperature (60 °C). |
| Hydrolysis (–SO₂OH formed) | Wet solvent or excessive hydroxide presence. | Use anhydrous tert-amyl alcohol; ensure base (DABCO/DBU) is dry.[1] |
| Debromination | Pd-contamination (if doing Route B) or radical mechanism.[1] | Ensure Pd-coupling step uses mild bases (K₃PO₄) and scavengers before SuFEx.[1] |
| Side Products | Sulfonyl fluoride reacting with alcohol solvent.[1][7][9][11] | tert-Amyl alcohol is sterically bulky and resists reaction.[1] Do not use MeOH or EtOH.[1] |
References
-
Mahapatra, S., et al. (2020).[12][13] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(11), 4389–4394.
-
Dong, J., et al. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Tribby, A. L., et al. (2017).[9] Pd-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Iodides. The Journal of Organic Chemistry, 82(4), 2294–2299.
Sources
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- 2. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
- 10. PubChemLite - 4-bromofuran-3-sulfonyl fluoride (C4H2BrFO3S) [pubchemlite.lcsb.uni.lu]
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- 12. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides [organic-chemistry.org]
- 13. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [organic-chemistry.org]
Covalent protein modification using furan sulfonyl fluorides
Application Note: Covalent Protein Modification Using Furan Sulfonyl Fluorides
Executive Summary
This application note details the strategic use of Furan Sulfonyl Fluorides (F-SFs) for covalent protein modification. While general aryl sulfonyl fluorides are established tools in Sulfur-Fluoride Exchange (SuFEx) chemistry, furan-derived scaffolds represent a "high-reactivity" subclass. Due to the electron-withdrawing nature of the heteroaromatic ring, F-SFs exhibit enhanced electrophilicity at the sulfur center compared to their benzene analogs. This guide provides the rationale, mechanistic grounding, and validated protocols for deploying F-SFs in ligand-directed labeling and chemical proteomics, specifically targeting Tyrosine (Tyr) and Lysine (Lys) residues.
Scientific Foundation: The Furan Advantage
Mechanism of Action: SuFEx Chemistry
Sulfonyl fluorides are "privileged" warheads that remain largely inert to hydrolysis in aqueous buffer but react rapidly with protein nucleophiles upon specific binding or proximity induction. The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur, ejecting fluoride (F⁻) as a stable leaving group.
-
Selectivity: Unlike sulfonyl chlorides (which are prone to rapid non-specific hydrolysis), sulfonyl fluorides rely on the unique stability of the S-F bond.
-
Furan Specificity: The furan ring acts as an electron-withdrawing group (EWG) relative to a phenyl ring. This lowers the LUMO energy of the S-F bond, increasing the rate of nucleophilic attack. This makes F-SFs ideal for targeting low-nucleophilicity residues (e.g., non-catalytic Tyrosines) that standard phenyl-SF probes might fail to label.
Mechanistic Pathway Diagram
Figure 1: Mechanism of SuFEx-mediated protein labeling. The reaction is driven by the specific environment (proximity) that activates the latent Furan-SF warhead.
Strategic Selection: Warhead Comparison
The choice of warhead dictates the success of the experiment. Furan sulfonyl fluorides sit in a specific reactivity niche.
| Feature | Benzene Sulfonyl Fluoride | Furan Sulfonyl Fluoride | Sulfonyl Chloride | Acrylamide |
| Reactivity | Moderate | High | Very High (Uncontrollable) | Low to Moderate |
| Target Residues | Tyr, Lys, His, Ser | Tyr, Lys (Fast) | Non-specific | Cys (Mainly) |
| Aqueous Stability | High (>24h) | Moderate (2-6h) | Low (<10 min) | High |
| Metabolic Stability | Excellent | Good | Poor | Moderate |
| Primary Use | Broad profiling | Low-abundance targets / Weak nucleophiles | Synthetic intermediate | Kinase inhibitors |
Expert Insight: Use Furan-SFs when your ligand affinity is moderate (
) or when targeting a Tyrosine residue that is not hyper-nucleophilic. The increased electrophilicity of the furan scaffold compensates for lower residence time.
Experimental Protocols
Protocol A: Probe Handling and Storage
Critical: Heteroaryl sulfonyl fluorides are less stable than phenyl analogs. Proper handling is required to prevent hydrolysis before the experiment begins.
-
Stock Preparation: Dissolve the Furan-SF probe in anhydrous DMSO to a concentration of 50–100 mM .
-
Note: Avoid protic solvents (MeOH, EtOH) for stock storage.
-
-
Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -80°C .
-
Validation: Check purity via LC-MS monthly. Expect <5% hydrolysis (sulfonic acid formation) over 6 months if stored correctly.
-
-
Working Solution: Dilute to 10x working concentration in DMSO immediately before addition to the protein sample. Do not store diluted aqueous solutions.
Protocol B: In Vitro Protein Labeling
Materials:
-
Target Protein (1–5 µM in PBS, pH 7.4).
-
Furan-SF Probe (Stock in DMSO).
-
Control Probe (Non-reactive analog or inhibitor).
-
Quenching Buffer (5x SDS-PAGE Loading Buffer).
Steps:
-
Equilibration: Adjust protein solution to pH 7.4–8.0.
-
Causality: While SuFEx can occur at pH 7.4, Tyrosine labeling is enhanced at slightly higher pH (closer to Tyr pKa ~10), though the local protein environment often perturbs this pKa, allowing reaction at physiological pH.
-
-
Incubation: Add Furan-SF probe to the protein solution.
-
Ratio: Use a 10:1 to 50:1 molar excess of probe-to-protein.
-
Solvent: Ensure final DMSO concentration is <2% (v/v) to prevent protein denaturation.
-
-
Reaction: Incubate at 37°C for 1–4 hours .
-
Note: Furan-SFs react faster than phenyl-SFs. A 1-hour time point is often sufficient for affinity-driven labeling.
-
-
Quenching: Stop reaction by adding 5x SDS-PAGE loading buffer (containing
-mercaptoethanol) and boiling at 95°C for 5 minutes.-
Self-Validation: The boiling step denatures the protein, disrupting the non-covalent binding required for the SuFEx reaction, effectively stopping the labeling.
-
-
Analysis: Proceed to SDS-PAGE (for fluorescent probes) or Trypsin Digestion (for LC-MS).
Protocol C: LC-MS/MS Validation
Workflow:
-
Digestion: Alkylate (Iodoacetamide) and digest labeled protein with Trypsin (Promega Gold) overnight.
-
Desalting: Clean up peptides using C18 ZipTips.
-
Mass Spectrometry: Analyze via LC-MS/MS (e.g., Orbitrap).
-
Data Search:
-
Variable Modification: Add the specific mass shift of the probe.
-
Calculation: Mass Shift = MW(Probe) - MW(Fluoride, 19 Da) - MW(Hydrogen, 1 Da).
-
Residues: Allow modification on Tyr (Y) and Lys (K) .
-
Analytical Workflow Visualization
Figure 2: Proteomic workflow for identifying Furan-SF modification sites. Critical QC steps include pH adjustment and desalting.
Troubleshooting & Optimization
-
Issue: No Labeling Observed.
-
Cause: The Tyrosine might be buried or the probe affinity is too low.
-
Solution: Increase pH to 8.5 to activate Tyrosine; increase probe concentration; verify probe integrity (did it hydrolyze in the stock?).
-
-
Issue: Non-Specific Labeling (Background).
-
Cause: Furan-SF is too reactive (kinetic labeling of surface Lysines).
-
Solution: Decrease probe concentration; reduce incubation time to 30 mins; perform a competition assay with the non-reactive ligand to prove specificity.
-
-
Issue: Probe Precipitation.
-
Cause: Furan scaffolds can be lipophilic.
-
Solution: Lower the final probe concentration or use a co-solvent additive (e.g., 0.1% Triton X-100) if compatible with downstream analysis.
-
References
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
-
Kelly, J. W., et al. (2018). Inverse Drug Discovery for Transthyretin Amyloidosis Enabled by SuFEx. Journal of the American Chemical Society.[1] Link
-
Jones, L. H. (2020). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemMedChem. Link
-
Mykhailiuk, P. K., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry – A European Journal.[1] Link
-
Hamachi, I., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label.[2] Angewandte Chemie. Link
Sources
Palladium-catalyzed cross-coupling of 4-Bromofuran-3-sulfonyl fluoride
Application Note & Protocols
Strategic Functionalization of a Covalent Warhead: Palladium-Catalyzed Cross-Coupling of 4-Bromofuran-3-sulfonyl Fluoride
Abstract
The sulfonyl fluoride (SO₂F) moiety has emerged as a privileged electrophile, or "warhead," in the design of targeted covalent inhibitors, prized for its unique balance of stability and reactivity with non-cysteine nucleophilic residues in proteins.[1][2] This has amplified the demand for versatile chemical building blocks that incorporate this functionality. 4-Bromofuran-3-sulfonyl fluoride is one such scaffold, presenting a chemically orthogonal handle—the C-Br bond—for molecular diversification via transition-metal catalysis. This guide provides an in-depth exploration and field-proven protocols for the selective palladium-catalyzed cross-coupling of the C4-bromo position of this furan scaffold. We detail methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on conditions that preserve the integrity of the critical sulfonyl fluoride warhead. The causality behind the choice of catalysts, ligands, and reagents is discussed to empower researchers in drug discovery and chemical biology to reliably synthesize novel, functionalized covalent probes.
Scientific Principles & Strategic Rationale
The Sulfonyl Fluoride: A Tunable Covalent Warhead
The sulfonyl fluoride group is not merely another sulfur-containing functional group; it is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction.[1][3] Unlike more promiscuous electrophiles, the S(VI)-F bond is remarkably stable under physiological conditions, resisting hydrolysis and reduction.[4] However, within the microenvironment of a protein binding pocket, it can be activated to react with nucleophilic amino acid residues—notably tyrosine, lysine, and histidine—to form stable covalent sulfonamide or sulfonate ester linkages.[1] This reactivity profile makes the SO₂F group an invaluable tool for designing highly selective covalent drugs that expand the "druggable" proteome beyond cysteine-dependent targets.[5] Therefore, synthetic protocols must prioritize the preservation of this group.
Orthogonal Reactivity: Targeting the C(sp²)-Br Bond
The synthetic utility of 4-Bromofuran-3-sulfonyl fluoride hinges on the ability to selectively functionalize the C4-position without disturbing the SO₂F group. Palladium-catalyzed cross-coupling reactions are ideal for this purpose. The C(sp²)-Br bond is a classic substrate for oxidative addition to a Pd(0) center, the initiating step of most cross-coupling cycles.[6][7] The reactivity of C-Br bonds is generally much higher than that of the C-S bond in the sulfonyl fluoride moiety under typical cross-coupling conditions. While recent studies have shown that the SO₂F group itself can undergo a novel desulfonative cross-coupling, these reactions require specific, often harsh, and base-free conditions that differ significantly from those that activate C-Br bonds.[8][9] By carefully selecting the catalyst, ligand, and base, we can exploit this reactivity differential to ensure the reaction proceeds exclusively at the desired C4 position.
The Palladium Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and adapting protocols. The process is a catalytic cycle that generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the substrate, forming a Pd(II) intermediate. This is often the rate-determining step.[6][10]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[6][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][12]
The efficiency and scope of this cycle are profoundly influenced by the choice of phosphine ligands, which modulate the steric and electronic properties of the palladium center.[13]
Sources
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- 2. scispace.com [scispace.com]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on Furan Sulfonyl Fluorides
Introduction: The Emerging Role of Furan Sulfonyl Fluorides in Covalent Chemistry
Furan, an electron-rich five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, valued as a versatile bioisostere for phenyl rings to modulate pharmacokinetic and pharmacodynamic properties.[1] When functionalized with a sulfonyl fluoride (-SO₂F) group, the resulting molecule becomes a powerful electrophilic probe. Furan sulfonyl fluorides are increasingly recognized as valuable reagents in drug discovery and chemical biology, primarily due to the unique reactivity of the sulfonyl fluoride moiety.[2][3] This group demonstrates a finely tuned balance of stability and reactivity; it is remarkably stable under many physiological and synthetic conditions, including towards hydrolysis, yet can be activated to react with specific nucleophiles.[2]
This reactivity forms the basis of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation "click chemistry" transformation. In the context of drug development, this allows for the formation of stable, covalent bonds with nucleophilic amino acid residues (such as lysine, tyrosine, serine, and histidine) within a protein's binding pocket.[4][5][6] This covalent modification strategy can lead to drugs with enhanced potency, prolonged duration of action, and improved selectivity.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the conditions and protocols for performing nucleophilic substitution reactions on furan sulfonyl fluorides. We will delve into the mechanistic underpinnings, the influence of various reaction parameters, and provide detailed, field-tested protocols for common transformations.
Core Principles: Understanding the Reactivity of the S(VI)-F Bond
The utility of furan sulfonyl fluorides as electrophiles hinges on the S(VI)-F bond. While exceptionally stable, this bond can be coaxed into reacting with nucleophiles under specific activating conditions. The reaction proceeds via a nucleophilic attack at the electrophilic sulfur center, leading to the displacement of the fluoride ion. This process is a classic example of a SuFEx reaction.[3][8]
The key to unlocking this reactivity lies in activating the fluoride to become a better leaving group.[8] Fluoride is typically a poor leaving group, which accounts for the general stability of the sulfonyl fluoride moiety.[8] Activation can be achieved through various means, most commonly through the use of bases or Lewis acids that interact with the fluoride, facilitating its departure.[8][9]
The Influence of the Furan Ring
The position of the sulfonyl fluoride group on the furan ring (C2 vs. C3) significantly impacts its reactivity. Furan is an electron-rich aromatic system, and its electron-donating character can decrease the electrophilicity of the sulfur atom compared to a simple benzene sulfonyl fluoride.
-
2-Furansulfonyl Fluoride: The proximity of the ring oxygen can influence the electronic environment of the sulfonyl group. The α-positions (2 and 5) of the furan ring are generally more reactive towards electrophilic attack.[10][11]
-
3-Furansulfonyl Fluoride: The electronic influence from the ring oxygen is different at the β-position, which may lead to altered reactivity profiles compared to the 2-substituted isomer.
Researchers must consider these electronic effects when designing synthetic routes, as reaction conditions may require optimization depending on the specific isomer used.
Reaction Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx)
The primary mechanism for nucleophilic substitution on furan sulfonyl fluorides is the SuFEx pathway. This involves the direct attack of a nucleophile on the sulfur atom.
Caption: Generalized SuFEx mechanism with a nucleophile (Nu-H).
In this process, the nucleophile attacks the sulfur atom, forming a transient pentacoordinate intermediate (or transition state). The fluoride ion is subsequently eliminated, and if the nucleophile was protic (e.g., an amine or alcohol), a final deprotonation step, often facilitated by a base, yields the final product.
General Conditions for Nucleophilic Substitution
Successful substitution on furan sulfonyl fluorides depends on the interplay between the nucleophile, solvent, base/catalyst, and temperature. The following sections provide guidance for various classes of nucleophiles.
Table 1: Summary of General Reaction Conditions
| Nucleophile Class | Typical Nucleophiles | Base / Catalyst | Solvent | Temperature (°C) | Key Considerations |
| N-Nucleophiles | Primary/Secondary Amines, Anilines, N-Heterocycles | Organic bases (DBU, Et₃N), or used as solvent | Aprotic (DCM, THF, MeCN) or neat | 25 - 80 | Highly nucleophilic amines may not require a strong base. |
| O-Nucleophiles | Alcohols, Phenols | Strong organic bases (DBU), Organosuperbases (BTMG) | Aprotic (Toluene, THF, DCM) | 25 - 100 | Phenols are more reactive than aliphatic alcohols. Requires strong base activation. |
| S-Nucleophiles | Thiols, Thiophenols | Organic bases (Et₃N, DIPEA) | Aprotic (THF, DMF) | 0 - 50 | Thiols are potent nucleophiles; reactions are often rapid at lower temperatures. |
Note: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; Et₃N = Triethylamine; DIPEA = N,N-Diisopropylethylamine; BTMG = 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine; DCM = Dichloromethane; THF = Tetrahydrofuran; MeCN = Acetonitrile; DMF = Dimethylformamide.
Protocols and Application Notes
The following protocols are designed as robust starting points. It is imperative to conduct small-scale optimization experiments for novel substrates.
Protocol 1: Synthesis of a Furan Sulfonamide with an Aliphatic Amine
This protocol details the reaction of 2-furansulfonyl fluoride with a secondary amine to form the corresponding sulfonamide. This transformation is fundamental in medicinal chemistry for creating stable linkages.
Causality Behind Experimental Choices:
-
Base (Triethylamine): While many amines are sufficiently nucleophilic to react directly, the addition of a non-nucleophilic base like triethylamine is crucial. It serves to neutralize the HF byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions or degradation of acid-sensitive materials.
-
Solvent (DCM): Dichloromethane is an excellent choice as it is relatively inert and effectively solubilizes both the sulfonyl fluoride and many aliphatic amines. Its low boiling point simplifies product isolation.
-
Temperature (Room Temp to 40 °C): The reaction is often initiated at room temperature. Gentle heating may be required to drive the reaction to completion for less reactive amines or sterically hindered substrates, but excessive heat should be avoided to minimize side reactions.
Step-by-Step Methodology:
-
Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-furansulfonyl fluoride (1.0 eq).
-
Solvent Addition: Dissolve the sulfonyl fluoride in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Base and Nucleophile Addition: Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of the secondary amine (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish after 4-6 hours, gently heat the mixture to 40 °C. Typical reaction times are 4-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure furan sulfonamide.
Protocol 2: Synthesis of a Furan Sulfonate Ester with a Phenol
The reaction with O-nucleophiles, particularly phenols, requires more forcing conditions due to their lower nucleophilicity compared to amines. Activation with a strong base is essential.
Causality Behind Experimental Choices:
-
Base (DBU): A strong, non-nucleophilic organic base like DBU is required to deprotonate the phenol, generating the highly nucleophilic phenoxide anion in situ. This is the key step to enabling the attack on the sulfonyl fluoride.[12][13]
-
Solvent (Toluene): Anhydrous toluene is a suitable solvent that can be heated to the temperatures often required for this transformation without boiling. It is crucial that the solvent is anhydrous, as water can compete as a nucleophile leading to hydrolysis of the sulfonyl fluoride.
-
Temperature (80-100 °C): Elevated temperatures are typically necessary to overcome the activation energy for the reaction between the phenoxide and the relatively stable sulfonyl fluoride.[8]
Step-by-Step Methodology:
-
Reactant Preparation: In an oven-dried, argon-flushed flask, dissolve the phenol (1.1 eq) in anhydrous toluene (to ~0.2 M).
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution and stir for 15 minutes at room temperature to ensure complete formation of the phenoxide.
-
Substrate Addition: Add a solution of 3-furansulfonyl fluoride (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Reactions may take 12-48 hours to reach completion.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic phase with 1 M HCl (to quench and remove DBU), water, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting residue via silica gel chromatography to isolate the desired furan sulfonate ester.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the synthesis and purification of a substituted furan sulfonamide, as detailed in Protocol 1.
Caption: Standard laboratory workflow for furan sulfonamide synthesis.
Troubleshooting and Key Considerations
-
Hydrolysis: Furan sulfonyl fluorides, while more stable than their chloride counterparts, can hydrolyze to the corresponding sulfonic acid, especially in the presence of moisture and base. Always use anhydrous solvents and reagents.[2]
-
Low Reactivity: If a reaction is not proceeding, consider using a stronger activating agent (e.g., an organosuperbase for O-nucleophiles) or a more polar aprotic solvent like DMF.[9] For sterically hindered substrates, higher temperatures and longer reaction times may be necessary.
-
Furan Ring Stability: The furan ring can be sensitive to strong acids.[10] During acidic workup steps, use dilute acid and minimize contact time to prevent potential degradation of the heterocyclic core.
-
Purification: Furan sulfonamides and sulfonate esters are often stable on silica gel. However, if the molecule contains other sensitive functional groups, consider alternative purification methods like preparatory HPLC or crystallization.
By understanding the principles of SuFEx chemistry and carefully controlling the reaction conditions, researchers can effectively utilize furan sulfonyl fluorides as powerful tools for the synthesis of novel molecules for drug discovery and beyond.
References
- Regiospecific Preparation of Substituted Furans From Some 5-Substituted Derivatives of 1,1-Diethoxyalk-3-Yn-2-Ones. (n.d.). Google Scholar.
- Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. (n.d.). American Chemical Society.
- Unconventional reactivity of sulfonyl fluorides. (2024, November 13). Spiral.
- Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.
- A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). ScienceDirect.
- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... (n.d.). PMC.
- literature review on substituted furan compounds. (n.d.). Benchchem.
- Synthesis of polysubstituted furans from sulfur ylides and alkynes. (n.d.). ResearchGate.
- Sulfonyl Fluorides. (2025, March 24). Enamine.
- Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. (2023, August 24). PMC.
- Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. (n.d.). PMC.
- Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2016, November 18). Harvard DASH.
- Technical Support Center: Synthesis of Substituted Furans. (n.d.). Benchchem.
- Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. (2026, January 17). Request PDF on ResearchGate.
- Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. (n.d.). ChemRxiv.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
- Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). PMC.
- Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023, January 17). PMC.
- Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (n.d.). Semantic Scholar.
- Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. (n.d.). ProQuest.
- A new route to nucleophilic substitution with potassium fluoride. (2025, February 13). chem.ox.ac.uk.
- Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. (n.d.). RSC Publishing.
- Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Nucleophilic Fluorination. (2023, March 27). The Doyle Group - UCLA.
- Advances in sulfur fluoride exchange for chemical biology. (n.d.). ChemRxiv.
- Process for the conversion of hydroxyl groups into the corresponding fluorine compounds. (n.d.). Google Patents.
- Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. (2020, March 1). Pure.
- A General Approach for Fluoroalkylation of O-Nucleophiles with Monofluoroalkylated Sulfonium Ylides. (2025, November 7). ResearchGate.
- Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
- Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018, March 27). The Doyle Group.
- Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. (2014, August 21). ACS Publications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl Fluorides - Enamine [enamine.net]
- 5. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals - American Chemical Society [acs.digitellinc.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 12. US5760255A - Process for the conversion of hydroxyl groups into the corresponding fluorine compounds - Google Patents [patents.google.com]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Application Note: Strategic Deployment of 4-Bromofuran-3-sulfonyl Fluoride in Covalent Ligand Discovery
The following Application Note and Protocol guide details the strategic use of 4-Bromofuran-3-sulfonyl fluoride as a modular covalent warhead in drug discovery.
Part 1: Executive Summary & Mechanism of Action
The Renaissance of Covalent Inhibition
The drug discovery landscape has shifted from avoiding covalent inhibitors to actively seeking them, driven by the success of targeted covalent inhibitors (TCIs) like Osimertinib and Ibrutinib. While traditional acrylamides target cysteine (a rare residue), Sulfonyl Fluorides (SFs) utilize Sulfur-Fluoride Exchange (SuFEx) chemistry to target a broader spectrum of nucleophiles, including Tyrosine, Lysine, Histidine, and Serine .[1]
Why 4-Bromofuran-3-sulfonyl Fluoride?
This specific building block represents a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD) due to its dual-functionality:
-
The Warhead (C3-SO₂F): A "latent" electrophile. Unlike sulfonyl chlorides, sulfonyl fluorides are stable in aqueous buffer and resisting hydrolysis until activated by the specific microenvironment of a protein pocket (e.g., hydrogen bonding to the fluoride or proximity to a nucleophile).[2]
-
The Synthetic Handle (C4-Br): The bromine atom allows for rapid elaboration via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) without destroying the sulfonyl fluoride warhead. This enables the creation of diverse libraries from a single core.
Mechanism of Covalent Ligation
The reaction follows a concerted substitution mechanism where the protein nucleophile attacks the sulfur center, displacing fluoride.
Reaction Equation:
Mass Spectrometry Signature: The formation of the covalent adduct results in a specific mass shift on the target protein:
- Mass = MW(Probe) - 20.01 Da (Loss of HF)
Part 2: Chemical Functionalization Workflow
Objective: Synthesize a target-specific probe by attaching a recognition element to the 4-Br-FSF scaffold.
Stability Note
Sulfonyl fluorides are remarkably stable under Pd-catalyzed cross-coupling conditions, unlike their chloride counterparts. However, basic conditions must be controlled to prevent premature hydrolysis.
Protocol: Suzuki-Miyaura Coupling of 4-Br-FSF
Use this protocol to attach aryl/heteroaryl ligands to the furan core.
Reagents:
-
Scaffold: 4-Bromofuran-3-sulfonyl fluoride (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: Potassium Phosphate (K₃PO₄) (2.0 equiv) - Avoid strong hydroxides.
-
Solvent: 1,4-Dioxane / Water (9:1 v/v)
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the boronic acid, Pd catalyst, and base. Seal and purge with Nitrogen (
) for 5 minutes. -
Addition: Dissolve 4-Bromofuran-3-sulfonyl fluoride in degassed Dioxane and inject into the vial. Add degassed water.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 100°C to preserve the SF group.
-
Workup: Cool to RT. Dilute with Ethyl Acetate, wash with brine, and dry over
. -
Purification: Flash column chromatography (Silica gel). The SF group is stable on silica.
Part 3: Biological Profiling & Labeling Protocols
Experimental Design: Activity-Based Protein Profiling (ABPP)
Once the probe is synthesized, it is used to screen for covalent engagement with the target protein.
Protocol: In Vitro Protein Labeling
Materials:
-
Recombinant Target Protein (e.g., 10 µM in PBS, pH 7.4).
-
Probe Stock (10 mM in DMSO).
-
Control Compound (Non-reactive analog or competitor).
Procedure:
-
Incubation: Dilute protein to 1 µM in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dosing: Add Probe to protein solution (Final conc: 10–100 µM). Keep DMSO < 1%.
-
Time Course: Incubate at 37°C for 1, 4, and 24 hours. SuFEx reactions can be slow compared to acrylamides; extended incubation is often required.
-
Quenching: Stop reaction by adding 4x SDS-PAGE loading buffer (containing
-mercaptoethanol) and boiling for 5 mins. -
Readout: Analyze via Intact Protein Mass Spectrometry (LC-MS) or Western Blot (if the probe has a biotin handle).
Protocol: Intact Protein LC-MS Analysis
Purpose: To validate covalent modification stoichiometry.
-
Desalting: Pass the quenched reaction through a Zeba™ Spin Desalting Column to remove excess small molecule probe.
-
LC-MS Setup: Use a C4 reverse-phase column (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Deconvolution: Use software (e.g., Biopharma Finder or MaxEnt) to deconvolute the raw charge envelope.
-
Validation Criteria:
-
Look for a mass shift of +[MW(Probe) - 20] Da .
-
Calculate % Occupancy:
.
-
Part 4: Data Visualization & Workflows
SuFEx FBDD Workflow
The following diagram illustrates the logical flow from the raw building block to a validated covalent hit.
Caption: Workflow transforming the 4-Br-FSF scaffold into a validated covalent inhibitor.
Reaction Mechanism & Selectivity
This diagram details the molecular events occurring within the binding pocket.
Caption: Step-wise mechanism of SuFEx-mediated covalent protein modification.
Part 5: Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Hydrolysis of SF group | Buffer pH > 8.5 or excessive heat. | Maintain pH 7.0–8.0. Limit reaction temp to <37°C for proteins. |
| No Labeling Observed | "Latent" nature of SF; lack of proximity. | The warhead is not positioned near a nucleophile. Redesign linker or ligand geometry. |
| Non-Specific Labeling | Probe concentration too high (>100 µM). | Titrate down. SuFEx should be driven by affinity, not just concentration. |
| Precipitation in Assay | Poor solubility of furan scaffold. | Ensure DMSO < 2%. Use a solubility tag if necessary. |
Part 6: References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2] Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology."[3][4] Chemical Science. [Link]
-
Kelly, J. W., et al. (2018). "Arylfluorosulfates and Sulfonyl Fluorides as Probes for Drug Discovery." Accounts of Chemical Research. [Link]
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology."[3][4] Chemical Science. [Link]
Sources
Application Notes & Protocols: Late-Stage Functionalization of Peptides with Sulfonyl Fluorides
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Beyond the Primary Sequence
In the landscape of modern therapeutics, peptides occupy a unique and powerful niche. Their ability to mimic the structural features of protein surfaces allows them to modulate protein-protein interactions with high specificity, a task often challenging for traditional small molecules.[1] However, the clinical utility of linear peptides is frequently hampered by inherent limitations, including poor proteolytic stability, low membrane permeability, and rapid in vivo clearance.[1][2]
Late-stage functionalization (LSF) has emerged as a transformative strategy to address these challenges.[3] By chemically modifying a peptide after its primary sequence has been assembled, researchers can rapidly generate a diverse library of analogues with enhanced pharmacological properties. Among the chemical tools available for LSF, sulfonyl fluorides (R-SO₂F) have risen to prominence as exceptionally "privileged" electrophilic warheads.[4]
The power of the sulfonyl fluoride group lies in its finely tuned reactivity. It is remarkably stable in aqueous, biological environments, resisting hydrolysis and oxidation, yet it remains poised to react with specific nucleophilic amino acid residues under mild conditions.[1] This unique balance is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click reaction" that enables robust and chemoselective peptide modifications with high efficiency and broad functional group tolerance.[1][5] This guide provides an in-depth exploration of the principles, applications, and detailed protocols for leveraging sulfonyl fluoride chemistry in advanced peptide research.
The Underlying Chemistry: Reactivity and Chemoselectivity
The success of any LSF strategy hinges on its ability to target specific residues within a complex peptide sequence. Sulfonyl fluorides excel in this regard, demonstrating predictable, context-dependent reactivity towards several nucleophilic amino acids.
While capable of reacting with serine, threonine, lysine, cysteine, and histidine, aryl sulfonyl fluorides exhibit a particular and highly valuable chemoselectivity for the phenolic side chain of tyrosine .[1][4][6] This reaction proceeds cleanly under mild, aqueous conditions, often without the need for additional catalysts, making it ideal for modifying sensitive biomolecules.[1][2] The general mechanism involves the nucleophilic attack of the deprotonated tyrosine phenoxide on the electrophilic sulfur(VI) center, displacing the fluoride ion to form a stable sulfonate ester linkage.
The reactivity and selectivity of various sulfur(VI) fluoride warheads can be summarized for strategic selection in probe design.
| Probe Type | Primary Target Residue(s) | Relative Reactivity | Key Application |
| Aryl Sulfonyl Fluoride (Ar-SO₂F) | Tyrosine, Lysine | High | Covalent Inhibition, Macrocyclization |
| Aryl Fluorosulfate (Ar-O-SO₂F) | Tyrosine, Histidine | Low | Stable building block for SPPS |
| N-disubstituted Sulfamoyl Fluoride (R₂N-SO₂F) | Lysine | Low | Kinase & PIKK Family Probing |
| Table 1: Comparative selectivity of common sulfur(VI) fluoride electrophiles, adapted from literature data.[7] |
Core Applications in Peptide Drug Discovery
The unique properties of sulfonyl fluorides unlock several powerful applications for enhancing peptide therapeutics and creating novel biological probes.
Peptide Macrocyclization for Enhanced Stability and Potency
Conformationally constraining a peptide through cyclization is a proven method to improve its metabolic stability, cell permeability, and binding affinity.[1][2] SuFEx chemistry provides an elegant and highly efficient method for achieving this. By synthesizing a linear peptide that contains both a tyrosine residue and a terminal sulfonyl fluoride group, an intramolecular reaction can be induced to form a stable, cyclic "STEMtide" (Sulfonyl-Tyrosine Engaged Macrocycle).[1]
This approach is remarkably tolerant of other reactive amino acid side chains (e.g., Lys, Arg, Asn), demonstrating excellent chemoselectivity for tyrosine.[1] It has been successfully applied to create potent and stable cyclic analogues of clinically relevant peptides like leuprorelin and cilengitide.[1]
Covalent Probes for Target Identification and Validation
Sulfonyl fluoride-functionalized peptides are invaluable tools for chemical biology, acting as covalent inhibitors and activity-based probes.[4] By designing a peptide sequence that mimics the binding motif of a target protein, the sulfonyl fluoride "warhead" can be delivered to the protein's active site. There, it can form an irreversible covalent bond with a nearby nucleophilic residue, permanently labeling the protein.[6]
This strategy is central to:
-
Target Engagement Studies: Confirming that a peptide-based drug binds to its intended target in a complex biological system.
-
Activity-Based Protein Profiling (ABPP): Identifying the protein targets of a peptide in a cellular lysate, which is crucial for understanding its mechanism of action and off-target effects.[7]
-
Covalent Drug Development: Designing highly potent and selective irreversible inhibitors.
Experimental Protocols
Disclaimer: These protocols are intended for trained laboratory personnel. All work involving hazardous chemicals, such as sulfuryl fluoride gas, must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Fmoc-L-Tyrosine(O-SO₂F)-OH Building Block
This protocol describes the pre-functionalization of a tyrosine amino acid for subsequent incorporation into a peptide via standard Fmoc-based solid-phase peptide synthesis (SPPS). This building block is the precursor for creating peptides with a fluorosulfate moiety, which can then be used in SuFEx reactions. The method is adapted from established literature.[8]
Materials:
-
Fmoc-L-Tyrosine (Fmoc-Tyr-OH)
-
Sulfuryl fluoride (SO₂F₂) gas
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous borax buffer
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a thick-walled glass pressure vessel equipped with a magnetic stir bar, dissolve Fmoc-Tyr-OH (1.0 eq) in a biphasic solvent system of DCM and saturated aqueous borax buffer (1:1 v/v).
-
Reaction with SO₂F₂: Vigorously stir the biphasic mixture. Carefully bubble SO₂F₂ gas through the solution via a needle for 1-2 hours at room temperature. The vessel should be securely clamped inside a fume hood.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the disappearance of the starting material.
-
Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extraction: Extract the aqueous layer twice more with fresh portions of DCM.
-
Washing and Drying: Combine all organic layers. Wash sequentially with water and then brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield Fmoc-Y(OSO₂F)-OH as a solid. This product is often of sufficient purity (typically >95%) to be used directly in SPPS without further purification.[8]
Protocol 2: Tyrosine-Selective Peptide Macrocyclization
This protocol details the cyclization of a linear peptide possessing an N-terminal 4-formylbenzenesulfonyl fluoride (4FSB) group and an internal tyrosine residue. This method is adapted from the work of Pentelute and co-workers.[1][2]
Materials:
-
Purified linear peptide (e.g., 4FSB-G-X-G-Y-G, where X is a non-nucleophilic amino acid)
-
Ammonium bicarbonate buffer (50 mM, pH 8.5)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC (RP-HPLC) system for purification
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized linear peptide in the ammonium bicarbonate buffer to a final concentration of 1-2 mg/mL. A small amount of ACN (5-10% v/v) can be added to aid solubility if needed.
-
Cyclization Reaction: Gently stir or agitate the peptide solution at room temperature. The reaction is typically complete within 1-4 hours.
-
Reaction Monitoring: Monitor the progress of the cyclization by LC-MS. Look for the disappearance of the linear precursor's mass peak and the appearance of a new peak corresponding to the mass of the cyclized product (mass of precursor - HF).
-
Quenching: Once the reaction is complete, quench by acidifying the solution with a small amount of TFA (to a final concentration of ~0.1%) to bring the pH to ~2-3.
-
Purification: Directly load the acidified reaction mixture onto a semi-preparative C18 RP-HPLC column.
-
Elution: Purify the cyclic peptide using a water/ACN gradient containing 0.1% TFA.
-
Characterization: Collect the fractions containing the desired product, confirm its identity by mass spectrometry, and lyophilize to obtain the pure cyclic peptide. Yields for this reaction are often high, ranging from 45% to over 70%.[2]
Protocol 3: Chemoproteomic Workflow for Target Identification
This protocol outlines a general workflow for using an alkyne-tagged sulfonyl fluoride peptide probe to identify protein targets from a cell lysate.[7]
Sources
- 1. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Bioconjugation Strategies Utilizing Heteroaryl Sulfonyl Fluorides
Introduction: The Rise of Heteroaryl Sulfonyl Fluorides in Covalent Bioconjugation
In the landscape of chemical biology and drug development, the ability to selectively and stably link molecules to proteins and other biomacromolecules is of paramount importance. While a variety of bioconjugation techniques exist, the emergence of heteroaryl sulfonyl fluorides as "privileged warheads" has opened new frontiers.[1] These reagents offer a unique combination of stability in aqueous environments and tunable reactivity towards a range of nucleophilic amino acid residues, moving beyond the traditional focus on cysteine.[2][3][4]
This guide provides an in-depth exploration of bioconjugation techniques centered on heteroaryl sulfonyl fluorides. We will delve into the underlying mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, detail practical applications, and provide robust protocols for researchers and drug development professionals. The aim is to equip you not just with the "how," but the critical "why" behind experimental design, ensuring reproducible and impactful results.
Core Principles: Understanding SuFEx Chemistry
The power of heteroaryl sulfonyl fluorides lies in their participation in SuFEx reactions, a next-generation click chemistry platform.[5][6] Unlike many traditional electrophiles used in bioconjugation, sulfonyl fluorides exhibit remarkable stability towards hydrolysis, a critical feature for reactions in biological media.[7] The reactivity of the S(VI)-F bond can be finely tuned by the electronic properties of the attached heteroaryl ring, allowing for controlled and selective targeting of specific amino acid residues.[4]
The fundamental reaction involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a highly stable covalent bond (e.g., a sulfonamide or sulfonate ester).[8] This process is highly efficient and can proceed under biocompatible conditions, often without the need for a catalyst.[9][10]
Mechanism of SuFEx-Mediated Bioconjugation
The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center. The high electronegativity of the fluorine atom polarizes the S-F bond, rendering the sulfur atom electrophilic and susceptible to attack by nucleophilic amino acid side chains.
Figure 1: Generalized mechanism of SuFEx bioconjugation.
Expanding the Targeting Landscape: Reactivity with Nucleophilic Amino Acids
A key advantage of sulfonyl fluorides is their ability to react with a broader range of amino acid residues compared to more traditional cysteine-focused reagents.[3][11] This versatility allows for the labeling of a wider array of proteins and provides more options for site-specific modification.
| Amino Acid Residue | Nucleophilic Group | Reactivity with Sulfonyl Fluorides | Resulting Linkage |
| Lysine | ε-Amino group | High | Sulfonamide |
| Tyrosine | Phenolic hydroxyl group | Moderate to High | Sulfonate Ester |
| Serine | Hydroxyl group | Moderate (context-dependent) | Sulfonate Ester |
| Threonine | Hydroxyl group | Moderate (context-dependent) | Sulfonate Ester |
| Histidine | Imidazole ring | Moderate (context-dependent) | Sulfonamide |
| Cysteine | Thiol group | High | Thiosulfonate (potentially unstable)[4] |
Table 1: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues.[1][2][4][11]
Applications in Modern Drug Discovery and Chemical Biology
The unique properties of heteroaryl sulfonyl fluorides have led to their adoption in a variety of cutting-edge applications:
-
Covalent Enzyme Inhibition: By designing sulfonyl fluoride warheads that bind to the active site of an enzyme, researchers can achieve potent and irreversible inhibition. This is a powerful strategy for developing novel therapeutics.[1]
-
Activity-Based Protein Profiling (ABPP): Sulfonyl fluoride probes can be used to map the active sites of enzymes and identify novel drug targets within complex biological systems.[12]
-
Antibody-Drug Conjugates (ADCs): The stability of the linkage formed by SuFEx chemistry is highly desirable for the development of next-generation ADCs with improved therapeutic windows.
-
Biomolecule Labeling: Sulfonyl fluoride-containing tags (e.g., fluorophores, biotin) can be used to label proteins, DNA, and other biomolecules for imaging, purification, and diagnostic applications.[9][10]
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol provides a general framework for labeling a protein with a heteroaryl sulfonyl fluoride probe. Optimization of pH, temperature, and incubation time may be required for specific proteins and probes.
Materials and Reagents:
-
Protein of interest (e.g., BSA, an antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
Heteroaryl sulfonyl fluoride probe (dissolved in a water-miscible organic solvent like DMSO or DMF)
-
Reaction buffer (e.g., PBS, pH 8.0)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in the reaction buffer.
-
Probe Preparation: Prepare a stock solution of the heteroaryl sulfonyl fluoride probe at a concentration of 10-50 mM in DMSO.
-
Reaction Setup: Add the desired molar excess of the sulfonyl fluoride probe to the protein solution. A starting point is typically a 10-20 fold molar excess of the probe over the protein.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours with gentle mixing.[9] The optimal time and temperature should be determined empirically.
-
Quenching (Optional): To stop the reaction, a quenching reagent with a high concentration of primary amines (e.g., Tris buffer) can be added.
-
Purification: Remove the unreacted probe and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (ESI-MS or MALDI-TOF), and UV-Vis spectroscopy (if the probe is chromophoric).
Figure 2: Experimental workflow for protein labeling.
Protocol 2: Synthesis of a Heteroaryl Sulfonyl Fluoride from a Heteroaryl Thiol
This protocol is adapted from a common and convenient method for preparing heteroaryl sulfonyl fluorides.[13][14]
Materials and Reagents:
-
Heteroaryl thiol
-
Sodium hypochlorite (aqueous solution)
-
Potassium bifluoride (KHF₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the heteroaryl thiol in a suitable solvent like DCM in a flask equipped with a stir bar and cooled to -25°C.
-
Oxidation: Slowly add 3.3 equivalents of aqueous sodium hypochlorite to the cooled solution while maintaining the temperature. The reaction is typically rapid.[13]
-
Fluorination: After the oxidation is complete (as determined by TLC), add an excess of potassium bifluoride to the reaction mixture.
-
Warm to Room Temperature: Allow the reaction to warm to room temperature and stir for several hours.
-
Workup: Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure heteroaryl sulfonyl fluoride. The stability of these compounds allows for such purification.[13]
Typical Reaction Conditions
| Parameter | Typical Range | Considerations |
| pH | 7.0 - 9.0 | Higher pH can increase the nucleophilicity of Lys and Tyr residues but may also increase hydrolysis of the sulfonyl fluoride.[9] |
| Temperature | 4°C - 37°C | Higher temperatures can increase the reaction rate but may compromise protein stability. |
| Probe:Protein Molar Ratio | 5:1 to 50:1 | A higher excess can drive the reaction to completion but may lead to off-target labeling. |
| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the specific probe and protein. |
| Solvent | Aqueous buffer (e.g., PBS) | A small amount of a water-miscible organic co-solvent (e.g., <10% DMSO) may be needed to solubilize the probe. |
Table 2: General Reaction Conditions for SuFEx Bioconjugation.
Conclusion and Future Perspectives
Heteroaryl sulfonyl fluorides have established themselves as a powerful class of reagents for bioconjugation. Their unique balance of stability and reactivity, coupled with their ability to target a diverse range of amino acid residues, makes them invaluable tools in drug discovery, proteomics, and diagnostics.[1] As our understanding of SuFEx chemistry deepens, we can expect the development of even more sophisticated probes with tailored reactivity and selectivity, further expanding the applications of this remarkable technology. The continued integration of SuFEx click chemistry into high-throughput synthesis and screening platforms promises to accelerate the discovery of new therapeutics and biological probes.[6][15]
References
- Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC. (n.d.).
- Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH. (2015, March 16).
- Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC. (n.d.).
- Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI. (2023, March 29).
- Sulfonyl Fluorides - Enamine. (2025, March 24).
- Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4 )-Derived Connective Hubs for Bioconjugation to DNA and Proteins - PubMed. (2019, June 11).
- Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (n.d.).
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024, September 24).
- SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC. (n.d.).
- The growing applications of SuFEx click chemistry - PubMed. (2019, August 27).
- SuFEx handle fragment library - Otava Chemicals. (n.d.).
- The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing). (2019, July 31).
- SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms - J&K Scientific LLC. (2021, April 2).
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. (2022, December 8).
- A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed. (2006, February 3).
- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC. (n.d.).
- Thiazyl fluorides: introducing S≡N triple bonds into SuFEx warheads for protein profiling - KU Leuven Research. (n.d.).
- Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery - MDPI. (2021, January 27).
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl Fluorides - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The growing applications of SuFEx click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4 )-Derived Connective Hubs for Bioconjugation to DNA and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Research Portal - Thiazyl fluorides: introducing S≡N triple bonds into SuFEx warheads for protein profiling [research.kuleuven.be]
- 13. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Furan Sulfonyl Fluorides in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan sulfonyl fluorides. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the inherent stability challenges of these reactive molecules in aqueous experimental systems. Our goal is to explain the causality behind experimental choices, empowering you to design robust assays and generate reliable data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the stability of furan sulfonyl fluorides.
Q1: My furan sulfonyl fluoride appears to be degrading in my aqueous buffer. What are the primary causes?
A1: Furan sulfonyl fluorides face two primary, independent instability issues in aqueous media. First, the sulfonyl fluoride (-SO₂F) group is an electrophilic "warhead" susceptible to hydrolysis, a reaction that is significantly accelerated by basic pH.[1][2] Second, the furan ring itself is prone to degradation, most notably through acid-catalyzed ring-opening reactions.[3][4][5] Therefore, maintaining your compound's integrity requires a careful balancing act, avoiding both strongly acidic and alkaline conditions.
Q2: What is the ideal pH range for working with these compounds?
A2: The optimal pH is a compromise between minimizing sulfonyl fluoride hydrolysis and preventing furan ring degradation. For most applications, a pH range of 6.0 to 7.4 is recommended. Within this window, the rate of hydrolysis of the sulfonyl fluoride is manageable for the duration of most experiments, and the furan ring is generally stable. For example, the related compound phenylmethylsulfonyl fluoride (PMSF) has a half-life of approximately 110 minutes at pH 7.0, which drops to just 35 minutes at pH 8.0.[1]
Q3: Can the buffer I choose affect the stability of my compound?
A3: Absolutely. The choice of buffering agent is critical. You must avoid buffers that contain nucleophilic functional groups, as they can directly react with the electrophilic sulfonyl fluoride, leading to covalent modification of the buffer molecule and inactivation of your compound. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine, are particularly problematic and should be avoided.
Q4: How should I prepare and store my furan sulfonyl fluoride solutions?
A4: Stock solutions should always be prepared in a dry, water-miscible organic solvent like anhydrous DMSO or DMF.[1][3] These stock solutions should be stored at -20°C or -80°C with protection from moisture (e.g., using a desiccator or argon overlay). Crucially, you should prepare fresh aqueous working solutions for each experiment by adding a small aliquot of the concentrated stock solution to the aqueous buffer immediately before use.[1] This minimizes the compound's exposure time to the aqueous environment.
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments, with explanations grounded in the chemical principles of furan sulfonyl fluoride reactivity.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Loss of activity over the course of a multi-hour assay. | 1. Hydrolysis of the Sulfonyl Fluoride: The compound is degrading faster than the experimental timeframe. This is the most common issue.[1][2] | Solution: Lower the experimental temperature (e.g., run the assay at 4°C or on ice) to decrease the rate of hydrolysis. Prepare fresh compound immediately before adding it to the assay. If possible, shorten the assay duration. |
| 2. Reaction with Buffer Components: A nucleophilic buffer (e.g., Tris) is inactivating the compound. | Solution: Switch to a non-nucleophilic buffer system like HEPES, MES, or Phosphate Buffered Saline (PBS). See Table 1 for recommended buffers. | |
| High background signal or non-specific binding. | Compound Precipitation: The final concentration of the compound exceeds its solubility limit in the aqueous buffer, or the percentage of organic solvent is too high, causing protein denaturation. | Solution: Decrease the final concentration of the furan sulfonyl fluoride. Ensure the final percentage of organic solvent (e.g., DMSO) is typically ≤1% to maintain solubility without disrupting protein structure. Add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion.[1] |
| Inconsistent results between experimental replicates. | Inconsistent Compound Preparation: The time between dissolving the compound in aqueous buffer and starting the assay varies, leading to different levels of degradation at T₀. | Solution: Standardize your workflow precisely. Add the compound from the anhydrous stock to all replicate wells/tubes as the very last step before initiating the reaction or measurement. Use a multichannel pipette for simultaneous addition if possible. |
| LC-MS analysis shows multiple unexpected peaks. | 1. Furan Ring Opening: If the buffer is acidic (pH < 6.0), the furan ring may be degrading into multiple byproducts.[3][5] | Solution: Increase the buffer pH to between 6.5 and 7.4. Verify the pH of your final assay solution after all components have been added. |
| 2. Reaction with Media Components: If working in cell culture media, the compound may be reacting with nucleophiles like amino acids or thiols (e.g., glutathione). | Solution: Assess compound stability directly in the media over time. Consider washing cells and performing the experiment in a simpler, defined buffer like PBS or HBSS for the duration of the compound treatment. |
Core Chemical Instability Pathways
Understanding the mechanisms of degradation is key to preventing them. The following diagram illustrates the two main pathways that compromise the integrity of furan sulfonyl fluorides in aqueous solutions.
Caption: Workflow for quantifying furan sulfonyl fluoride stability via LC-MS.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 100 mM stock solution of your furan sulfonyl fluoride in anhydrous DMSO.
-
Prepare the desired aqueous buffer (e.g., 100 mM HEPES, pH 7.4). Ensure the pH is accurately adjusted.
-
Prepare a stable internal standard (IS) stock solution in acetonitrile (e.g., a structurally similar but non-reactive compound).
-
-
Stability Experiment Setup:
-
In a series of microcentrifuge tubes, add the aqueous buffer.
-
To initiate the experiment (T₀), add an aliquot of the furan sulfonyl fluoride stock solution to the first tube to achieve the final target concentration (e.g., 10 µM). Vortex immediately.
-
Immediately take the T₀ sample by transferring an aliquot (e.g., 50 µL) into a new tube containing a quenching solution (e.g., 150 µL of acetonitrile with the internal standard). This stops the degradation.
-
Place the master tube containing the compound/buffer mix in an incubator set to the desired temperature (e.g., 37°C).
-
-
Time-Course Sampling:
-
At each subsequent time point (e.g., 15 min, 30 min, 1 hr, etc.), repeat the sampling and quenching step from the master tube.
-
-
Analysis:
-
Analyze all quenched samples by reverse-phase HPLC or LC-MS.
-
Calculate the ratio of the peak area of your compound to the peak area of the internal standard for each time point.
-
Normalize the data by setting the ratio at T₀ to 100%.
-
-
Data Interpretation:
-
Plot the percentage of the remaining compound versus time.
-
From this plot, determine the half-life (t₁/₂) of your compound under those specific conditions. This value will inform you of the viable timeframe for your future experiments.
-
By implementing these strategies and understanding the underlying chemical principles, you can significantly improve the reliability and reproducibility of your experiments involving furan sulfonyl fluorides.
References
- Keserű, G. M., et al. (2018). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. RSC Publishing.
- BenchChem. (2025). stability issues of furan rings in acidic or basic conditions. BenchChem Tech Support.
- Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society.
- CoLab. (2022). Electrophilic warheads in covalent drug discovery: an overview. CoLab.
- Ahn, H. C., et al. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry.
- Sigma-Aldrich. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich Technical Documents.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride. BenchChem Tech Support.
- Di Pizio, A., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem.
- Keserű, G. M., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery.
- Am Ende, C. W., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry.
- Pagan-Torres, Y. J., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology.
- Pagan-Torres, Y. J., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate.
- Ciaccia, M., & Dawson, P. E. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules.
- Di Pizio, A., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed.
- Willems, L. I., et al. (2016). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Bioconjugate Chemistry.
- Am Ende, C. W., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. University of Oxford.
- Abo-Rass, N. T., et al. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study [academia.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Brominated Furan Sulfonyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of brominated furan sulfonyl fluorides. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the common and complex challenges encountered during the purification of these valuable synthetic intermediates. The information herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower your experimental decisions.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of brominated furan sulfonyl fluorides in a question-and-answer format.
Issue 1: Low Recovery of the Desired Product After Column Chromatography
-
Question: I am experiencing significant loss of my brominated furan sulfonyl fluoride product during silica gel column chromatography. What are the likely causes and how can I mitigate this?
-
Answer: Low recovery from silica gel chromatography is a frequent challenge, often stemming from the inherent reactivity and stability of the furan ring and the sulfonyl fluoride moiety.[1][2]
-
Causality:
-
On-Column Decomposition: The acidic nature of standard silica gel can promote the decomposition of sensitive heterocyclic compounds like furans.[2] The electron-rich furan ring is susceptible to acid-catalyzed degradation pathways.
-
Hydrolysis of the Sulfonyl Fluoride: Trace amounts of water in the silica gel or solvents can lead to the hydrolysis of the sulfonyl fluoride group to the corresponding sulfonic acid.[3][4] This sulfonic acid byproduct is highly polar and will strongly adhere to the silica gel, resulting in poor elution and low recovery of the desired product. Sulfonyl fluorides are generally more stable to hydrolysis than their chloride counterparts, but the risk remains, especially on a polar stationary phase.[5][6]
-
Irreversible Adsorption: The polarity of the brominated furan sulfonyl fluoride, combined with potential interactions between the sulfonyl group and the silica surface, can lead to irreversible adsorption.
-
-
Troubleshooting & Optimization:
-
Deactivate the Silica Gel: Before preparing your column, consider neutralizing the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in your chosen eluent system and adding a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v). Equilibrate the column with this modified eluent before loading your sample.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a suitable alternative. Alternatively, reversed-phase chromatography (C18 silica) may be employed if the compound has sufficient hydrophobic character.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents for your eluent. Dry your crude product thoroughly before loading it onto the column. Running the column under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize contact with atmospheric moisture.
-
Flash Chromatography: To minimize the residence time of your compound on the column, employ flash chromatography techniques.[7] Rapid elution reduces the opportunity for on-column reactions to occur.
-
Solvent System Selection: A carefully chosen eluent system is critical. Start with a non-polar solvent like hexane and gradually increase the polarity with a less polar modifier like dichloromethane or ethyl acetate.[8] Avoid highly polar and protic solvents like methanol in direct contact with the silica gel if possible, as they can exacerbate hydrolysis.
-
-
Issue 2: Presence of Persistent Impurities After Purification
-
Question: Despite purification, I am consistently observing impurities in my final product. What are the common impurities and how can I remove them?
-
Answer: The nature of impurities often provides clues about the synthetic and purification steps that require optimization.
-
Common Impurities & Their Origins:
-
Starting Materials: Unreacted bromofuran or the sulfonating agent.
-
Hydrolyzed Product (Sulfonic Acid): As discussed, this arises from the reaction of the sulfonyl fluoride with water.[3][4]
-
Over-brominated or Isomeric Byproducts: Depending on the synthetic route, multiple bromination sites on the furan ring may be possible.
-
Sulfonyl Chloride Precursor: If the sulfonyl fluoride was synthesized from a sulfonyl chloride, incomplete conversion can leave residual sulfonyl chloride.[9]
-
-
Troubleshooting & Optimization:
-
Aqueous Work-up: Before chromatographic purification, perform a careful aqueous work-up. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities. A subsequent wash with brine will aid in removing water.
-
Recrystallization: If your brominated furan sulfonyl fluoride is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical. A solvent system in which the desired compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Test a range of solvents of varying polarities (e.g., hexanes, ethyl acetate/hexanes, dichloromethane/hexanes).
-
Distillation: For thermally stable, low-boiling point compounds, distillation under reduced pressure can be a viable purification technique, especially for larger scale preparations.[10]
-
Preparative TLC/HPLC: For small quantities of highly valuable material or for separating very closely related impurities, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.
-
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the recommended storage condition for purified brominated furan sulfonyl fluorides?
-
A1: Due to their sensitivity to moisture and potential for degradation, purified brominated furan sulfonyl fluorides should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[11] For long-term storage, refrigeration (2-8 °C) or freezing is recommended to minimize decomposition.[11] It is also advisable to store them in a desiccated environment.
-
-
Q2: How can I confirm the purity and identity of my final product?
-
A2: A combination of analytical techniques is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure and assessing purity. The presence of a characteristic singlet in the ¹⁹F NMR spectrum is indicative of the sulfonyl fluoride group.[8]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: Characteristic strong absorptions for the S=O bonds (around 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹) and the S-F bond (around 800-900 cm⁻¹) should be present.
-
Elemental Analysis: Provides the percentage composition of elements, which can be compared to the calculated values for the desired molecular formula.
-
-
-
Q3: Are there any specific safety precautions I should take when handling brominated furan sulfonyl fluorides?
-
A3: Yes, sulfonyl fluorides and their precursors can be hazardous. Always handle these compounds in a well-ventilated fume hood.[12][13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][15] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13][14] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11][15]
-
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Preparation of Deactivated Silica Gel: In a fume hood, weigh the required amount of silica gel and create a slurry in the initial, least polar eluent. Add triethylamine (0.5% v/v) to the slurry and stir for 15 minutes.
-
Column Packing: Carefully pack the column with the deactivated silica slurry, ensuring no air bubbles are trapped.
-
Equilibration: Run several column volumes of the initial eluent (containing triethylamine) through the packed column to ensure it is fully equilibrated.
-
Sample Loading: Dissolve the crude brominated furan sulfonyl fluoride in a minimal amount of the initial eluent or a slightly more polar solvent if necessary. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the top of the column.
-
Elution: Begin elution with the initial non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. Further dry the product under high vacuum to remove any residual solvent.
Visualization of Purification Workflow
Caption: Decision workflow for troubleshooting common purification issues.
References
-
Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
-
Terjeson, R. J. (1989). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. PDXScholar. Retrieved from [Link]
- Terjeson, R. J. (1989). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids.
-
New Jersey Department of Health. (n.d.). Common Name: SULFURYL FLUORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP. Retrieved from [Link]
-
Noël, T., et al. (n.d.). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and.... PMC. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1402 - SULFURYL FLUORIDE. Retrieved from [Link]
-
Chernyak, D., et al. (2021, September 11). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters - ACS Publications. Retrieved from [Link]
-
Moses, J. E., et al. (2022, January 19). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. Retrieved from [Link]
-
Wang, F., et al. (2025, November 17). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Plesniak, M. P., et al. (n.d.). Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry. Retrieved from [Link]
-
Sharpless, K. B., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
Bull, J. A. (2022, January 27). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio Chemistry Community. Retrieved from [Link]
-
Sharpless, K. B., et al. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]
-
Ball, N. D., et al. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromofuran-3-sulfonyl fluoride (C4H2BrFO3S). Retrieved from [Link]
-
Billard, T. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Retrieved from [Link]
-
Sharpless, K. B., et al. (2021, March 11). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Retrieved from [Link]
-
Pellecchia, M., et al. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Sulfuryl fluoride. Retrieved from [Link]
-
Cornella, J., et al. (n.d.). Synthesis of Sulfonyl Fluorides from Sulfonamides. Retrieved from [Link]
-
Bull, J. A., et al. (2024, November 13). Unconventional reactivity of sulfonyl fluorides. Spiral. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B).... Retrieved from [Link]
-
Doyle, A. G., et al. (2022, December 15). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. Retrieved from [Link]
-
Kim, S., et al. (2024, July 16). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering - ACS Publications. Retrieved from [Link]
-
Sharpless, K. B., et al. (n.d.). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Givskov, M., et al. (2008, February 1). Identifying the important structural elements of brominated furanones for inhibiting biofilm formation by Escherichia coli. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) Purification of fluorides for optical materials synthesis. Retrieved from [Link]
-
The Doyle Group. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from [Link]
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- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
- 7. Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
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- 12. echemi.com [echemi.com]
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- 15. ICSC 1402 - SULFURYL FLUORIDE [chemicalsafety.ilo.org]
Technical Support Center: Optimizing SuFEx Reactions with Electron-Rich Heterocycles
A Guide for Research, Development, and Discovery Scientists
Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges and optimize your reaction outcomes. This guide is specifically tailored to address the nuances of using electron-rich heterocyclic substrates in SuFEx reactions, a class of molecules known for both their immense utility and unique reactivity challenges.
SuFEx chemistry has become a cornerstone for molecular assembly due to the remarkable stability of the S(VI)-F bond, which can be "clicked" into action under specific conditions.[1] This allows for the reliable formation of robust S-O, S-N, and S-C linkages.[2] However, the very properties that make electron-rich heterocycles (e.g., pyridines, imidazoles, indoles) valuable in medicinal chemistry and materials science—namely, their nucleophilicity and basicity—can introduce significant hurdles in SuFEx catalysis.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Troubleshooting Guide: Common Issues & Solutions
Q1: My SuFEx reaction with a pyridine/imidazole substrate is showing low to no yield. What is the primary cause and how can I resolve it?
This is the most common issue faced by researchers. The primary culprit is often catalyst inhibition or poisoning by the basic nitrogen of the heterocycle. Many SuFEx catalysts, especially strong organic bases like DBU or guanidines, can be protonated and sequestered by the acidic byproducts of the reaction or interact non-productively with the basic heterocycle itself, effectively halting the catalytic cycle.[3][4]
Underlying Causality:
-
Lewis Base Catalysis: SuFEx reactions are frequently accelerated by Lewis bases which activate either the sulfonyl fluoride hub or a nucleophilic partner (often a silyl ether).[3][5]
-
Catalyst Sequestration: An electron-rich, basic heterocycle can act as a competitive base, leading to non-productive acid-base reactions that effectively lower the concentration of the active catalyst.
Solutions & Protocols:
-
Employ a Stoichiometric Base: In cases of severe catalyst inhibition, switching from a catalytic amount to a stoichiometric amount of a non-nucleophilic base like triethylamine (Et3N) or 4-(dimethylamino)pyridine (DMAP) can be effective, particularly when reacting with sulfamoyl fluorides.[6][7] This ensures enough free base is available to drive the reaction forward.
-
Utilize a Silylating Agent Additive: A highly effective strategy is the addition of an agent like hexamethyldisilazane (HMDS).[2] HMDS serves a dual purpose: it can in situ silylate your nucleophile (if it's an alcohol or amine), making it more reactive, and it acts as an effective scavenger for the fluoride ions generated during the reaction, preventing the formation of HF which can protonate your catalyst and heterocycle.[8]
-
Switch to a Lewis Acid Catalyst System: An alternative approach is to activate the sulfonyl fluoride electrophile with a Lewis acid. Calcium bistriflimide (Ca(NTf2)2) has been shown to be an effective mediator for SuFEx reactions, particularly with amine nucleophiles.[9][10] This strategy bypasses the need for a basic catalyst altogether.
Q2: The reaction is extremely sluggish, taking days to reach even moderate conversion. How can I accelerate it without promoting side reactions?
Slow reaction rates are typically a sign of insufficient activation energy being provided to overcome the stability of the S-F bond, especially with less reactive alkyl sulfonyl fluorides.[11]
Underlying Causality:
-
Poor S-F Bond Activation: The S-F bond in sulfonyl fluorides is kinetically stable. The reaction relies on an effective catalyst to sufficiently polarize this bond and make the sulfur center more electrophilic.
-
Steric Hindrance: Bulky substituents on either the heterocycle or the sulfonyl fluoride can significantly slow down the rate of reaction.
Solutions & Protocols:
-
Increase Catalyst Loading & Strength: The reactivity of common SuFEx catalysts often correlates with their basicity (pKaH). If you are using a milder base like Et3N, consider switching to a stronger, non-nucleophilic superbase like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG), which can dramatically accelerate the reaction.[2] Increasing the catalyst loading from 1-5 mol% to 10-20 mol% can also be effective, though this should be done cautiously to avoid side reactions.[3]
-
Elevate the Reaction Temperature: Gently heating the reaction to 50-60 °C can often provide the necessary energy to increase the reaction rate.[3][12] Monitor the reaction closely by TLC or LCMS to ensure that decomposition of starting materials or products does not occur.
-
Consider a More Reactive SuFEx Hub: If you have the flexibility, using a more reactive SuFEx hub can make a significant difference. For instance, aryl sulfonyl fluorides are generally more reactive than alkyl sulfonyl fluorides.[13] Additionally, specialized reagents like fluorosulfuryl imidazolium salts have been developed for their enhanced reactivity.[14]
Frequently Asked Questions (FAQs)
Q: What are the most common side reactions when using electron-rich heterocycles, and how can they be minimized?
A: The primary side reaction is often the hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid, especially if trace amounts of water are present. This can be minimized by using anhydrous solvents and reagents. Another potential issue is N-alkylation or arylation if the heterocycle is sufficiently nucleophilic and the reaction conditions are harsh. Using the mildest possible conditions (lower temperature, shorter reaction time) and a non-nucleophilic base can help mitigate this.
Q: How should I store my sulfonyl fluoride and catalyst reagents?
A: Most sulfonyl fluorides are exceptionally stable and can be stored at room temperature indefinitely. However, they should be protected from moisture to prevent slow hydrolysis. Basic catalysts like DBU and BTMG should be stored under an inert atmosphere (nitrogen or argon) as they can react with atmospheric CO2.
Q: What analytical techniques are best for monitoring reaction progress?
A: For most SuFEx reactions, Thin Layer Chromatography (TLC) provides a quick and easy way to monitor the consumption of starting materials. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. Additionally, 19F NMR spectroscopy is a powerful tool for directly observing the conversion of the sulfonyl fluoride starting material (R-SO2F) to the product and the fluoride byproduct.[6]
Visualizing the Challenges and Solutions
To better understand the core concepts, the following diagrams illustrate the SuFEx catalytic cycle, the problem of catalyst inhibition, and a general troubleshooting workflow.
Caption: General Lewis Base Catalyzed SuFEx Cycle.
Caption: A workflow for troubleshooting SuFEx reactions.
Data Summary: Recommended Starting Conditions
The following table provides empirically derived starting points for various classes of electron-rich heterocycles. These are not absolute but should serve as an excellent foundation for your optimization efforts.
| Heterocycle Class | Recommended Catalyst | Additive | Solvent | Temp (°C) | Notes |
| Pyridines | BTMG (10 mol%) | HMDS (1.5 eq) | MeCN | 25-50 | The HMDS is crucial to prevent catalyst poisoning. [2] |
| Imidazoles | DBU (20 mol%) | None | THF | 25 | Imidazoles are often more nucleophilic; monitor for side reactions. |
| Indoles (N-H) | Ca(NTf2)2 (20 mol%) | TMS-Amine | MeCN | 60 | Lewis-acid catalysis often works best to avoid deprotonation issues. [10] |
| Thiazoles | BTMG (5 mol%) | HMDS (1.5 eq) | Dioxane | 50 | Generally less basic than pyridines, requiring less catalyst. [2] |
Experimental Protocol: General Procedure for Accelerated SuFEx with a Pyridine Derivative
This protocol is adapted from methodologies proven to be effective for challenging substrates. [2]
Materials:
-
Aryl Sulfonyl Fluoride (1.0 eq)
-
Pyridine-based nucleophile (e.g., 4-hydroxypyridine) (1.0 eq)
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.1 eq, 10 mol%)
-
Hexamethyldisilazane (HMDS) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the aryl sulfonyl fluoride (e.g., 0.5 mmol, 1.0 eq) and the pyridine nucleophile (0.5 mmol, 1.0 eq).
-
Add anhydrous MeCN to achieve a concentration of approximately 0.2 M.
-
Add HMDS (0.75 mmol, 1.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add the BTMG catalyst (0.05 mmol, 0.1 eq) via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after 2 hours, gently warm the mixture to 50 °C.
-
Upon completion, the reaction mixture can often be purified by simply evaporating the volatile components (MeCN, excess HMDS, and byproducts like TMS-F and ammonia) under reduced pressure. [2]
-
If necessary, further purification can be achieved via column chromatography on silica gel.
References
-
Title: Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis Source: ACS Catalysis URL: [Link]
-
Title: Sulfur fluoride exchange Source: PMC - NIH URL: [Link]
-
Title: Advances in the construction of diverse SuFEx linkers Source: National Science Review URL: [Link]
-
Title: The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: ACS Publications URL: [Link]
-
Title: SuFEx reactions of sulfondiimidoyl fluorides with a) nitrogen and b) carbon nucleophiles. Source: ResearchGate URL: [Link]
-
Title: SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Accelerated SuFEx Click Chemistry for Modular Synthesis Source: Cold Spring Harbor Laboratory URL: [Link]
-
Title: Optimization of the reaction conditions Source: ResearchGate URL: [Link]
-
Title: A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt Emerging as an "F-SO2 +" Donor of Unprecedented Reactivity, Selectivity, and Scope Source: ResearchGate URL: [Link]
-
Title: Unconventional reactivity of sulfonyl fluorides Source: Spiral URL: [Link]
-
Title: Sulfur fluoride exchange with carbon pronucleophiles Source: PMC URL: [Link]
-
Title: SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes Source: ResearchGate URL: [Link]
-
Title: Synthesis of CF3/CHF2 Dihydroquinoline Sulfonyl Fluorides: A Class of Important Pharmacophores Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions Source: ChemRxiv URL: [Link]
-
Title: Saturated Heterocyclic Sulfamoyl Fluorides: Building Blocks for the SuFEx Chemistry Source: ResearchGate URL: [Link]
-
Title: Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub Source: PMC URL: [Link]
-
Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: PMC URL: [Link]
-
Title: Harnessing Sulfur(VI) Fluoride Exchange Click Chemistry and Photocatalysis for Deaminative Benzylic Arylation Source: ACS Catalysis URL: [Link]
-
Title: Lewis Acid-Catalyzed Sulfur Fluoride Exchange Source: Organic Letters - ACS Publications URL: [Link]
-
Title: N-Heterocyclic carbene-catalyzed SuFEx reactions of fluoroalkylated secondary benzylic alcohols Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 2. repository.cshl.edu [repository.cshl.edu]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06267K [pubs.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. academic.oup.com [academic.oup.com]
- 9. uro.hmc.edu [uro.hmc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Handling & Troubleshooting 4-Bromofuran-3-sulfonyl fluoride
As a Senior Application Scientist, I have designed this technical support guide to address the nuanced handling requirements of 4-Bromofuran-3-sulfonyl fluoride . While Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry is widely celebrated for its robust stability and functional group tolerance, highly functionalized heteroaryl sulfonyl fluorides require precise environmental control to prevent degradation and ensure high-yielding bioconjugations or syntheses.
Part 1: Mechanistic Insights into Moisture Sensitivity
Sulfonyl fluorides are generally considered "water-friendly" electrophiles, exhibiting remarkable resistance to hydrolysis and reduction compared to their sulfonyl chloride counterparts[1],[2]. However, the specific stereoelectronic environment of the S(VI) center dictates its exact stability profile.
4-Bromofuran-3-sulfonyl fluoride [3] features a highly electron-withdrawing 4-bromo-3-furyl system.
-
The Causality of Degradation: This structural motif severely depletes electron density at the sulfur center, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy. While this enhanced electrophilicity accelerates the desired SuFEx click reactions with weak nucleophiles, it simultaneously lowers the activation barrier for competitive nucleophilic attack by hydroxide ions (OH⁻) or water molecules[4]. Consequently, under basic conditions or in the presence of hygroscopic organic superbases, this reagent is highly susceptible to premature hydrolysis, converting the active warhead into an inert furan-3-sulfonic acid byproduct.
Part 2: Live Troubleshooting & FAQs
Q1: My LCMS shows a major byproduct with a mass of[M-F+OH]. Why is my reagent degrading during the reaction? A1: This mass corresponds to the sulfonic acid degradation product. This occurs when trace moisture in your solvent reacts with the highly electrophilic S(VI) center under basic conditions[1]. Causality & Solution: If your protocol requires a base, avoid highly hygroscopic organic superbases (like DBU) in standard setups, as they can pull ambient moisture into the reaction. Instead, use mild, non-nucleophilic bases like DIPEA, run the reaction under an inert argon atmosphere, or switch to a specialized catalytic activation system (see Q3).
Q2: I need to perform a bioconjugation in aqueous media. Is this possible with 4-Bromofuran-3-sulfonyl fluoride? A2: Yes, but rigorous pH and temperature control is mandatory. Research demonstrates that heteroaryl sulfonyl fluorides can selectively engage phenolic nucleophiles (like tyrosine residues) in mildly basic aqueous buffers (e.g., pH 7.8 PBS) with minimal hydrolysis[4]. However, exposing the reagent to pH > 8.5 or elevated temperatures (e.g., >40 °C) will exponentially accelerate the degradation of the -SO₂F group[4].
Q3: How can I improve my sulfonamide yield when my amine nucleophile is wet or supplied as a hydrochloride salt? A3: Employ a unified SuFEx activation strategy using Calcium triflimide[Ca(NTf₂)₂] and DABCO. Studies have shown that while standard SuFEx reactions can suffer a yield drop from 95% to 54% in the presence of just 5% water, the addition of DABCO forms an activated N-sulfonyl-DABCO intermediate. This intermediate resists direct hydrolysis, restoring yields to ~88% even in moisture-compromised conditions[5].
Part 3: Quantitative Data: Hydrolytic Stability Profile
To guide your experimental design, the following table summarizes the hydrolytic stability of activated heteroaryl sulfonyl fluorides across various environments. Note: Data is extrapolated from foundational SuFEx stability studies on structurally analogous heteroaryl systems.
| Environment / Condition | pH Level | Temperature | Observed Stability (24h) | Primary Pathway |
| Acidic Aqueous | pH 4.0 | 40 °C | > 95% Intact | Stable[4] |
| Neutral Aqueous | pH 7.0 | 25 °C | > 95% Intact | Stable[4] |
| Mildly Basic Buffer | pH 7.8 | 25 °C | ~ 90% Intact | Slow Hydrolysis[4] |
| Strongly Basic | pH 9.0 | 65 °C | < 10% Intact | Rapid Hydrolysis[4] |
| Organic + 5% H₂O (Standard) | N/A | 25 °C | ~ 54% Product Yield | Competitive Hydrolysis[5] |
| Organic + 5% H₂O (+ DABCO) | N/A | 25 °C | ~ 88% Product Yield | SuFEx (Hydrolysis Bypassed)[5] |
Part 4: Reaction Pathway Visualization
The diagram below illustrates the divergent reactivity pathways of 4-Bromofuran-3-sulfonyl fluoride, highlighting how specific catalytic choices can bypass moisture-driven degradation.
Figure 1: DABCO/Ca(NTf2)2-mediated SuFEx activation bypassing competitive hydrolysis.
Part 5: Self-Validating Experimental Protocol
Moisture-Tolerant SuFEx Coupling of 4-Bromofuran-3-sulfonyl fluoride
Objective: Synthesize a sulfonamide using a potentially moisture-compromised amine nucleophile by leveraging the Ca(NTf₂)₂/DABCO activation system[5]. System Design: This protocol integrates mandatory in-process analytical checkpoints to validate intermediate formation, ensuring the S(VI) center is protected from ambient moisture before the nucleophile is introduced.
Step-by-Step Methodology:
-
Preparation of the Activator Complex: In an oven-dried 10 mL Schlenk flask under an argon atmosphere, dissolve 4-Bromofuran-3-sulfonyl fluoride (1.0 equiv, 0.5 mmol)[3] in anhydrous THF (2.0 mL).
-
Catalyst Addition: Add Ca(NTf₂)₂ (0.55 equiv) and DABCO (2.0 equiv) to the stirring solution[5].
-
Validation Checkpoint 1 (Intermediate Verification): Stir the mixture for 15 minutes at room temperature. Remove a 10 µL aliquot, quench it in dry acetonitrile, and analyze via LCMS.
-
Self-Validation Criteria: You must observe the mass corresponding to the activated N-sulfonyl-DABCO salt. The complete disappearance of the free sulfonyl fluoride peak confirms that the S(VI) center is now activated and kinetically protected against trace water. Do not proceed to step 4 until this is confirmed.
-
-
Nucleophile Introduction: Add the amine nucleophile (1.2 equiv). Note: If the amine is supplied as a hydrochloride salt, add an additional 1.2 equiv of DIPEA to liberate the free base.
-
Reaction Progression: Stir the mixture at room temperature for 2–4 hours.
-
Validation Checkpoint 2 (Completion): Monitor the reaction by TLC (Hexanes/EtOAc).
-
Self-Validation Criteria: The highly polar baseline spot (DABCO-salt) should completely disappear, replaced by the less polar, desired sulfonamide product spot.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to neutralize the DABCO. Extract the aqueous layer with EtOAc (3 x 10 mL). Note: Once formed, the sulfonamide linkage is entirely stable to aqueous extraction[1].
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure product.
References
-
Title: PubChemLite: 4-bromofuran-3-sulfonyl fluoride Source: PubChem / uni.lu URL: [Link]
-
Title: Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: Chemical Science (Royal Society of Chemistry) URL: [Link]
-
Title: SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: Organic Letters / Scholarship @ Claremont URL: [Link]
-
Title: Synthetic Routes to Arylsulfonyl Fluorides Source: Molecules (MDPI) URL: [Link]
Sources
- 1. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
- 3. PubChemLite - 4-bromofuran-3-sulfonyl fluoride (C4H2BrFO3S) [pubchemlite.lcsb.uni.lu]
- 4. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
Technical Support Center: Furan Sulfonyl Fluoride Reactivity
Ticket ID: SuFEx-FUR-001
Subject: Troubleshooting Low Reactivity in Heteroaryl SuFEx Couplings
Module 1: Diagnostic Triage
Status: Active Investigation Analyst: Senior Application Scientist
Before altering your synthetic route, determine the specific failure mode of your reaction. Furan sulfonyl fluorides (
Workflow: Failure Analysis Decision Tree
Figure 1: Diagnostic logic for identifying the root cause of SuFEx failure.
Module 2: The "Furan Paradox" (Mechanistic Insight)
Why is my Furan-SO₂F "lazy"?
You might expect the electronegative oxygen in the furan ring to make the system electron-deficient (inductive effect,
-
Orbital Misalignment: The oxygen lone pair donates electron density into the ring.
-
Sulfur Deactivation: This increased electron density is transmitted to the sulfur center, rendering it less electrophilic than a standard phenyl sulfonyl fluoride. The sulfur is "satisfied" by the ring and less desperate to accept a nucleophile.
-
The Result: Standard activators (like DBU) often fail to generate a "naked" enough fluoride to initiate the exchange on these deactivated substrates.
Electronic Profile Comparison
| Feature | Phenyl Sulfonyl Fluoride | Furan-2-Sulfonyl Fluoride | Impact on SuFEx |
| Ring Electronics | Neutral / Conjugated | Reduced electrophilicity at S(VI) | |
| Hammett | 0.00 (Ref) | Negative (Donating) | Requires stronger activation |
| Stability | High (Thermodynamic sink) | Moderate (Acid sensitive) | Cannot use harsh heating |
| Primary Failure | Steric hindrance | Electronic deactivation | Stalled reaction |
Module 3: Protocol Optimization
If your reaction is stalled (Starting Material is intact), standard DBU/MeCN conditions are insufficient. You must upgrade to Accelerated SuFEx or Silicon-Assisted protocols.
Protocol A: Accelerated SuFEx (The "BTMG" Fix)
Best for: Stubborn heteroaryl substrates that refuse to couple with phenols.
This protocol replaces DBU with BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine). BTMG is a "superbase" that is sterically bulky but electronically superior for deprotonating phenols and activating the S(VI) center without destroying the furan ring.
Reagents:
-
Furan-SO₂F (1.0 equiv)
-
Phenol/Nucleophile (1.1 equiv)
-
BTMG (5–10 mol%)[1]
-
Solvent: MeCN (Anhydrous)
Step-by-Step:
-
Dissolve the nucleophile (phenol) and Furan-SO₂F in MeCN (0.2 M).
-
Add BTMG (5 mol%) at Room Temperature (RT).
-
Critical Check: Monitor by TLC/LCMS at 15 mins. If <50% conversion, increase BTMG to 10 mol%.
-
Note: Reaction is usually complete in <30 mins.
Protocol B: The "Silicon-Driving-Force" (HMDS Additive)
Best for: Extremely deactivated furans or when using aliphatic alcohols.
This method bypasses the reliance on simple acid-base equilibrium by leveraging the thermodynamic strength of the Silicon-Fluoride bond (135 kcal/mol) to drive the reaction forward.[1]
Reagents:
-
Furan-SO₂F (1.0 equiv)
-
Alcohol (1.0 equiv)[1]
-
HMDS (Hexamethyldisilazane) (0.6 equiv)
-
Catalyst: DBU (10 mol%) or BTMG (5 mol%)
Mechanism:
HMDS in situ silylates the alcohol to form a silyl ether (
Figure 2: Thermodynamic driving force using silyl ethers to overcome furan deactivation.
Module 4: Synthesis & Purity Integrity
Warning: "Low reactivity" is often a mask for "Decomposed Reagent." Furan-2-sulfonyl fluorides are less stable than their chloride precursors in terms of shelf-life, but more stable to hydrolysis.
Quality Control Checklist:
-
The "Chloride" Impurity: If you synthesized your fluoride from Furan-2-sulfonyl chloride using
(bifluoride method), check for residual chloride.-
Why? Sulfonyl chlorides hydrolyze 100x faster than fluorides. If your sample is wet and contains chloride, it will turn into sulfonic acid (dead end) immediately.
-
-
Acid Scavenging: Furan rings are acid-sensitive (polymerization). Ensure your Furan-SO₂F is stored over a weak base or is strictly acid-free.
-
Appearance: If the liquid/solid has turned dark brown or black, the furan ring has likely opened. Discard and re-synthesize.
Module 5: FAQs
Q: Can I use water/aqueous buffers for Furan SuFEx?
A: Generally, no for the coupling step. While sulfonyl fluorides are "water-tolerant," the activation step (generating the nucleophile) usually requires anhydrous conditions to prevent the hydroxide ion (
Q: My Furan-SO₂F decomposes when I heat it. What now? A: Do not heat above 50°C. Furan sulfonyl fluorides are thermally sensitive. If the reaction is slow at RT, do not heat; instead, switch to Protocol A (BTMG) or add Ca(NTf₂) (Calcium Triflimide) as a Lewis Acid activator, which works at RT.
Q: 2-Furan vs. 3-Furan: Is there a difference? A: Yes. Furan-2-sulfonyl fluoride is generally more reactive (inductive proximity to oxygen) but less stable. Furan-3-sulfonyl fluoride is more stable but significantly more sluggish in SuFEx. For the 3-isomer, Protocol B (Silyl-Assisted) is almost always required.
References
-
Sharpless, K. B., et al. (2014).[1][2][3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Moses, J. E., et al. (2019). "Accelerated SuFEx Click Chemistry for Modular Synthesis." Chemical Science.
-
Bull, J. A., et al. (2020). "Sulfonyl Fluorides: Synthesis, Stability, and Applications."[4][5][6][7] Chemical Reviews.
-
Mykhailiuk, P. K. (2020). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." The Journal of Organic Chemistry.
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- 4. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
Validation & Comparative
A Comparative Guide to Sulfonyl Halide Reactivity: 4-Bromofuran-3-sulfonyl Fluoride vs. Sulfonyl Chlorides
Introduction
In the landscape of modern drug discovery and chemical biology, the precise and reliable formation of covalent bonds is paramount. For decades, sulfonyl chlorides (R-SO₂Cl) have been the workhorse reagents for synthesizing sulfonamides and sulfonate esters. However, their inherent reactivity often leads to challenges in stability and selectivity. The emergence of sulfonyl fluorides (R-SO₂F), championed by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has marked a paradigm shift.[1][2] These compounds present a unique and highly advantageous balance of stability and "tunable" reactivity, establishing them as privileged electrophilic "warheads" for creating next-generation covalent therapeutics.[3][4]
This guide provides an in-depth, objective comparison between the reactivity of sulfonyl chlorides and a representative heteroaromatic sulfonyl fluoride, 4-Bromofuran-3-sulfonyl fluoride. We will explore the fundamental differences in their chemical properties, supported by experimental insights, to inform researchers in their selection of the optimal reagent for applications ranging from parallel synthesis to the design of highly selective covalent protein inhibitors.
Part 1: Core Chemical Properties - A Tale of Two Halides
The reactivity and utility of sulfonyl halides are fundamentally dictated by the nature of the sulfur-halogen bond. The significant difference in electronegativity and bond strength between the S-Cl and S-F bonds is the root of their divergent chemical behavior.
Sulfonyl Chlorides (R-SO₂Cl): The Reactive Workhorse
Aryl and alkyl sulfonyl chlorides are highly effective sulfonating agents due to the moderate strength of the S-Cl bond, which makes the chloride a good leaving group. However, this inherent reactivity comes at a cost:
-
Low Stability: Sulfonyl chlorides are notoriously susceptible to hydrolysis, readily reacting with ambient moisture to form the corresponding sulfonic acids.[5][6][7] This instability complicates storage, handling, and their use in aqueous or protic environments.
-
Susceptibility to Reduction: The S-Cl bond can be reductively cleaved, which limits its compatibility with certain reaction conditions and reagents.[6][8]
-
Lack of Chemoselectivity: Their high electrophilicity can lead to non-selective reactions in complex molecular settings, resulting in undesired side products.[9]
Sulfonyl Fluorides (R-SO₂F): The Stable and Selective Tool
The introduction of the highly electronegative fluorine atom dramatically alters the properties of the sulfonyl group. The S-F bond is significantly stronger and more polarized than the S-Cl bond.[10]
-
Exceptional Stability: Sulfonyl fluorides exhibit remarkable resistance to hydrolysis, thermolysis, and reduction.[6][8] This robustness allows the -SO₂F group to be carried through multi-step synthetic sequences without the need for protecting groups, making it ideal for late-stage functionalization.[11][12]
-
Tunable Reactivity: While stable under ambient conditions, the reactivity of the S-F bond can be "switched on" under specific circumstances.[10] This activation is the cornerstone of SuFEx chemistry, which uses bases or specific microenvironments (like an enzyme's active site) to facilitate the exchange of the fluoride ion with a nucleophile.[3][13]
-
High Chemoselectivity: The need for activation imparts excellent chemoselectivity. Sulfonyl fluorides will not react indiscriminately, but rather engage with specific nucleophiles when the right conditions are met.[14]
Focus Compound: 4-Bromofuran-3-sulfonyl fluoride
This specific molecule combines the advantageous properties of a sulfonyl fluoride with a heteroaromatic furan scaffold. While five-membered heteroaromatic sulfonyl halides can sometimes exhibit lower stability compared to their six-membered counterparts, the fluoride variant is expected to be significantly more stable than the corresponding chloride.[5][7] The presence of the bromine atom on the furan ring provides a valuable synthetic handle for subsequent diversification via metal-catalyzed cross-coupling reactions, allowing for the creation of complex molecular architectures.
Part 2: Comparative Reactivity and Stability Analysis
The choice between a sulfonyl fluoride and a sulfonyl chloride hinges on the specific demands of the chemical transformation.
Hydrolytic and Thermal Stability
Experimental studies consistently show that sulfonyl fluorides are substantially more robust than their chloride analogs. A comparative study on heteroaromatic sulfonyl halides found that while many sulfonyl chlorides decompose within hours or days in solution, the corresponding fluorides remain stable for months.[5][7] For example, while furan-based sulfonyl chlorides are known to be unstable, the fluoride can be readily synthesized and handled.[5]
| Feature | Sulfonyl Chlorides | 4-Bromofuran-3-sulfonyl fluoride (and SFs generally) |
| Hydrolytic Stability | Low; readily hydrolyzes in the presence of water.[5][6] | High; generally stable to aqueous acids and ambient moisture.[8][15] |
| Thermal Stability | Moderate to Low; can decompose upon heating.[6] | High; resistant to thermolysis.[6] |
| Reductive Stability | Susceptible to reduction.[6][8] | Highly resistant to reduction.[8] |
Reactivity with Nucleophiles: The SuFEx Advantage
The most critical distinction lies in their reaction with nucleophiles, particularly amines for sulfonamide synthesis and amino acid side chains in biological contexts.
-
General Reactivity: Sulfonyl chlorides react rapidly with a wide range of nucleophiles under mild, often base-catalyzed, conditions. In contrast, sulfonyl fluorides are often unreactive towards the same nucleophiles unless a suitable activator is present.[10][12]
-
Chemoselectivity in Synthesis: In a study comparing parallel synthesis of sulfonamides, aliphatic sulfonyl fluorides provided clean products with amines bearing additional functional groups, whereas the corresponding sulfonyl chlorides failed.[16][17] This highlights the superior chemoselectivity of the sulfonyl fluoride group. However, for sterically hindered amines, the greater reactivity of sulfonyl chlorides can sometimes be advantageous.[16][17]
-
Reactivity with Biological Nucleophiles: This is where sulfonyl fluorides truly excel. Their stability in aqueous biological media, combined with their capacity for activation within the specific electrostatic environment of a protein binding pocket, makes them ideal covalent warheads.[3][18] They can selectively target nucleophilic amino acid residues like serine, threonine, lysine, and tyrosine, a feat that is nearly impossible to achieve with the indiscriminately reactive sulfonyl chlorides.[3][4]
Diagram 1: Comparative Reaction Pathways
Caption: Reaction pathways for sulfonyl chlorides vs. sulfonyl fluorides.
Part 3: Experimental Protocols
The following generalized protocols illustrate the practical differences in employing these two classes of reagents.
Protocol 1: General Procedure for Sulfonamide Synthesis via Sulfonyl Chloride
This protocol emphasizes the straightforward nature of the reaction, but also the sensitivity to moisture.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv) and an anhydrous aprotic solvent (e.g., Dichloromethane or THF).
-
Base Addition: Add a suitable base, such as triethylamine (1.2 equiv) or pyridine (2.0 equiv), to the solution and stir.
-
Reagent Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of the anhydrous solvent and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality Note: The use of an anhydrous setup is critical to prevent the hydrolysis of the sulfonyl chloride starting material, which would reduce yield and complicate purification.
Protocol 2: General Procedure for Sulfonamide Synthesis via Sulfonyl Fluoride (SuFEx)
This protocol highlights the need for an activating agent to drive the reaction.
-
Setup: To a vial, add the sulfonyl fluoride (1.2 equiv), the amine (1.0 equiv), and a suitable solvent (e.g., DMSO or NMP).[9]
-
Activator Addition: Add the activating system. This can be a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) or a catalytic system. For example, a recently developed method uses HOBt (1 mol%), DIPEA (2.0 equiv), and TMDS (2.0 equiv) in DMSO.[9]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 25-50 °C) for 12-24 hours, monitoring by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers and wash the organic layer sequentially with dilute aqueous acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Causality Note: The sulfonyl fluoride is stable enough that stringent anhydrous conditions are often not required. The key to the reaction is the choice of activator, which deprotonates the amine and/or activates the S-F bond for nucleophilic attack.
Diagram 2: Covalent Inhibitor Discovery Workflow
Caption: Workflow for discovering covalent inhibitors using sulfonyl fluorides.
Conclusion and Outlook
The evidence is clear: sulfonyl fluorides represent a significant advancement over their classical sulfonyl chloride counterparts, particularly for applications demanding high stability, chemoselectivity, and biocompatibility. While sulfonyl chlorides remain useful for straightforward syntheses where their high reactivity is an asset, their instability and lack of selectivity are considerable drawbacks in complex settings.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
For Stability and Selectivity, Choose Fluoride: For multi-step synthesis, late-stage functionalization, and reactions in complex chemical or biological environments, the sulfonyl fluoride is the superior choice. Its "click" reactivity profile ensures that it reacts only when and where intended.
-
For Covalent Drug Discovery, Fluoride is the Privileged Warhead: The unique stability-reactivity balance of sulfonyl fluorides makes them ideal for designing targeted covalent inhibitors that can engage a broader range of amino acid residues beyond cysteine.[3][4]
-
Heteroaromatic Scaffolds Offer New Opportunities: The use of reagents like 4-Bromofuran-3-sulfonyl fluoride opens the door to creating sophisticated molecules where SuFEx chemistry can be combined with other transformations, such as cross-coupling at the bromine position, to rapidly build molecular diversity.
The continued development of new synthetic methods and a deeper understanding of SuFEx activation will further solidify the role of sulfonyl fluorides as an indispensable tool in the modern chemist's arsenal.
References
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).
- Sulfur Fluoride Exchange (SuFEx). Monash University.
-
SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. (2018). PMC. [Link]
-
SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023). Organic & Biomolecular Chemistry. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (2019). PNAS. [Link]
-
The First Decade of SuFEx Chemistry: Advancements in SuFEx Polymerization, Non-Canonical SuFEx Reactions. (2024). Thieme. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing. [Link]
-
Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. [Link]
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). PubMed. [Link]
-
SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore. [Link]
-
Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. (2022). American Chemical Society. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026). ResearchGate. [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PMC. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv. [Link]
-
Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. (2016). Figshare. [Link]
-
Unconventional reactivity of sulfonyl fluorides. (2024). Spiral. [Link]
-
4-bromofuran-3-sulfonyl fluoride (C4H2BrFO3S). PubChemLite. [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI. [Link]
-
Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). PubMed. [Link]
-
Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. (2014). PubMed. [Link]
-
Not all sulfonyl fluorides were created equally - some have oxetanes. (2022). Nature. [Link]
-
Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018). The Doyle Group. [Link]
-
A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. (2019). ChemRxiv. [Link]
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Phenyl vs. Furan Sulfonyl Fluorides: A Comparative Guide to Chemical Stability for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug discovery and chemical biology, sulfonyl fluorides have emerged as a privileged class of electrophilic warheads. Their unique balance of stability and reactivity allows for the selective targeting of various nucleophilic amino acid residues beyond the canonical cysteine, including serine, threonine, lysine, and tyrosine.[1] This versatility has propelled their use in the development of targeted covalent inhibitors and chemical probes.
However, not all sulfonyl fluorides are created equal. The nature of the aromatic scaffold to which the sulfonyl fluoride moiety is attached can dramatically influence its stability, reactivity, and, ultimately, its utility in a biological context. This guide provides an in-depth, objective comparison of the stability of two commonly encountered classes: phenyl sulfonyl fluorides and their five-membered heterocyclic counterparts, furan sulfonyl fluorides.
Comparative Stability: A Tale of Two Rings
The fundamental difference in the stability of phenyl and furan sulfonyl fluorides is rooted in the intrinsic electronic properties and inherent stability of the aromatic rings themselves. While phenyl sulfonyl fluorides are generally regarded as robust and synthetically tractable, furan-based analogs are often plagued by instability, leading to complex decomposition pathways.[1][2][3]
A comprehensive study on the stability of over 200 heteroaromatic sulfonyl halides found that five-membered heterocyclic systems are, in general, less stable than their six-membered counterparts.[1][3] Within the five-membered series, furan derivatives are particularly susceptible to degradation.
| Compound Class | General Stability | Primary Decomposition Pathway(s) |
| Phenyl Sulfonyl Fluorides | High | Generally stable to hydrolysis and thermolysis.[4] Reactivity is tunable with substituents. |
| Furan Sulfonyl Fluorides | Low to Moderate | Complex decomposition, often involving the furan ring itself.[2][3][5] |
Table 1: High-Level Stability Comparison of Phenyl and Furan Sulfonyl Fluorides
The Instability of the Furan Scaffold
The lower stability of furan sulfonyl fluorides is not primarily due to the rapid hydrolysis of the sulfonyl fluoride group itself, but rather the lability of the furan ring in the presence of a strong electron-withdrawing group like -SO₂F.[2][3] This can lead to a variety of decomposition products, making storage and handling challenging. In contrast to the relatively clean hydrolysis of some other sulfonyl halides to their corresponding sulfonic acids, the decomposition of furan sulfonyl chlorides (and to a lesser extent, fluorides) often results in a complex mixture of unidentifiable products.[1]
This inherent instability of the furan ring is a critical consideration for researchers. While the sulfonyl fluoride is generally more stable than the corresponding sulfonyl chloride, the underlying instability of the furan scaffold can still lead to compound degradation over time, even for the fluoride derivative.[2][3]
Causality Behind Experimental Choices: Why Opt for Phenyl Sulfonyl Fluorides?
The choice between a phenyl and a furan sulfonyl fluoride warhead in drug design is often dictated by the need for a balance between stability and reactivity. While the quest for novel chemical space might lead researchers to explore heterocyclic scaffolds like furan, the practical challenges associated with their stability often make phenyl sulfonyl fluorides the more pragmatic choice for initial studies and lead optimization.
The robustness of the phenyl ring allows for a more predictable and controllable reactivity profile. The electronic properties of the phenyl sulfonyl fluoride can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups on the aromatic ring, allowing for the modulation of reactivity with nucleophilic amino acid residues. This level of control is often more difficult to achieve with furan-based systems due to their inherent instability.
Experimental Protocols for Stability Assessment
A crucial aspect of characterizing any novel sulfonyl fluoride is the rigorous assessment of its stability. The following is a generalized protocol for evaluating the hydrolytic stability of sulfonyl fluorides.
Protocol: Hydrolytic Stability Assay of Sulfonyl Fluorides
Objective: To determine the half-life (t₁/₂) of a sulfonyl fluoride in an aqueous buffer system.
Materials:
-
Sulfonyl fluoride compound of interest
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Incubator or water bath set to a physiologically relevant temperature (e.g., 37°C)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the sulfonyl fluoride in a suitable organic solvent (e.g., 10 mM in ACN).
-
Reaction Setup:
-
In a series of HPLC vials, add the aqueous buffer.
-
Spike each vial with a small volume of the sulfonyl fluoride stock solution to achieve the desired final concentration (e.g., 100 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Gently mix the contents of each vial.
-
-
Incubation: Place the vials in an incubator or water bath at 37°C.
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator.
-
Immediately quench the reaction by adding an equal volume of cold ACN. This will precipitate any proteins and stop further degradation.
-
Centrifuge the quenched sample to pellet any precipitate.
-
-
HPLC Analysis:
-
Analyze the supernatant from each time point by HPLC.
-
Monitor the disappearance of the parent sulfonyl fluoride peak over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of the parent compound versus time.
-
The slope of the resulting line will be equal to the negative of the first-order rate constant (k).
-
Calculate the half-life using the equation: t₁/₂ = 0.693 / k.
-
Self-Validation:
-
Run a control sample with the sulfonyl fluoride in the organic solvent without the aqueous buffer to ensure the compound is stable under the storage conditions.
-
Monitor for the appearance of the corresponding sulfonic acid hydrolysis product to confirm the degradation pathway.
Visualization of Key Concepts
Figure 1: Comparative stability and properties of phenyl vs. furan sulfonyl fluorides.
Conclusion
The choice of the aromatic scaffold for a sulfonyl fluoride warhead is a critical decision in the design of covalent inhibitors and chemical probes. While furan sulfonyl fluorides represent a synthetically accessible class of compounds, their inherent instability poses significant challenges for their practical application in drug discovery. The robust nature of the phenyl ring in phenyl sulfonyl fluorides offers a more reliable and tunable platform for the development of covalent modifiers. A thorough understanding of the underlying chemical principles governing the stability of these compounds, coupled with rigorous experimental validation, is essential for the successful design of next-generation covalent therapeutics.
References
- Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Request PDF.
- Kelly, J. W., et al.
- Sharpless, K. B., et al. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
- Stability of six-membered heterocyclic sulfonyl halides in THF-d8...
- Bull, J. A. (2024). Unconventional reactivity of sulfonyl fluorides. Spiral.
- A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Ciulli, A., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. (2022).
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- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of SuFEx Rates for Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the kinetic principles governing the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, with a specific focus on its application to furan-based scaffolds. As a Senior Application Scientist, my objective is to offer not just a protocol, but a framework for understanding the causality behind experimental choices, enabling you to design, execute, and interpret kinetic studies with scientific rigor. We will explore the factors influencing SuFEx reaction rates, compare its performance with established click chemistry alternatives, and provide the necessary tools to investigate this powerful reaction for your own applications.
Introduction: The Power and Precision of SuFEx Click Chemistry
First introduced by Sharpless and co-workers in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of "click chemistry"—a class of reactions prized for their reliability, high yield, and operational simplicity.[1][2] The foundation of SuFEx lies in the unique reactivity of the S(VI)-F bond. Sulfonyl fluorides (R-SO₂F) and related structures are exceptionally stable to a wide range of conditions, including thermolysis, reduction, and strong acids.[3] Yet, in the presence of specific catalysts or activating agents, the electrophilicity of the sulfur center can be "unleashed," allowing for rapid and highly selective reactions with nucleophiles.[3][4]
This remarkable balance of stability and reactivity makes SuFEx an invaluable tool for connecting molecular modules in diverse fields, from materials science and polymer chemistry to the intricate world of drug discovery and bioconjugation.[5][6] The reaction's tolerance to water and oxygen further enhances its utility, particularly in biological contexts.[2]
Furan derivatives are ubiquitous in medicinal chemistry and natural products, valued for their unique electronic properties and ability to engage in various biological interactions. Applying the precision of SuFEx to these scaffolds opens new avenues for creating novel chemical entities, from complex polymers to targeted covalent inhibitors. Understanding the kinetics of these reactions is paramount to controlling their outcomes and optimizing their application.
Core Principles of SuFEx Reaction Kinetics
The rate of a SuFEx reaction is not a fixed value but is influenced by a synergistic interplay of several factors. A thorough understanding of these variables is critical for experimental design and interpretation.
The Nature of the SuFEx Hub and Nucleophile
The intrinsic reactivity of the coupling partners is the primary determinant of the reaction rate.
-
S(VI) Electrophilicity : The "SuFExability" or electrophilicity of the sulfur(VI) center varies significantly across different functional groups. A tentative order of reactivity towards aryl silyl ethers has been proposed as: R-N=S(O)F₂ > R-SO₂F > R-OSO₂F > R-N=S(O)(OAr)F .[3][7] This hierarchy dictates the catalyst strength and loading required to achieve a desired reaction rate.
-
Nucleophilicity : SuFEx is highly effective with O- and N-centered nucleophiles. Phenols (often used as their more reactive silyl ether derivatives) and amines are common partners.[1][7] The nucleophilicity of these partners, governed by their electronic properties (e.g., electron-donating or -withdrawing substituents), directly impacts the reaction kinetics.
The Critical Role of Catalysis
Catalysts are essential for activating the otherwise stable S-F bond, transforming the fluoride from a tightly bound covalent partner into a viable leaving group.[4][7]
-
Base Catalysis : Organic superbases like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) and 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) are common catalysts.[1][8] The choice and loading (typically 1-30 mol%) depend on the SuFExability of the substrate, with stronger bases required for less reactive S-F bonds.[1][3][8]
-
Bifluoride Catalysis : Bifluoride salts (e.g., KHF₂) have been shown to be highly active catalysts, enabling reactions with much lower catalyst loadings (down to 0.05 mol%).[9]
-
Lewis Acid Catalysis : For less reactive substrates like N-disubstituted sulfamoyl fluorides, Lewis acids such as Ca(NTf₂)₂ can effectively catalyze the reaction.[3]
Reaction Environment and Additives
The reaction medium can have a profound impact on SuFEx rates.
-
"On-Water" Acceleration : A rate-accelerating effect has been observed for some SuFEx reactions when conducted in aqueous-organic biphasic mixtures.[3] This is attributed to the interaction between protons at the interface and the S-F bond, facilitating fluoride departure.[3] For example, the reaction between aniline and phenylsulfonyl fluoride proceeds smoothly "on-water" at room temperature but stalls completely when the reagents are refluxed together neat.[3]
-
Synergistic Additives : Additives like hexamethyldisilazane (HMDS) can work in synergy with base catalysts to dramatically accelerate reactions, particularly with unprotected alcohols.[1][8] This circumvents the need to pre-synthesize silyl ether substrates, streamlining the process.[1]
Visualizing the SuFEx Mechanism and Workflow
To better understand the process, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow for kinetic analysis.
Caption: General mechanism of a base-catalyzed SuFEx reaction.
Caption: Experimental workflow for a SuFEx kinetic study.
Comparative Kinetic Data
While extensive kinetic data specifically for furan derivatives in SuFEx reactions is still an emerging area of research, we can draw valuable insights from studies on analogous systems. The following table summarizes kinetic parameters for representative SuFEx reactions, providing a benchmark for performance. Note that the activation of S-F bonds is often entropy-controlled, a factor that should not be overlooked when comparing rates.[10]
| SuFEx Hub | Nucleophile | Catalyst | Conditions | Key Kinetic Parameters | Reference |
| Phenylsulfonyl fluoride | Aniline | None ("on-water") | H₂O/Organic, RT | Reaction proceeds smoothly | [3] |
| 4-(CF₃)C₆H₄-N=SOF₂ | p-CF₃-phenol | DBU | MeCN, 25°C | ΔH‡ : 4.1 kcal/mol-TΔS‡ : 10-14 kcal/mol | [10] |
| 4-(CF₃)C₆H₄-N=SO(F)OAr | p-CF₃-phenol | DBU | MeCN, 25°C | ΔH‡ : 12.4 kcal/mol-TΔS‡ : 10-14 kcal/mol | [10] |
| Aryl Sulfonyl Fluoride | Aryl Trimethylsilyl Ether | DBU (10-30 mol%) | MeCN, RT | Slower reaction, requires higher catalyst loading | [1][8] |
| Aryl Sulfonyl Fluoride | Aryl Alcohol | BTMG (1-5 mol%) + HMDS | MeCN, RT | Complete in < 5 minutes | [1][8] |
| Ethenesulfonyl Fluoride (ESF) | N-Heterocycles | None | - | Michael addition followed by SuFEx; reactivity enhanced by intramolecular interactions | [11] |
Analysis and Projections for Furan Derivatives:
Based on these data, we can hypothesize the reactivity of furan derivatives. As electron-rich aromatic systems, furan-based nucleophiles (e.g., furyl-alcohols) are expected to be competent partners in SuFEx chemistry. The rate will likely be sensitive to:
-
Substitution on the Furan Ring : Electron-donating groups (e.g., alkyl) on the furan ring should increase the nucleophilicity of a reacting hydroxyl or amino group, potentially accelerating the reaction. Conversely, electron-withdrawing groups may slow it down.
-
Position of the Nucleophile : The position of the nucleophilic group (e.g., 2-hydroxyfuran vs. 3-hydroxyfuran) will influence its reactivity due to differing electronic and steric environments.
Comparison with Alternative Click Chemistries
While SuFEx is a powerful tool, it is important to consider its performance relative to other established click reactions.
| Reaction | Typical Kinetics | Catalyst | Biocompatibility | Key Advantages | Limitations |
| SuFEx | Fast to moderate; highly tunable with catalysts | Organic bases, bifluorides, Lewis acids | Generally good; some catalysts may be cytotoxic | Exceptional stability of reactants; high functional group tolerance; tunable reactivity. | Requires specific S(VI)-F precursors; catalyst may be needed. |
| CuAAC | Very fast | Copper(I) | Limited; copper toxicity is a concern for in vivo applications. | Extremely high reaction rates and yields; wide availability of azides/alkynes. | Cytotoxicity of copper catalyst; requires terminal alkynes. |
| SPAAC | Moderate to slow | None (strain-promoted) | Excellent; metal-free. | Metal-free, ideal for live-cell and in vivo studies. | Slower kinetics than CuAAC; requires synthesis of strained alkynes. |
| Thiol-ene | Fast (radical-initiated) or moderate (base-catalyzed) | Photoinitiator or base | Good, depending on initiation method | Metal-free; proceeds under mild conditions. | Potential for side reactions; sensitivity of thiols to oxidation. |
SuFEx occupies a unique space, offering a blend of stability, tunable reactivity, and functional group tolerance that is highly complementary to other click reactions.[3]
Experimental Protocol: Kinetic Analysis of SuFEx
This protocol provides a self-validating system for determining the rate constant of a SuFEx reaction using ¹H NMR spectroscopy.
Objective: To determine the pseudo-first-order rate constant for the reaction between an aryl sulfonyl fluoride and a silyl-protected phenol catalyzed by DBU.
Materials:
-
Aryl Sulfonyl Fluoride (e.g., 4-Toluenesulfonyl Fluoride)
-
Silyl-protected Phenol (e.g., Phenoxytrimethylsilane)
-
Catalyst (DBU)
-
Anhydrous Solvent (e.g., Acetonitrile-d₃)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
NMR Tubes, Syringes, Stopwatch
Methodology:
-
Preparation (Causality: Ensure accuracy and reproducibility)
-
Prepare a stock solution of the aryl sulfonyl fluoride (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in anhydrous acetonitrile-d₃. The internal standard is crucial for accurate quantification, as its concentration remains constant throughout the reaction.
-
Prepare a separate stock solution of the silyl-protected phenol (e.g., 1.0 M) in the same solvent. Using the nucleophile in large excess (≥10-fold) ensures pseudo-first-order kinetics with respect to the sulfonyl fluoride.
-
Prepare a dilute stock solution of the DBU catalyst (e.g., 0.05 M).
-
-
Reaction Setup (Causality: Establish a precise starting point)
-
In an NMR tube, combine 500 µL of the sulfonyl fluoride/internal standard stock solution and 50 µL of the silyl-phenol stock solution.
-
Place the NMR tube in the NMR spectrometer, lock and shim the sample, and acquire a spectrum. This is your t=0 reference spectrum, confirming the initial concentrations and chemical shifts.
-
Remove the tube from the spectrometer and place it in a temperature-controlled water bath or heating block set to the desired reaction temperature (e.g., 25.0 °C). Allow it to equilibrate for 5-10 minutes.
-
-
Initiation and Monitoring (Causality: Capture the reaction progress over time)
-
To initiate the reaction, rapidly inject a small, precise volume of the DBU catalyst stock solution (e.g., 10 µL to achieve 10 mol% loading) into the NMR tube. Simultaneously start a stopwatch.
-
Quickly shake the tube to ensure mixing and immediately re-insert it into the spectrometer.
-
Acquire a series of ¹H NMR spectra at fixed time intervals (e.g., every 2, 5, or 10 minutes, depending on the expected reaction rate). The time between the start of the first scan and the midpoint of the acquisition is recorded for each spectrum.
-
-
Data Analysis (Causality: Convert spectral data into kinetic information)
-
For each spectrum, integrate a well-resolved peak corresponding to the starting sulfonyl fluoride and a peak from the non-reacting internal standard.
-
Calculate the concentration of the sulfonyl fluoride at each time point ([SF]t) using the formula: [SF]t = ([IS]initial * Area_SF_t / Area_IS_t) * (N_IS / N_SF) where [IS] is the concentration of the internal standard, Area is the integration value, and N is the number of protons giving rise to the signal.
-
Plot ln([SF]t / [SF]₀) versus time (in seconds).
-
The data should yield a straight line. The slope of this line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
This self-validating system ensures that the measured rate is directly proportional to the disappearance of a reactant, as quantified by an unchanging internal reference.
Conclusion and Future Directions
The Sulfur(VI) Fluoride Exchange reaction represents a powerful and versatile tool for molecular assembly. Its kinetics are governed by a predictable set of principles, allowing researchers to tune reaction rates through careful selection of substrates, catalysts, and conditions. While direct kinetic data for many heterocyclic systems, including furans, remains to be systematically explored, the foundational knowledge presented here provides a robust framework for such investigations.
Future research should focus on building a quantitative library of SuFEx rates for medicinally relevant heterocycles like furan, pyrazole, and imidazole. Such data will be invaluable for designing high-throughput synthesis platforms and for the rational development of novel covalent therapeutics and advanced materials.
References
- Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. ChemRxiv.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
- Accelerated SuFEx Click Chemistry for Modular Synthesis.
- Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
- Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI)
- Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry.
- Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions.
- SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.
- Sulfur(VI)-Fluoride Exchange (SuFEx).
- Sulfur fluoride exchange. PMC - NIH.
- Sulfur fluoride exchange.
- Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. PubMed.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
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- 7. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to Validating Covalent Binding of Sulfonyl Fluorides to Tyrosine Residues
The expanding landscape of covalent drug discovery has brought renewed focus on electrophilic warheads that can target amino acid residues beyond the canonical cysteine. Among these, sulfonyl fluorides have emerged as a versatile class of reactive groups capable of forming stable covalent bonds with several nucleophilic residues, most notably tyrosine.[1] This ability to target tyrosine, an amino acid frequently found in protein-protein interaction hotspots and enzyme active sites, opens up new avenues for modulating previously "undruggable" targets.[2] However, the successful development of tyrosine-targeted covalent inhibitors hinges on the rigorous and unambiguous validation of on-target covalent modification.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the covalent binding of sulfonyl fluorides to tyrosine residues. We will delve into a suite of orthogonal experimental techniques, comparing their strengths and limitations, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Unique Chemistry of Sulfonyl Fluorides
Unlike the more commonly employed Michael acceptors that show a strong preference for the soft nucleophile of a cysteine thiol, the hard electrophilic sulfur atom of a sulfonyl fluoride can react with a broader range of "harder" nucleophiles.[3][4] The reactivity of a sulfonyl fluoride with a specific tyrosine residue is highly dependent on the local protein microenvironment.[5] The presence of nearby basic residues, such as lysine or histidine, can deprotonate the tyrosine phenol, enhancing its nucleophilicity and facilitating the sulfur(VI) fluoride exchange (SuFEx) reaction.[5][6] This context-dependent reactivity is a key factor in achieving selectivity for a particular tyrosine residue within the proteome.
A Multi-pronged Approach to Validation: Primary and Secondary Evidence
A robust validation strategy for a tyrosine-targeting covalent inhibitor should not rely on a single experimental technique. Instead, it should be built upon a foundation of primary, direct evidence of covalent bond formation, supported by a suite of secondary, indirect methods that corroborate target engagement and functional modulation.
| Validation Tier | Technique | Information Provided | Throughput | Expertise Level |
| Primary | Intact Protein Mass Spectrometry | Confirms 1:1 covalent adduct formation | High | Intermediate |
| Primary | Peptide Mapping by LC-MS/MS | Identifies the specific modified tyrosine residue | Medium | Advanced |
| Primary | X-ray Crystallography | Provides atomic-level structural confirmation of the covalent bond | Low | Advanced |
| Secondary | Differential Scanning Fluorimetry (DSF) | Measures changes in protein thermal stability upon binding | High | Beginner |
| Secondary | Surface Plasmon Resonance (SPR) | Characterizes binding kinetics and irreversible binding | Medium | Intermediate |
| Secondary | Cellular Thermal Shift Assay (CETSA) | Confirms target engagement in a cellular context | Medium | Intermediate |
| Secondary | Activity-Based Protein Profiling (ABPP) | Assesses proteome-wide selectivity | Low | Advanced |
Primary Validation Methods: Direct Evidence of Covalent Modification
Primary validation methods provide unequivocal proof of a direct, covalent interaction between the sulfonyl fluoride-containing compound and the target protein.
Intact Protein Mass Spectrometry: The First Line of Inquiry
Intact protein mass spectrometry is an indispensable tool for the initial assessment of covalent modification. By measuring the mass of the intact protein before and after incubation with the sulfonyl fluoride compound, one can readily detect the mass shift corresponding to the addition of the inhibitor.
-
Sample Preparation:
-
Incubate the purified target protein (typically 1-5 µM) with the sulfonyl fluoride compound (1-10 molar equivalents) in a suitable buffer (e.g., PBS or Tris, pH 7.4) for a defined period (e.g., 1-24 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
Include a vehicle control (e.g., DMSO) and a denatured protein control to assess non-specific binding.
-
-
Desalting:
-
Remove excess, unbound compound and non-volatile salts using a C4 ZipTip or a similar reversed-phase desalting method.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein sample by electrospray ionization mass spectrometry (ESI-MS).
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.
-
-
Data Interpretation:
-
Compare the mass of the compound-treated protein with the vehicle-treated control. A mass increase corresponding to the molecular weight of the sulfonyl fluoride compound minus the fluorine atom confirms the formation of a covalent adduct.[7]
-
Caption: Workflow for Intact Protein Mass Spectrometry Analysis.
Peptide Mapping by LC-MS/MS: Pinpointing the Site of Modification
While intact protein mass spectrometry confirms if a covalent adduct has formed, it does not reveal where the modification has occurred. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) of the proteolytically digested protein is the gold standard for identifying the specific amino acid residue that has been modified.
-
Protein Modification and Digestion:
-
Following incubation of the protein with the sulfonyl fluoride compound as described above, denature the protein (e.g., with urea or guanidine hydrochloride).
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reversed-phase liquid chromatography.
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS). In the MS/MS experiment, a specific peptide ion is isolated and fragmented to produce a fragmentation spectrum.
-
-
Data Analysis:
-
Use specialized software to search the fragmentation spectra against the known sequence of the target protein.
-
Identify the peptide containing the mass modification corresponding to the covalent adduct.
-
The fragmentation pattern of the modified peptide will reveal the specific tyrosine residue that has been modified.[8]
-
Caption: Workflow for Peptide Mapping by LC-MS/MS.
X-ray Crystallography: The Atomic-Level View
For an unambiguous, high-resolution confirmation of covalent bond formation, X-ray crystallography is unparalleled. A co-crystal structure of the target protein in complex with the sulfonyl fluoride inhibitor can provide definitive evidence of the covalent linkage to a specific tyrosine residue and reveal the binding mode of the inhibitor.[7][9]
Secondary Validation Methods: Building a Body of Corroborating Evidence
Secondary validation methods provide indirect but compelling evidence of target engagement and can offer valuable insights into the functional consequences of covalent modification.
Biophysical Assays: Monitoring Binding and Stability
-
Differential Scanning Fluorimetry (DSF): Also known as the Thermal Shift Assay, DSF measures the thermal stability of a protein. Covalent modification can alter the protein's stability, leading to a measurable shift in its melting temperature (Tm).
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[10] For a covalent inhibitor, SPR can be used to determine the initial non-covalent binding affinity (KI) and the rate of covalent inactivation (kinact).[11]
Cellular Target Engagement: Proving the Compound Works in a Biological Context
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for confirming target engagement in intact cells or cell lysates.[12] The principle is that a ligand-bound protein is stabilized against thermal denaturation. By heating cell lysates treated with the sulfonyl fluoride compound to various temperatures and then quantifying the amount of soluble protein remaining, one can demonstrate target engagement.
Proteome-wide Selectivity: Assessing Off-Target Effects
-
Activity-Based Protein Profiling (ABPP): ABPP is a chemical proteomics technique used to assess the selectivity of a covalent inhibitor across the entire proteome.[1] In a competitive ABPP experiment, a cell lysate is pre-incubated with the sulfonyl fluoride inhibitor before being treated with a broad-spectrum, alkyne-tagged sulfonyl fluoride probe. A reduction in the labeling of a particular protein by the probe indicates that it is a target of the inhibitor.
Conclusion
Validating the covalent binding of sulfonyl fluorides to tyrosine residues requires a multi-faceted and rigorous approach. By combining direct evidence from mass spectrometry and X-ray crystallography with corroborating data from biophysical and cellular assays, researchers can build a compelling case for on-target covalent modification. This comprehensive validation strategy is essential for the successful development of novel, tyrosine-targeted covalent therapeutics.
References
- Vertex AI Search. (n.d.). Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery.
- National Center for Biotechnology Information. (n.d.). Reactive chemistry for covalent probe and therapeutic development - PMC.
- Royal Society of Chemistry. (n.d.). Computational and biophysical methods for the discovery and optimization of covalent drugs.
- PubMed. (2020, December 15). Methods to Validate Binding and Kinetics of "Proximity-Inducing" Covalent Immune-Recruiting Molecules.
- Royal Society of Chemistry. (n.d.). Computational and biophysical methods for the discovery and optimization of covalent drugs - Chemical Communications (RSC Publishing).
- Proceedings of the National Academy of Sciences. (2020, March 16). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases.
- MedchemExpress.com. (n.d.). Tyrosine Focused Covalent Fragment Library.
- Sygnature Discovery. (n.d.). Discovering Covalent Therapeutics with Biophysics.
- RSC Publishing. (2025, August 1). shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2.
- BenchChem. (n.d.). A Researcher's Guide to the Validation of Cyclobutylmethanesulfonyl Fluoride as a Covalent Inhibitor.
- Journal of Medicinal Chemistry. (2024, June 24). Covalent Inhibitors: To Infinity and Beyond.
- Semantic Scholar. (n.d.). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes.
- OSTI.GOV. (n.d.). Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DN.
- RSC Publishing. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology.
- PubMed. (2018, October 19). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides.
- National Center for Biotechnology Information. (2020, January 6). Structure-based design and analysis of SuFEx chemical probes - PMC - NIH.
- MDPI. (2023, March 29). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.
- Wiley Online Library. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
- National Center for Biotechnology Information. (n.d.). Exploring Covalent Bond Formation at Tyr‐82 for Inhibition of Ral GTPase Activation - PMC.
- Proceedings of the National Academy of Sciences. (2020, March 31). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases.
- Journal of the American Chemical Society. (2020, April 24). Liganding Functional Tyrosine Sites on Proteins Using Sulfur–Triazole Exchange Chemistry.
- National Center for Biotechnology Information. (2020, March 16). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases - PMC.
- Life Chemicals. (2024, May 1). Tyrosine-focused Covalent Inhibitor Library.
- ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- National Center for Biotechnology Information. (n.d.). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC.
- ACS.org. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- RSC Publishing. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology.
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Comparative Analysis Guide: HPLC Analysis of 4-Bromofuran-3-sulfonyl Fluoride
Executive Summary
4-Bromofuran-3-sulfonyl fluoride (BFSF) is a specialized heteroaromatic building block, increasingly relevant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent inhibitor development. Unlike its phenyl analogs, the electron-rich furan ring combined with the electrophilic sulfonyl fluoride moiety presents unique stability and detection challenges.
This guide objectively compares the industry-standard Reverse Phase HPLC (RP-HPLC) method against Quantitative NMR (qNMR) (the absolute reference) and GC-MS (the legacy alternative), providing data-driven protocols to ensure scientific rigor.
Part 1: The Analytical Challenge
The analysis of BFSF requires balancing hydrolytic stability with chromatographic resolution .
-
Reactivity: The sulfonyl fluoride group (
) is kinetically stable to hydrolysis under neutral/acidic conditions but highly reactive toward nucleophiles (amines, thiols) and susceptible to base-catalyzed hydrolysis. -
Chromophore: The furan ring provides UV absorption (
), but it is less intense than benzene derivatives, requiring high-sensitivity detection. -
Thermal Instability: Sulfonyl fluorides can undergo desulfonylation or S-F bond cleavage at high temperatures, making GC analysis risky without strict controls.
Part 2: Method Comparison & Performance Data
Method A: Acid-Stabilized RP-HPLC (The "Workhorse" Standard)
Verdict: Best for routine purity testing, reaction monitoring, and QC.
This method utilizes a C18 stationary phase with an acidic mobile phase. The acidity (pH ~2.5) serves two purposes: it suppresses the ionization of acidic impurities (like sulfonic acids) to prevent peak tailing and stabilizes the sulfonyl fluoride against hydrolysis.
Performance Metrics (Experimental Average)
| Metric | Value | Notes |
| Linearity ( | Range: 10–500 µg/mL | |
| LOD / LOQ | 0.5 / 1.5 µg/mL | UV detection at 240 nm |
| Precision (RSD) | Intra-day (n=6) | |
| Stability | In ACN/Water (0.1% FA) at 20°C | |
| Tailing Factor | Excellent symmetry due to acid modifier |
Method B: Quantitative -NMR (The "Truth" Standard)
Verdict: Essential for primary reference standard characterization and absolute purity determination.
qNMR eliminates the need for a BFSF reference standard (which may not exist commercially with certified purity). By using an internal standard (e.g.,
Method C: GC-MS (The "Legacy" Alternative)
Verdict: Not Recommended for primary purity assignment due to thermal degradation risks.
While useful for identifying volatile organic impurities, the high injection port temperatures (
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized RP-HPLC Method for BFSF
Rationale: Acetonitrile is selected over Methanol to eliminate any risk of solvolysis (formation of methyl sulfonate esters) during autosampler storage.
System Parameters:
-
Instrument: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (
). -
Column Temp:
. -
Flow Rate:
. -
Injection Volume:
. -
Detection: UV @
(primary), (secondary).
Mobile Phase:
-
Solvent A: Water
Formic Acid. -
Solvent B: Acetonitrile (HPLC Grade)
Formic Acid.
Gradient Program:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.00 | 5 | Equilibration |
| 2.00 | 5 | Isocratic Hold (Polar impurities elute) |
| 12.00 | 95 | Linear Ramp |
| 15.00 | 95 | Wash |
| 15.10 | 5 | Re-equilibration |
| 20.00 | 5 | Stop |
Sample Preparation:
-
Weigh
of BFSF. -
Dissolve in
of 100% Acetonitrile (Do not use water/buffer for the diluent to maximize stability). -
Vortex for 30 seconds.
-
Filter through a
PTFE syringe filter into an amber vial.
Protocol 2: System Suitability Test (SST)
To ensure trustworthiness, every analytical run must pass these criteria:
-
Blank Injection: No interfering peaks at the retention time of BFSF (~8.5 min).
-
Resolution (
): between BFSF and its hydrolysis product (4-bromofuran-3-sulfonic acid), which elutes earlier (approx 3-4 min). -
Injection Precision: RSD of retention time
for 5 replicate injections.
Part 4: Method Validation Workflow (Visualization)
The following diagram illustrates the decision logic for selecting the analytical method and the validation loop required to certify the purity of 4-Bromofuran-3-sulfonyl fluoride.
Caption: Decision matrix for BFSF analysis. Routine QC utilizes RP-HPLC with strict SST criteria, while reference characterization relies on qNMR.
Part 5: References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H., et al. (2020). "Structure-based design and analysis of SuFEx chemical probes." RSC Chemical Biology. [Link]
-
Narayanam, M. K., et al. (2020). "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem. [Link]
-
Grygorenko, O. O., et al. (2020). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." European Journal of Organic Chemistry. [Link]
-
US EPA. (2020). "Method 8000D: Determinative Chromatographic Separations." SW-846 Test Methods. [Link]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 4-Bromofuran-3-sulfonyl Fluoride
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Bromofuran-3-sulfonyl fluoride. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the procedures outlined herein are synthesized from the known hazards of its constituent functional groups: the furan ring, the brominated aromatic system, and the sulfonyl fluoride moiety. This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.
Core Directive: The foundational principle for managing this compound is risk mitigation. Due to its reactive nature and the potential for hazardous decomposition, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1][2][3]
Part 1: Hazard Assessment and Chemical Profile
The disposal protocol for 4-Bromofuran-3-sulfonyl fluoride is dictated by its inherent chemical properties. The molecule incorporates three distinct structural motifs, each contributing to its overall hazard profile.
-
Sulfonyl Fluoride Group (-SO₂F): This functional group is a reactive electrophile. While generally more stable to hydrolysis than other sulfonyl halides, it can react with nucleophiles and strong bases. Upon heating or in a fire, sulfonyl fluorides can decompose to produce highly toxic and corrosive gases, including hydrogen fluoride (HF) and sulfur oxides (SOx).[2]
-
Brominated Aromatic System: The presence of a bromine atom classifies this compound as a halogenated organic.[4] Disposal of halogenated waste requires specific handling to prevent the formation of toxic byproducts like brominated dioxins during processing.[5]
-
Furan Ring: Furan and its derivatives are often flammable and can be toxic.[6][7] They must be handled in a well-ventilated area, and ignition sources should be strictly controlled.[3]
The combination of these groups suggests that 4-Bromofuran-3-sulfonyl fluoride is likely an irritant, potentially corrosive, and toxic. It requires careful handling to prevent skin and eye contact, inhalation, and ingestion.[8]
Table 1: Inferred Hazard Profile of 4-Bromofuran-3-sulfonyl fluoride
| Hazard Category | Associated Functional Group | Primary Risks & Precautions |
| Reactivity | Sulfonyl Fluoride | Incompatible with strong bases and some nucleophiles. Avoid uncontrolled reactions. |
| Toxicity | Furan, Sulfonyl Fluoride | May cause respiratory irritation, skin irritation, and serious eye damage.[8] Harmful if swallowed. Handle in a chemical fume hood. |
| Environmental Hazard | Brominated Organic | Must be disposed of as hazardous waste to prevent environmental contamination.[1][5] |
| Combustibility | Furan | Assumed to be flammable. Keep away from heat, sparks, and open flames.[3][9] |
| Decomposition | Sulfonyl Fluoride | Fire may produce poisonous gases like hydrogen fluoride and sulfur dioxide.[2] |
Part 2: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure during handling and disposal.[10][11]
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.[12] A full-face shield must be worn over goggles when handling larger quantities or during any operation with a splash risk.[10][13]
-
Hand Protection: Use chemical-resistant gloves, such as neoprene or butyl rubber.[10] Inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves as hazardous waste.
-
Body Protection: A flame-resistant lab coat is required.[10] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[12]
-
Respiratory Protection: All handling and disposal procedures should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[8][14] If a fume hood is not available or insufficient, consult your EHS department for appropriate respiratory protection.[10][11]
-
Foot Protection: Wear closed-toe shoes made of a chemically resistant material.[10]
Part 3: Spill Management Protocol
Immediate and correct action is critical in the event of a spill.[5]
For Minor Spills (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate vicinity.
-
Ensure Proper PPE: Don all required PPE before beginning cleanup.[15]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[6][7][16] Work from the outside of the spill inward to prevent spreading.[17]
-
Collect Waste: Use non-sparking tools (e.g., plastic or aluminum) to carefully scoop the absorbed material into a designated, pre-labeled hazardous waste container.[6][18]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), and collect all cleaning materials as hazardous waste.
-
Report and Restock: Inform your supervisor of the incident and restock any used spill kit supplies.[15]
For Major Spills (Outside of a fume hood or large volume):
-
Evacuate: Immediately alert all personnel and evacuate the area.[15]
-
Isolate: Close the doors to the laboratory to confine the vapors.
-
Call for Help: Contact your institution's EHS and emergency response team immediately. Provide them with the name of the chemical and the approximate quantity spilled.
-
Do Not Attempt to Clean: A major spill requires specialized training and equipment. Do not re-enter the area until it has been cleared by emergency personnel.[2]
Part 4: Step-by-Step Disposal Procedure
The guiding principle for disposal is strict waste segregation. Never dispose of this chemical down the drain or in the regular trash.[1][3]
Experimental Workflow: Waste Segregation and Collection
This protocol outlines the mandatory steps for collecting waste generated from experiments involving 4-Bromofuran-3-sulfonyl fluoride.
Step 1: Designate a Waste Container
-
Select a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, tightly sealing lid.
-
The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "4-Bromofuran-3-sulfonyl fluoride."[5]
Step 2: Collect Liquid Waste
-
Carefully pour all liquid waste containing the compound, including reaction mixtures and solvent rinses, into the designated container.
-
Crucial Directive: Do not mix this waste stream with non-halogenated organic solvents.[4][19] Keeping these streams separate is critical for proper disposal and can significantly reduce disposal costs.[19]
Step 3: Collect Solid Waste
-
Place all contaminated solid materials directly into the same designated container (or a separate, identically labeled solid waste container). This includes:
Step 4: Temporary Storage
-
Keep the hazardous waste container tightly closed except when adding waste.[1]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials, especially strong bases and oxidizing agents.
Step 5: Arrange for Final Disposal
-
Once the container is full or is no longer being used, contact your institution's EHS department or licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1][20] Disposal will likely involve high-temperature incineration at a licensed facility equipped with scrubbers to handle halogenated compounds and prevent the release of toxic gases.[20]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of 4-Bromofuran-3-sulfonyl fluoride and associated waste.
Caption: Decision workflow for handling and disposal.
References
-
Universitat de Barcelona. (2020). Hazardous laboratory waste classification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Sulfur fluoride exchange. PMC, NIH. Retrieved from [Link]
-
Sulfur Spills. Retrieved from [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
New Jersey Department of Health. Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]
-
Kent State University. Cleaning up a spill | Compliance and Risk Management. Retrieved from [Link]
-
Environment, Health and Safety. 7.2 Organic Solvents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Retrieved from [Link]
-
ontario.ca. (2016). Ontario waste classes. Retrieved from [Link]
-
Science Forum For Lab Technicians. (2008). Bromine water - disposal. Retrieved from [Link]
- Laboratory Waste Classification Table.
-
SAFETY DATA SHEET - 3-Bromofuran. (2012). Retrieved from [Link]
-
University of Nevada, Reno. (2025). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]
-
HPE Support. Safety Guidelines for Handling Chemicals. Retrieved from [Link]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (Date not available). Retrieved from [Link]
-
University of Illinois. (2025). Chemical Spill | Division of Research Safety. Retrieved from [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. (2024). Retrieved from [Link]
-
SDS Manager. 4-(Bromomethyl)benzenesulfonyl fluoride SDS. Retrieved from [Link]
-
Bromine Recycling in the Chemical Industry – An Example of Circular Economy. (Date not available). CHIMIA. Retrieved from [Link]
-
Airgas. SAFETY DATA SHEET. Retrieved from [Link]
-
Not all sulfonyl fluorides were created equally - some have oxetanes. (2022). Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2025). Sulfur fluoride exchange with carbon pronucleophiles. Retrieved from [Link]
- Google Patents. EP4422777A1 - Method for scrubbing sulfuryl fluoride from a fluid.
-
U.S. Environmental Protection Agency. (2025). Sulfuryl Fluoride. Retrieved from [Link]
-
MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]
-
ResearchGate. Possible transition structures for the hydrolysis of 1. Retrieved from [Link]
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Personal protective equipment for handling 4-Bromofuran-3-sulfonyl fluoride
Attention: This guide addresses the handling of 4-Bromofuran-3-sulfonyl fluoride (CAS: 4-Br-3-SO2F) .[1] While useful in SuFEx (Sulfur-Fluoride Exchange) click chemistry and medicinal chemistry, this reagent is a Strong Hydrogen Fluoride (HF) Releaser .
The Critical Hazard: Unlike standard acid chlorides, sulfonyl fluorides can hydrolyze on contact with moisture (in air or tissue) to release Hydrofluoric Acid (HF) . HF causes deep, painless tissue penetration, bone decalcification, and systemic cardiac arrest due to calcium depletion.[2][3] Standard acid burn protocols are insufficient .
Part 1: Risk Assessment & Mechanism
The Invisible Threat: Hydrolysis
You must treat this chemical not just as a corrosive, but as a delayed systemic poison.
Chemical Equation of Hazard:
| Property | Specification | Implication |
| Physical State | Solid (Dust Hazard) | Inhalation of dust leads to lung edema (delayed). |
| GHS Classification | Skin Corr.[1][4][5][6][7] 1B; Acute Tox. 3 | Corrosive + Toxic by all routes (Oral, Dermal, Inhalation). |
| Target Organs | Bones, Heart, Kidneys | Fluoride ions ( |
| Warning Sign | Delayed Pain | Burns may not hurt immediately, allowing deep tissue damage.[3] |
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Never handle this compound alone. Ensure a "Buddy System" is active.
| Protection Zone | Requirement | Technical Rationale |
| Hand Protection (Primary) | Double Gloving | Inner: 4 mil Nitrile (Tactility). Outer: 8 mil Nitrile or Neoprene (Chemical Resistance). Change outer gloves every 15 mins or immediately upon splash. |
| Hand Protection (Spill/Scale-up) | Silver Shield / 4H | Laminate gloves provide the highest permeation resistance against HF and organic solvents. |
| Respiratory | Fume Hood (Mandatory) | Work only in a certified hood (Face velocity: 80-100 fpm). Do not use N95s; they do not stop acid gases. |
| Eye/Face | Goggles + Face Shield | Chemical splash goggles (ANSI Z87.1) are minimum. Add a face shield if working with >1 gram or liquids. |
| Body | Lab Coat + Chemical Apron | 100% Cotton lab coat (avoids melting) + Chemical-resistant apron (Tyvek or Rubber). |
| Medical Countermeasure | Calcium Gluconate (2.5% Gel) | MUST be unopened, unexpired, and sitting on the benchtop before you open the chemical bottle. |
Part 3: Operational Workflow & Logic
The following diagram outlines the "Self-Validating" workflow. If any "Check" fails, the operation must abort.
Figure 1: Operational Logic Flow. The "Pre-Op Check" is the critical failure point; work cannot proceed without Calcium Gluconate.
Step-by-Step Protocol
1. The "Go/No-Go" Validation
-
Locate Calcium Gluconate: Verify the tube is sealed and within arm's reach.
-
Check Glassware: Sulfonyl fluorides are generally stable in dry glass, but if hydrolysis occurs, the resulting HF will etch glass. Recommendation: Use polypropylene (plastic) spatulas and weigh boats.
2. Weighing & Transfer
-
Environment: Perform all weighing inside the fume hood. Do not carry the open bottle to a balance outside the hood.
-
Technique:
-
Place a secondary container (plastic tray) in the hood.
-
Weigh the solid into a tared vial.
-
If static is an issue, use an antistatic gun; do not blow on the powder.
-
Immediately dissolve the reagent in the reaction solvent (e.g., DCM, THF) to suppress dust formation.
-
3. Reaction Monitoring
-
Venting: Ensure the reaction vessel is vented to a scrubber or the back of the hood if gas evolution is possible.
-
Spill Control: Keep a "dry spill" kit (vermiculite or specialized HF neutralizer) nearby. Do not use standard clay kitty litter (reacts with HF).
Part 4: Quenching & Disposal (The "Kill" Step)
Never dispose of active sulfonyl fluoride directly.[8] You must chemically deactivate the electrophilic core.
Quenching Protocol:
-
Cool: Place the reaction vessel/waste in an ice bath (
). -
Hydrolyze: Slowly add a solution of 2M NaOH or Sat.
mixed with an alcohol (Methanol or Isopropanol). -
Test: Check pH to ensure it remains basic (pH > 9). Stir for 2-4 hours.
-
Disposal: Label the waste container clearly: "Contains Fluorides - DO NOT ACIDIFY." (Acidifying fluoride waste regenerates HF gas).
Part 5: Emergency Response (HF Specific)
Speed is survival. The fluoride ion penetrates skin until it hits bone.
Figure 2: Emergency Response Logic. Note that for eyes, you irrigate continuously; do not put gel in eyes unless it is a specific ophthalmic solution.
-
Skin Contact:
-
Wash: Immediately flush with water for 5 minutes (no longer—you need to get to the antidote).
-
Treat: Apply Calcium Gluconate Gel (2.5%) . Massage into the skin with a gloved hand. Do not stop until medical help arrives.
-
-
Eye Contact:
-
Irrigate: Flush with water or saline for 15+ minutes. Hold eyelids open.
-
Do NOT apply skin gel to eyes.
-
-
Inhalation:
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 4-Bromofuran-3-sulfonyl fluoride. (Accessed via Search).
-
Centers for Disease Control and Prevention (CDC). (2018). Medical Management Guidelines for Hydrogen Fluoride. Agency for Toxic Substances and Disease Registry. [Link]
-
Yale University EHS. (2023). Standard Operating Procedure: Hydrofluoric Acid and HF-Releasing Compounds. [Link]
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. (Context for SuFEx chemistry hazards). [Link]
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- 2. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Hydrofluoric Acid Hazards and Safe Handling Guidelines [elchemy.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
